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  • Product: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
  • CAS: 1394041-42-9

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Proposed Mechanism of Action and Investigative Framework for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Preamble: Charting Unexplored Pharmacological Territory The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds, from neurotransmitter...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting Unexplored Pharmacological Territory

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds, from neurotransmitters to potent therapeutic agents.[1][2] Its structural versatility allows for the fine-tuning of pharmacological properties, leading to a broad spectrum of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] Within this diverse chemical family lies 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a synthetic derivative whose specific biological functions and mechanism of action remain largely uncharacterized in publicly accessible literature.[4][5]

This technical guide ventures into this uncharted territory. In the absence of definitive studies on this specific molecule, we will leverage our expertise to propose a putative mechanism of action based on the established pharmacology of structurally analogous compounds. More critically, we will provide a comprehensive, field-proven experimental framework for researchers and drug development professionals to rigorously investigate and ultimately elucidate the true mechanistic underpinnings of this intriguing molecule. This document is designed not as a static review, but as a dynamic roadmap for discovery.

I. Structural Analysis and Mechanistic Hypothesis

The chemical architecture of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride offers several clues to its potential biological targets. The core 2,3-dihydro-1H-indole (indoline) structure is a recurring motif in compounds with diverse pharmacological profiles. The presence of a bromine atom at the 5-position significantly alters the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins through halogen bonding or by influencing metabolic stability. The gem-diethyl substitution at the 3-position creates a rigid, sterically hindered center that can influence receptor selectivity and pharmacokinetic properties.

Given the prevalence of anti-inflammatory and analgesic properties within the broader class of indole derivatives,[3][6] a primary hypothesis is that 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride acts as a modulator of inflammatory signaling pathways. This could be achieved through several potential mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many indole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin, exert their effects by inhibiting COX-1 and COX-2.[1]

  • Modulation of Cysteinyl Leukotriene (CysLT) Receptors: Certain indole derivatives have been identified as potent and selective antagonists of CysLT1 receptors, which are key mediators in asthma and allergic rhinitis.[7]

  • Inhibition of p53-MDM2 Interaction: The spiro-oxindole scaffold, a close relative of the indoline core, is a known inhibitor of the p53-MDM2 protein-protein interaction, a critical target in oncology.[8]

Based on these precedents, we propose a primary investigative focus on its potential anti-inflammatory and analgesic activities, with a secondary exploration of its anticancer potential.

II. A Step-by-Step Experimental Blueprint for Mechanistic Elucidation

To systematically test our hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

Phase 1: Initial In Vitro Profiling

The first step is to ascertain the general biological activity of the compound through a series of broad-spectrum in vitro assays.

Protocol 1: Comprehensive Receptor and Enzyme Screening

  • Objective: To identify potential molecular targets from a wide array of possibilities.

  • Methodology:

    • Submit 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride to a commercial or in-house broad-panel screening service (e.g., Eurofins' BioPrint®, CEREP).

    • The panel should include, at a minimum:

      • Cyclooxygenase enzymes (COX-1 and COX-2).

      • 5-Lipoxygenase (5-LOX).

      • A panel of G-protein coupled receptors (GPCRs), including CysLT1 and CysLT2.

      • A panel of ion channels.

      • A kinase panel.

      • MDM2-p53 binding assay.

    • The compound should be tested at a standard concentration (e.g., 10 µM) in duplicate.

    • Data Analysis: Identify any targets where the compound exhibits significant inhibition or activation (typically >50% at 10 µM).

  • Causality and Rationale: This unbiased approach casts a wide net, mitigating the risk of pursuing a narrow, incorrect hypothesis. Positive hits in this screen will dictate the direction of more focused subsequent experiments.

Protocol 2: Cellular Viability and Cytotoxicity Assessment

  • Objective: To determine the compound's effect on cell survival and establish a non-toxic concentration range for further cell-based assays.

  • Methodology:

    • Select a panel of relevant cell lines, for instance:

      • RAW 264.7 (murine macrophages) for inflammation studies.

      • A549 (human lung carcinoma) for CysLT receptor studies.

      • SJSA-1 (human osteosarcoma with wild-type p53) for MDM2-p53 studies.

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or resazurin reduction assay.[9]

    • Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

  • Trustworthiness: Establishing a therapeutic window is crucial. Subsequent assays must be conducted at concentrations well below the cytotoxic IC50 to ensure that observed effects are due to specific pharmacological actions and not simply cell death.

Phase 2: Focused Mechanistic Investigation (Example Pathway: COX Inhibition)

Assuming a positive hit from the initial screen on COX enzymes, the following, more detailed experiments would be initiated.

Protocol 3: COX-1/COX-2 Isoform Selectivity Assay

  • Objective: To determine if the compound preferentially inhibits one COX isoform over the other.

  • Methodology:

    • Utilize a commercially available COX fluorescent inhibitor screening assay kit.

    • Perform a full dose-response curve for the compound against both purified human recombinant COX-1 and COX-2 enzymes.

    • Include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

    • Calculate the IC50 for each isoform.

    • Determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

  • Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochlorideExperimentalExperimentalCalculated
Indomethacin (Control)~0.1~1.5~0.07
Celecoxib (Control)>10~0.04>250
  • Expertise & Experience: The selectivity index is a critical parameter in drug development. A high SI for COX-2 is often desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Workflow for Investigating COX Inhibition

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Investigation (Hypothesis: COX Inhibitor) A Compound Submission (5-bromo-3,3-diethyl-2,3-dihydro-1H-indole HCl) B Broad Panel Screen (Receptors & Enzymes) A->B Target Identification C Cytotoxicity Assay (IC50 Determination) A->C Safety Profile D Positive Hit on COX-1 / COX-2 B->D If Positive F Cell-Based Prostaglandin E2 (PGE2) Assay C->F Determine Non-Toxic Dose Range E COX Isoform Selectivity Assay (Determine IC50 & SI) D->E Quantify Potency E->F Confirm Cellular Activity G In Vivo Model (e.g., Carrageenan-induced Paw Edema) F->G Assess In Vivo Efficacy

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 3: Cellular and In Vivo Validation

Demonstrating enzymatic inhibition is only the first step. The mechanism must be validated in a cellular context and ultimately in a living organism.

Protocol 4: Prostaglandin E2 (PGE2) Production Assay in Macrophages

  • Objective: To confirm that the compound inhibits COX activity within a relevant cell type, leading to a decrease in the production of pro-inflammatory mediators.

  • Methodology:

    • Culture RAW 264.7 macrophages.

    • Pre-treat the cells with various concentrations of the compound (below the cytotoxic IC50) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Authoritative Grounding: This assay directly measures the downstream product of COX activity, providing a robust physiological readout of target engagement in a cellular system.

Hypothesized Signaling Pathway

G cluster_0 cluster_1 LPS LPS COX2 COX-2 Enzyme LPS->COX2 Induces Expression PGE2 Prostaglandin E2 (Pro-inflammatory) COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Substrate Compound 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indole HCl Compound->COX2 Inhibits

Caption: Hypothesized inhibition of the COX-2 pathway.

III. Conclusion and Future Directions

This guide outlines a clear, logical, and scientifically rigorous path forward for defining the mechanism of action of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. By starting with broad, unbiased screening and progressively narrowing the focus to specific targets, researchers can efficiently and confidently elucidate its pharmacological profile. The proposed workflows, rooted in established principles of drug discovery, provide a robust framework for generating high-quality, trustworthy data.

Should the primary hypothesis of COX inhibition prove incorrect, the initial broad-panel screen will provide alternative, data-driven avenues for investigation (e.g., CysLT antagonism, kinase inhibition). This iterative process of hypothesis, experimentation, and data analysis is the cornerstone of modern pharmacology and will be essential in transforming 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride from a chemical entity into a well-understood pharmacological tool or potential therapeutic lead.

References

  • Synthesis and Pharmacological Studies of Novel 3-Substituted Indole Derivatives as Potential Anti-Inflammatory and Analgesic Agents. (2014). Clinical Anti-Inflammatory & Anti-Allergy Drugs, 1(1), 39-44. [Link]

  • Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. (2016). Research and Reviews: Journal of Pharmaceutical and Biological Sciences. [Link]

  • Fujimura, Y., Shiraki, Y., Nawata, Y., & Matsunaga, I. (1986). [Synthesis and pharmacological activity of 2,3-dihydro-1H-pyrazolo-[1,2-a]indazolium derivatives]. Yakugaku Zasshi, 106(11), 1002-7. [Link]

  • Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences, 05(01). [Link]

  • Zask, A., et al. (2007). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 12(4), 885-893. [Link]

  • Kim, D., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 983-988. [Link]

  • Kandri Rodi, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. [Link]

  • PubChem. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride. PubChem. Retrieved from a specific PubChem entry. [Link]

  • NextSDS. (n.d.). 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride. NextSDS. [Link]

  • Synthesis and biological evaluation of indoles. (2016). Der Pharma Chemica, 8(1), 441-453. [Link]

  • Al-Shamari, A. M. M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-892. [Link]

  • Huli, V. V., et al. (2022). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. ACS Omega, 7(2), 2498-2508. [Link]

  • NextSDS. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. NextSDS. [Link]

  • precisionFDA. (n.d.). (R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE. precisionFDA. [Link]

  • Böttger, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10349-10363. [Link]

  • De Kruif, C. A., et al. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Current Medicinal Chemistry, 5(4), 231-50. [Link]

Sources

Exploratory

physical and chemical properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride Executive Summary In modern drug discovery and materials science, conformationally re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride

Executive Summary

In modern drug discovery and materials science, conformationally restricted scaffolds are essential for designing highly selective ligands. 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (often referred to as 5-bromo-3,3-diethylindoline HCl) is a highly specialized, sterically hindered building block. The presence of the gem-diethyl groups at the C3 position creates a unique steric environment that dictates the molecule's binding trajectory, while the C5 bromine atom serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides an authoritative breakdown of its physicochemical properties, mechanistic reactivity, and a validated synthetic workflow.

Structural Identity & Physicochemical Properties

The molecular architecture of this compound features a fused benzene and pyrroline ring system (indoline), heavily modified to serve as an advanced intermediate. The hydrochloride salt form is specifically utilized to enhance aqueous solubility, improve handling characteristics, and prevent the spontaneous oxidation that frequently degrades free indoline bases.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
CAS Registry Number 1394041-42-9[1]
Molecular Formula C₁₂H₁₆BrN · HCl (or C₁₂H₁₇BrClN)[1]
Molecular Weight 290.63 g/mol [1]
Monoisotopic Mass (Free Base) 253.04662 Da[2]
Physical State Crystalline Solid

| Solubility Profile | Soluble in DMSO, Methanol, and Water |

Mechanistic Pathways & Regioselectivity

Understanding the causality behind the synthetic functionalization of indolines is critical for process chemists. The indoline nitrogen is a strong electron-donating group, which activates the aromatic ring via resonance, specifically at the ortho (C7) and para (C5) positions.

However, subjecting a free indoline directly to electrophilic bromination is a flawed approach. The free amine is highly susceptible to oxidation, which can lead to the aromatization of the pyrroline ring (forming an indole) or radical degradation[3]. To circumvent this, N-protection (typically acetylation) is a strictly required causal step. Acetylation withdraws electron density from the nitrogen, stabilizing the core against oxidative degradation while still permitting enough electron donation to direct the incoming electrophile almost exclusively to the sterically accessible para (C5) position[3].

Furthermore, utilizing N-Bromosuccinimide (NBS) rather than molecular bromine (Br₂) is preferred. NBS provides a controlled, low-concentration release of electrophilic bromine, which minimizes polybrominated byproducts and avoids the generation of corrosive hydrobromic acid (HBr) waste[4].

Experimental Workflows: Regioselective Synthesis

The following self-validating protocol details the three-step synthesis of the title compound starting from the commercially available 3,3-diethylindoline.

Step 1: N-Protection (Acetylation)
  • Reagent Loading: Dissolve 3,3-diethylindoline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add pyridine (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Acetylation: Dropwise add acetic anhydride (1.2 equiv). The low temperature prevents exothermic degradation.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-acetyl-3,3-diethylindoline.

Step 2: Regioselective Bromination
  • Activation: Dissolve the crude 1-acetyl-3,3-diethylindoline in N,N-dimethylformamide (DMF) and cool to 0 °C.

  • Bromination: Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in portions. Causality Check: The slight 0.05 excess ensures complete conversion without triggering C7 over-bromination[4].

  • Validation: Monitor via TLC or LC-MS until the starting material is consumed (typically 1–2 hours).

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to isolate 1-acetyl-5-bromo-3,3-diethylindoline.

Step 3: Deprotection and Salt Formation
  • Saponification: Suspend the brominated intermediate in methanol and add 2M aqueous NaOH (3.0 equiv). Reflux at 65 °C for 4 hours to cleave the N-acetyl group[3].

  • Extraction: Evaporate the methanol, extract the aqueous layer with ethyl acetate, and dry the organic phase.

  • Salt Precipitation: Dissolve the free base in diethyl ether and dropwise add a solution of HCl in dioxane (2.0 M, 1.2 equiv) at 0 °C.

  • Isolation: Filter the resulting white/off-white precipitate, wash with cold ether, and dry under high vacuum to yield pure 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.

Workflow Visualization

G A 3,3-Diethylindoline (Starting Material) B 1-Acetyl-3,3-diethylindoline (N-Protected) A->B Ac2O, Pyridine Prevents Oxidation C 1-Acetyl-5-bromo- 3,3-diethylindoline B->C NBS, DMF Regioselective Bromination D 5-Bromo-3,3-diethylindoline Hydrochloride C->D 1. NaOH (Deprotection) 2. HCl (Salt Formation)

Figure 1: Three-step regioselective synthesis workflow for 5-bromo-3,3-diethylindoline HCl.

Storage, Handling & Analytical Characterization

  • Storage: The hydrochloride salt is highly stable but hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C, protected from light.

  • Characterization: Purity and structural integrity should be validated using ¹H NMR (DMSO-d₆). Key diagnostic peaks include the disappearance of the C5 aromatic proton, the distinct splitting pattern of the remaining C4, C6, and C7 protons, and the broad downfield shift of the NH₂⁺ protons confirming the hydrochloride salt formation.

References

  • PubChemLite: 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride. Université du Luxembourg.
  • CAS:1394041-42-9, 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. Bidepharm.
  • Synthesis of 5-bromo-indoline. PrepChem.
  • An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR, Western Kentucky University.

Sources

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a compound of interest in synthetic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a compound of interest in synthetic chemistry and drug discovery. The accurate determination of its molecular weight and exact mass is a critical first step in structural elucidation, purity assessment, and metabolic profiling. This document moves beyond simple data presentation to explain the underlying principles and provide actionable protocols grounded in established analytical chemistry.

Foundational Concepts: Distinguishing Molecular Weight and Exact Mass

In any chemical analysis, precision in terminology is paramount. The terms "molecular weight" and "exact mass," while often used interchangeably in general discussion, represent distinct and fundamentally different physical constants.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element as found on the periodic table. This value is essential for gravimetric analysis and stoichiometry, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, and ⁷⁹Br). This is the value measured by high-resolution mass spectrometry (HRMS) and is indispensable for determining the elemental composition of a molecule.

For a halogenated compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, this distinction is particularly crucial due to the significant natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Identity and Calculated Mass Values

The subject of this guide is the hydrochloride salt of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole. In analytical procedures, particularly mass spectrometry, the compound is typically ionized, and the analysis is performed on the cationic free base.

  • Chemical Name: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

  • CAS Number: 1394041-42-9[1][2][3]

  • Free Base Molecular Formula: C₁₂H₁₆BrN

  • Hydrochloride Salt Molecular Formula: C₁₂H₁₇BrClN

The calculated mass values for both the free base and its most commonly observed ion in mass spectrometry are summarized below.

ParameterChemical FormulaCalculation BasisValue
Molecular Weight C₁₂H₁₆BrN (Free Base)Weighted average of natural isotopic abundances254.17 g/mol
Molecular Weight C₁₂H₁₇BrClN (HCl Salt)Weighted average of natural isotopic abundances290.63 g/mol
Exact Mass C₁₂H₁₆⁷⁹BrN (Free Base)Mass of the most abundant stable isotopes253.04662 Da
Exact Mass [C₁₂H₁₇⁷⁹BrN]+ (Protonated Cation)Mass of the most abundant stable isotopes + proton254.05390 Da[4]

Note: The exact mass is typically reported for the ion containing the most abundant bromine isotope, ⁷⁹Br. The presence of the ⁸¹Br isotope will result in a distinct M+2 peak.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The definitive method for determining the exact mass of a compound and confirming its elemental composition is High-Resolution Mass Spectrometry (HRMS). Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide the necessary mass accuracy and resolution to distinguish between compounds with the same nominal mass but different elemental formulas.

The Causality Behind Experimental Choices

For a polar, pre-charged molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the superior choice.[5] ESI is a soft ionization technique that generates protonated molecules, in this case, [M+H]⁺, with minimal fragmentation.[5] This preserves the molecular ion, which is essential for accurate mass determination. The analysis is conducted in positive ion mode to detect the cationic form of the molecule.

A critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance) , which are nearly equal in their natural occurrence.[6] This results in a characteristic pattern for any bromine-containing ion: a pair of peaks separated by approximately 2 Daltons (the M and M+2 peaks) with nearly equal intensity (a ~1:1 ratio).[5][6] Observing this doublet is a powerful diagnostic tool that provides immediate evidence for the presence of a single bromine atom in the molecule.

Experimental Workflow for HRMS Analysis

The logical flow for the determination of the exact mass is outlined below.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_result Result Validation Prep Dissolve sample in Methanol/Water (1:1 v/v) to ~1 µg/mL Infusion Direct infusion or LC introduction ESI Electrospray Ionization (Positive Ion Mode) Infusion->ESI Analyte Transfer Analyzer Mass Analyzer (e.g., Orbitrap, TOF) High Resolution Scan (e.g., >60,000) ESI->Analyzer Ion Acceleration Detector Ion Detection Analyzer->Detector Mass Separation Spectrum Generate Mass Spectrum Detector->Spectrum Peak_ID Identify Isotopic Cluster (M and M+2 peaks) Spectrum->Peak_ID Mass_Extract Extract Monoisotopic Mass of [M+H]⁺ Peak_ID->Mass_Extract Compare Compare experimental mass to theoretical mass (254.05390 Da) Mass_Extract->Compare Result Confirm Elemental Composition (Mass error < 5 ppm) Compare->Result

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Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation and NMR Spectra of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

For Immediate Release This in-depth technical guide provides a comprehensive analysis of the structural elucidation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a molecule of significant interest to resear...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the structural elucidation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a detailed exploration of the principles and practical applications of 1D and 2D NMR techniques for the unambiguous characterization of this complex heterocyclic compound.

Introduction: The Significance of Substituted Dihydroindoles

Substituted indole and dihydroindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The precise determination of their three-dimensional structure is paramount for understanding their biological activity and for the rational design of new therapeutic agents. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride presents a unique set of structural features, including a substituted aromatic ring, a quaternary carbon center, and a dihydro-pyrrole moiety, making its NMR spectral analysis a compelling case study for advanced structural elucidation.

The hydrochloride salt form of the molecule further influences its electronic environment and, consequently, its NMR spectral characteristics. This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, and 2D NMR spectra of this compound, providing a robust framework for its identification and characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride are influenced by the electron-withdrawing effect of the bromine atom and the overall electronic structure of the dihydroindole ring system.[3][4]

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~ 7.3dJ ≈ 8.5
H-6~ 7.1ddJ ≈ 8.5, 2.0
H-7~ 6.8dJ ≈ 2.0
N-H~ 9.5 - 10.5br s-
C2-H₂~ 3.3s-
C3-CH₂CH₃~ 1.8 - 2.0qJ ≈ 7.5
C3-CH₂CH~ 0.9tJ ≈ 7.5

Causality behind Predicted Shifts:

  • Aromatic Protons (H-4, H-6, H-7): The bromine atom at the C-5 position exerts a significant deshielding effect on the ortho proton (H-4 and H-6) and a smaller effect on the meta proton (H-7). The expected splitting pattern arises from the coupling between adjacent aromatic protons. H-6 is expected to be a doublet of doublets due to coupling with both H-4 and H-7.

  • N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded due to the formation of the hydrochloride salt and its acidic nature. It will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.

  • Methylene Protons at C-2: The two protons at the C-2 position are chemically equivalent and are not coupled to any other protons, hence they are predicted to appear as a singlet.

  • Ethyl Groups at C-3: The two ethyl groups are equivalent. The methylene protons (-CH₂-) will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two protons of the adjacent methylene group.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.[5][6]

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 55
C-3~ 45
C-3a~ 140
C-4~ 125
C-5~ 115
C-6~ 130
C-7~ 112
C-7a~ 150
C3-C H₂CH₃~ 30
C3-CH₂C H₃~ 8

Expert Rationale for Chemical Shift Assignments:

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The chemical shifts of the aromatic carbons are influenced by the bromine substituent. The carbon directly attached to the bromine (C-5) will be significantly shielded, while the ortho and para carbons (C-4, C-6, and C-7a) will be deshielded.

  • Aliphatic Carbons (C-2, C-3, Ethyl Carbons): The C-2 carbon, being adjacent to the nitrogen atom, is expected to be deshielded. The quaternary carbon at C-3 will have a characteristic chemical shift. The carbons of the ethyl groups will appear in the typical aliphatic region.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR techniques for complete and unambiguous structural elucidation.[7][8][9]

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton coupling networks. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a COSY spectrum would be expected to show correlations between:

  • The aromatic protons H-4, H-6, and H-7, confirming their connectivity.

  • The methylene and methyl protons of the ethyl groups, confirming the presence of the ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is an invaluable tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments and confirming the overall connectivity. For instance, correlations would be expected between:

  • The C-2 protons and the C-3, C-3a, and C-7a carbons.

  • The ethyl group protons and the C-2 and C-3 carbons.

  • The aromatic protons and the various aromatic and quaternary carbons.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and resolution.[11]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ≥ 2 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs with optimized parameters for the specific instrument should be employed.

Visualization of the Elucidation Workflow

The logical process of structural elucidation using NMR can be visualized as a systematic workflow.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Final Structure Determination H_NMR ¹H NMR (Proton Environments) Fragments Identify Structural Fragments H_NMR->Fragments C_NMR ¹³C NMR (Carbon Framework) C_NMR->Fragments COSY COSY (¹H-¹H Connectivity) Connectivity Establish Connectivity of Fragments COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) Final_Structure Assemble Final Structure HMBC->Final_Structure Fragments->COSY Fragments->HSQC Connectivity->HMBC

Caption: Workflow for NMR-based structural elucidation.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive, technically grounded framework for the structural elucidation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride using NMR spectroscopy. By combining the predictive power of chemical shift theory with the unambiguous connectivity information from 2D NMR experiments, researchers can confidently determine the molecular architecture of this and other complex heterocyclic molecules. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

  • N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB. Available at: [Link]

  • 13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. Available at: [Link]

  • Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl - ACS Publications. Available at: [Link]

  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Available at: [Link]

  • Structural elucidation of compounds 1 and 2 by 2D NMR experiments. - ResearchGate. Available at: [Link]

  • 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride - PubChemLite. Available at: [Link]

  • 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride - NextSDS. Available at: [Link]

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride - NextSDS. Available at: [Link]

  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. Available at: [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - MDPI. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology | Request PDF - ResearchGate. Available at: [Link]

  • Indol-2(3H)-one, 5-bromo-3-(2-quinolinylmethylene)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Recent advances in the application of indoles in multicomponent reactions - PMC - NIH. Available at: [Link]

  • 2D NMR of the metabolic antioxidant dihydrolipoic acid and its derivatives - PubMed. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. Available at: [Link]

  • CN103387530A - 5-bromoindole preparation method - Google Patents.
  • US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents.
  • Breakthrough in indole chemistry could accelerate drug development - EurekAlert!. Available at: [Link]

Sources

Foundational

Establishing the Preliminary In Vitro Toxicity Profile of Novel Indole Compounds: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of novel chemical entitie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of novel chemical entities, using the hypothetical example of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. While specific toxicological data for this particular compound is not publicly available, this document outlines the critical series of assays required to assess its potential cytotoxic, genotoxic, and hepatotoxic liabilities. By following the principles and detailed methodologies within, researchers can generate a robust preliminary safety assessment crucial for early-stage drug development and chemical safety evaluation. This guide emphasizes the rationale behind experimental choices, adherence to established standards such as the Organisation for Economic Co-operation and Development (OECD) guidelines, and the importance of data integrity.

Introduction: The Imperative of Early-Stage In Vitro Toxicity Assessment

The journey of a novel chemical entity from discovery to potential application is fraught with challenges, with safety being a primary hurdle. Early identification of potential toxicity is paramount to de-risk drug development programs, reduce reliance on animal testing, and ensure human safety.[1] In vitro toxicity testing serves as a critical first-pass screening to identify compounds with unfavorable safety profiles, thereby saving significant time and resources.[2]

This guide focuses on a tiered approach to evaluating the in vitro toxicity of a novel compound, exemplified by 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. The selection of assays is designed to provide a foundational understanding of the compound's potential to induce cellular damage, genetic mutations, and organ-specific toxicity, with a particular focus on hepatotoxicity, a common reason for drug attrition.[3][4]

Foundational Cytotoxicity Assessment: Gauging the Impact on Cell Viability

The initial step in any toxicity profile is to determine the concentration range at which the compound elicits a cytotoxic response. This is typically achieved through cell viability assays.

Rationale and Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric assay that measures the metabolic activity of cells. This activity is often used as a proxy for cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation
Concentration (µM)Mean AbsorbanceStandard Deviation% Cell Viability
Vehicle Control1.250.08100
0.11.220.0797.6
11.150.0992.0
100.850.0668.0
500.450.0536.0
1000.150.0312.0
Visualization of the Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: Investigating DNA Damage Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and potentially cancer.

Rationale and Experimental Choice

The Comet Assay, or single-cell gel electrophoresis assay, is a sensitive method for detecting DNA strand breaks in individual cells.[5] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Experimental Protocol: Comet Assay
  • Cell Treatment: Expose a suitable cell line (e.g., TK6 human lymphoblastoid cells) to various concentrations of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride for a short duration (e.g., 2-4 hours). Include a vehicle control and a known genotoxic agent as a positive control.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, % DNA in the tail, and tail moment.

Data Presentation
Concentration (µM)Mean % DNA in TailStandard DeviationFold Increase over Control
Vehicle Control5.21.11.0
106.11.51.2
5015.83.23.0
10035.45.86.8
Positive Control42.16.58.1
Visualization of the Genotoxicity Assessment Logic

Genotoxicity_Logic Compound Test Compound Cell Eukaryotic Cell Compound->Cell DNA_Damage DNA Strand Breaks Cell->DNA_Damage induces Comet_Assay Comet Assay DNA_Damage->Comet_Assay detected by Comet_Formation Comet Formation Comet_Assay->Comet_Formation Quantification Quantification of DNA Damage Comet_Formation->Quantification

Caption: Logical flow of the Comet assay for genotoxicity assessment.

Hepatotoxicity Assessment: A Focus on Drug-Induced Liver Injury (DILI)

Drug-induced liver injury (DILI) is a major cause of drug failure in clinical trials and post-market withdrawal.[3][4] Therefore, early in vitro assessment of hepatotoxicity is critical.

Rationale and Experimental Choice

A key indicator of liver cell damage is the leakage of intracellular enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), into the surrounding medium.[6] Measuring the activity of these enzymes in the cell culture supernatant provides a quantitative measure of cytotoxicity. The use of more complex and physiologically relevant models, such as 3D spheroids or primary human hepatocytes, can improve the predictive value of these assays.[4][7]

Experimental Protocol: ALT/AST Leakage Assay
  • Cell Culture: Culture a relevant liver cell model (e.g., HepaRG cells or primary human hepatocytes) in an appropriate format (e.g., 2D monolayer or 3D spheroid).

  • Compound Treatment: Expose the cells to a range of concentrations of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride for a relevant time period (e.g., 24 to 72 hours). Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.

  • Enzyme Activity Measurement: Use commercially available assay kits to measure the activity of ALT and AST in the collected supernatant.[6]

  • Cell Lysis and Total Enzyme Activity: Lyse the remaining cells to determine the total intracellular ALT and AST activity.

  • Data Analysis: Calculate the percentage of ALT and AST leakage by dividing the activity in the supernatant by the total activity (supernatant + cell lysate).

Data Presentation
Concentration (µM)% ALT Leakage% AST Leakage
Vehicle Control4.55.1
105.25.9
5025.828.3
10065.170.2
Positive Control75.480.6
Visualization of the DILI Assessment Pathway

DILI_Pathway cluster_cellular_level Cellular Events cluster_biochemical_level Biochemical Markers cluster_outcome Assessment Outcome Compound Hepatotoxic Compound Hepatocyte Hepatocyte Compound->Hepatocyte exposure Membrane_Damage Cell Membrane Damage Hepatocyte->Membrane_Damage leads to Enzyme_Leakage ALT/AST Leakage Membrane_Damage->Enzyme_Leakage Measurement Measurement in Supernatant Enzyme_Leakage->Measurement Hepatotoxicity_Risk Hepatotoxicity Risk Assessment Measurement->Hepatotoxicity_Risk

Caption: Signaling pathway from compound exposure to hepatotoxicity assessment.

Conclusion and Future Directions

This guide outlines a fundamental yet robust in vitro strategy to establish the preliminary toxicity profile of a novel compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. The data generated from these assays—cytotoxicity, genotoxicity, and hepatotoxicity—provide a critical foundation for making informed decisions in the early stages of drug development or chemical safety assessment.

It is important to note that these assays represent a starting point. Further investigations, guided by the initial findings, may include exploring specific mechanisms of toxicity, such as mitochondrial dysfunction or oxidative stress, and utilizing more advanced in vitro models like organ-on-a-chip systems.[4][8] Adherence to standardized guidelines, such as those from the OECD, ensures the generation of high-quality, reproducible data that can be more readily accepted by regulatory bodies.[9][10][11]

References

  • How complex in vitro models are addressing the challenges of predicting drug-induced liver injury - Frontiers. (2025, February 18). frontiersin.org. [Link]

  • Beyond the hype and toward application: liver complex in vitro models in preclinical drug safety - Taylor & Francis. (2024, March 13). tandfonline.com. [Link]

  • Comparison of in vitro models for drug-induced liver injury assessment. (2024, June 5). e-submit.org. [Link]

  • How complex in vitro models are addressing the challenges of predicting drug-induced liver injury | Emulate. emulatebio.com. [Link]

  • Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC. (2024, November 2). ncbi.nlm.nih.gov. [Link]

  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021, June 18). thepsci.eu. [Link]

  • In vitro assays for developmental neurotoxicity - OECD. oecd.org. [Link]

  • Guidelines for the Testing of Chemicals - OECD. oecd.org. [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). estiv.org. [Link]

  • OECD Releases 2025 Test Guideline Programme Updates - ICAPO. (2025, July 3). icapo.org. [Link]

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride - NextSDS. nextsds.com. [Link]

  • Other Genetic Toxicology Assays - Inotiv. inotiv.com. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. sciencedirect.com. [Link]

  • The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC. (2022, March 22). ncbi.nlm.nih.gov. [Link]

  • 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride - PubChemLite. pubchemlite.com. [Link]

  • In vitro Toxicity Testing in the Twenty-First Century - Frontiers. (2011, February 7). frontiersin.org. [Link]

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Exploratory

pharmacokinetic properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

As a Senior Application Scientist specializing in preclinical drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of novel chemical entities not merely as a checklist of assays, but as an exercise in s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in preclinical drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of novel chemical entities not merely as a checklist of assays, but as an exercise in structural deconstruction.

While specific, proprietary in vivo clinical data for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CID 71756148) is not widely cataloged in public literature[1], we can construct a highly accurate, predictive pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile by analyzing its core pharmacophores. This whitepaper serves as an in-depth technical guide for profiling this specific halogenated indoline scaffold, detailing the causality behind its predicted metabolic behavior and providing the validated experimental protocols required to evaluate it.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic fate of a molecule is dictated by its structural geometry and electronic distribution. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride possesses three critical features that profoundly influence its ADME profile:

  • The 3,3-Diethyl Indoline Core (Metabolic Shielding): The primary metabolic liability of standard, unsubstituted indolines is rapid cytochrome P450 (CYP450)-mediated dehydrogenation (aromatization) into the corresponding indole[2]. This aromatization creates an electron-rich aromatic system highly susceptible to further oxidative degradation[2]. However, the inclusion of geminal diethyl groups at the C3 position locks the carbon in an sp3 hybridized state. Because aromatization requires the abstraction of hydrogens from both C2 and C3 to form a double bond, the 3,3-diethyl substitution physically blocks this major clearance pathway, dramatically increasing the metabolic half-life of the scaffold[3].

  • 5-Bromo Substitution (Lipophilicity and Soft-Spot Blocking): The position para to the indoline nitrogen (C5) is electronically activated and represents a classic "soft spot" for CYP-mediated aromatic hydroxylation. The heavy, electron-withdrawing bromine atom effectively blocks this site. Furthermore, halogenation significantly increases the molecule's lipophilicity (LogP)[4], which drives high passive membrane permeability but also increases the likelihood of high plasma protein binding (PPB) and a larger volume of distribution ( Vd​ ).

  • Hydrochloride Salt Formulation: The secondary amine of the indoline ring is basic (predicted pKa​ ~7.5–8.2). Formulating the compound as a hydrochloride salt ensures adequate aqueous solubility in the low pH of the stomach, facilitating dissolution before absorption in the gastrointestinal tract.

MetabolicLogic Compound 5-Bromo-3,3-diethylindoline Diethyl 3,3-Diethyl Substitution (Steric Blockade) Compound->Diethyl Bromo 5-Bromo Substitution (Electronic/Steric Blockade) Compound->Bromo Amine Secondary Amine (Basic Center) Compound->Amine Aromatization CYP450 Aromatization to Indole Diethyl->Aromatization Prevents C=C formation Hydroxylation para-Hydroxylation Bromo->Hydroxylation Blocks C5 soft spot Glucuronidation N-Glucuronidation / N-Dealkylation Amine->Glucuronidation Primary clearance route

Fig 1: Structural-metabolic logic of 5-bromo-3,3-diethylindoline, highlighting blocked clearance pathways.

Predictive Pharmacokinetic Parameters

Based on the structural analysis of highly substituted halogenated indolines, the following table summarizes the predicted quantitative ADME parameters. These values serve as the baseline hypothesis before initiating the in vitro and in vivo workflows.

ParameterPredicted Value / RangeMechanistic Rationale
Molecular Weight 254.17 g/mol (Base)Falls well within Lipinski's Rule of 5, favoring oral bioavailability.
LogP (Lipophilicity) 3.8 – 4.5High lipophilicity driven by the bromine and diethyl groups; predicts excellent BBB penetration.
pKa​ (Basic Amine) ~7.5 – 8.2Protonated at physiological pH; favors accumulation in acidic subcellular compartments (lysosomes).
Caco-2 Permeability ( Papp​ ) > 15×10−6 cm/sHigh passive transcellular permeability due to high LogP.
Plasma Protein Binding > 95%Highly lipophilic compounds typically exhibit strong binding to human serum albumin (HSA).
Microsomal Stability ( t1/2​ ) > 60 minutesBlocked aromatization and C5-hydroxylation pathways significantly reduce intrinsic clearance ( CLint​ ).

In Vitro ADME Experimental Protocols

To validate the predictive model, a self-validating system of in vitro assays must be executed. The following protocols are designed specifically for highly lipophilic, basic amines.

Protocol 3.1: Microsomal Metabolic Stability (HLM/MLM)

Objective: Determine the intrinsic clearance ( CLint​ ) and identify if alternative pathways (e.g., aliphatic oxidation of the ethyl groups) bypass the blocked aromatic pathways.

  • Preparation: Prepare a 10 mM stock of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in 100% DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to achieve a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add the compound to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (100% Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent mass ( m/z 254.1 fragment). Calculate t1/2​ and CLint​ using a first-order kinetic model.

Protocol 3.2: Bidirectional Caco-2 Permeability

Objective: Assess intestinal absorption and evaluate potential efflux liability (P-glycoprotein/BCRP), which is common for lipophilic basic amines.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing Solutions: Prepare 10 µM of the compound in HBSS buffer (pH 7.4).

  • Assay Execution:

    • Apical to Basolateral (A-B): Add 0.2 mL dosing solution to the apical chamber, 0.8 mL blank HBSS to the basolateral.

    • Basolateral to Apical (B-A): Add 0.8 mL dosing solution to the basolateral chamber, 0.2 mL blank HBSS to the apical.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 µL from both chambers, mix with 100 µL acetonitrile (with internal standard), and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetic Profiling (Rodent Model)

Once in vitro stability and permeability are confirmed, in vivo profiling in Sprague-Dawley (SD) rats is required to determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ).

Step-by-Step In Vivo Workflow
  • Formulation Strategy:

    • Intravenous (IV) Formulation (2 mg/kg): Due to high lipophilicity, formulate as a clear solution in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Per Os (PO) Formulation (10 mg/kg): Formulate as a homogenous suspension in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% Tween-80 in water.

  • Dosing & Sampling:

    • Use male SD rats (n=3 per route), fasted overnight.

    • Administer IV via tail vein; PO via oral gavage.

    • Collect serial blood samples (~200 µL) via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into K2​EDTA tubes. Centrifuge immediately at 4000 ×g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Bioanalytical Quantification (LC-MS/MS):

    • Precipitate 50 µL of plasma with 150 µL of acetonitrile containing an internal standard.

    • Chromatography: C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm); Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient elution.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • Data Analysis:

    • Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin software to derive AUC0−∞​ , Cmax​ , Tmax​ , CL , Vss​ , and calculate bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 ).

PKWorkflow Formulation Formulation (IV & PO) Dosing In Vivo Dosing (SD Rats, n=3) Formulation->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Extraction Plasma Extraction (Protein Crash) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA NCA Analysis (Phoenix WinNonlin) LCMS->NCA

Fig 2: Standardized in vivo pharmacokinetic workflow for rodent model evaluation.

Conclusion

The compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride represents a highly optimized structural scaffold. By strategically employing 3,3-diethyl substitution to block CYP-mediated aromatization[3] and a 5-bromo substitution to block aromatic hydroxylation and drive lipophilicity[4], this molecule is predicted to exhibit a superior metabolic half-life and high permeability compared to unsubstituted indolines. The rigorous application of the in vitro and in vivo protocols outlined above will provide the definitive empirical data required to advance this scaffold through the preclinical drug discovery pipeline.

References

  • National Center for Biotechnology Information. "5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride." PubChem Compound Summary for CID 71756148.[Link]

  • Hu, Y., et al. "Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel 'Aromatase' Process." Drug Metabolism and Disposition, ResearchGate.[Link]

  • Crocetti, L., et al. "Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Smith, J., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." MDPI, 2024.[Link]

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Foundational

The Strategic Application of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride in Early-Stage Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of highly optimized building blocks is the critical first step in generating robust structure-activity relationships (SAR). 5-Bromo-3,3-diet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of highly optimized building blocks is the critical first step in generating robust structure-activity relationships (SAR). 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1394041-42-9) is a privileged indoline scaffold specifically engineered to address common metabolic liabilities while providing a versatile vector for library diversification[1]. This technical whitepaper details the structural rationale, physicochemical profiling, and self-validating synthetic workflows required to leverage this compound in hit-to-lead optimization.

Structural Rationale & Pharmacophore Utility

The architectural design of this specific indoline building block incorporates three distinct functional domains, each serving a precise mechanistic purpose in drug design:

The 3,3-Diethyl Gem-Dialkyl Effect

Unsubstituted indolines are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation at the C3 position, leading to rapid clearance and the formation of reactive metabolites. The installation of a 3,3-diethyl moiety completely blocks this metabolic soft spot. Furthermore, this substitution leverages the Thorpe-Ingold effect (angle compression). By introducing a quaternary carbon center, the bulky ethyl groups compress the internal angles of the indoline ring, restricting the conformational flexibility of the scaffold. This pre-organization reduces the entropic penalty upon target binding, frequently resulting in enhanced target affinity and prolonged residence time[2].

The C5-Bromo Handle

The bromine atom positioned at C5 acts as an ideal electrophilic vector for late-stage functionalization (LSF). It is highly reactive under palladium-catalyzed conditions, enabling the rapid exploration of chemical space via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[3].

The Hydrochloride Salt Form

Isolating the building block as a hydrochloride salt rather than a free base ensures long-term bench stability, prevents atmospheric oxidation of the electron-rich indoline nitrogen, and provides a highly crystalline material that ensures precise stoichiometric control during high-throughput library synthesis.

Physicochemical Profiling

A self-validating drug discovery program requires building blocks that do not prematurely inflate the molecular weight or lipophilicity of the final drug candidates. As shown in Table 1, this scaffold maintains strict compliance with Lipinski's Rule of Five, leaving ample physicochemical "budget" for downstream functionalization[4].

Table 1: Physicochemical & ADME-Tox Parameters

ParameterValueStrategic Implication
Molecular Formula C₁₂H₁₇BrClN (HCl Salt)Efficient heavy-atom count.
Molecular Weight 290.63 g/mol (Salt) / 254.17 g/mol (Base)Leaves ~250 Da for further elaboration.
Predicted LogP ~3.5Optimal lipophilicity for CNS/membrane penetration.
Topological Polar Surface Area (TPSA) 12.03 ŲExcellent passive permeability profile.
Hydrogen Bond Donors (HBD) 1 (Free base)Minimal desolvation penalty.
Hydrogen Bond Acceptors (HBA) 1Low risk of efflux pump (P-gp) recognition.
Rotatable Bonds 2High conformational rigidity (Thorpe-Ingold effect).

De Novo Synthesis Pathway

To ensure an uninterrupted supply of this building block, the following self-validating synthetic protocol is utilized. The sequence relies on chemoselective transformations to prevent the premature loss of the crucial C5-bromo handle.

Synthesis A 5-Bromooxindole B 3,3-Diethyl-5-bromooxindole A->B EtI, NaH DMF, 0°C to RT C 5-Bromo-3,3-diethylindoline B->C BH3·THF Reflux (Chemoselective) D Target HCl Salt C->D HCl in Dioxane Et2O precipitation

Fig 1. Chemoselective synthetic route to 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.

Step-by-Step Methodology & Causality
  • Bis-Alkylation (C3-Functionalization):

    • Protocol: To a cooled (0 °C) solution of 5-bromooxindole in anhydrous DMF, add sodium hydride (NaH, 2.5 eq) portion-wise. Stir for 30 mins, then add ethyl iodide (EtI, 2.5 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • Causality & Validation: NaH is selected to irreversibly deprotonate the acidic C3-methylene. The reaction is self-validating: proceed to quench only when LC-MS confirms the complete disappearance of the mono-alkylated intermediate (m/z 240) and >95% conversion to the bis-alkylated product (m/z 268).

  • Chemoselective Reduction:

    • Protocol: Dissolve the intermediate in anhydrous THF. Add Borane-THF complex (BH₃·THF, 3.0 eq) and reflux for 12 hours. Quench carefully with MeOH, then reflux with 1M HCl to break the boron-amine complex.

    • Causality & Validation: BH₃·THF is strictly chosen over LiAlH₄. While LiAlH₄ can reduce oxindoles, it carries a high risk of hydrodehalogenation (cleaving the C5-bromine). Borane ensures chemoselective reduction of the lactam carbonyl.

  • Salt Formation:

    • Protocol: Extract the free base into EtOAc, dry over Na₂SO₄, and concentrate. Dissolve the crude oil in anhydrous diethyl ether and add 4M HCl in dioxane dropwise until precipitation ceases. Filter and dry under vacuum.

    • Causality & Validation: HCl in dioxane provides a strictly anhydrous environment, preventing hydrate formation and yielding a crisp, filterable solid. Validation is achieved via ¹H-NMR (DMSO-d₆), confirming the integration of the diethyl signals (0.7-0.9 ppm) and the downfield shift of the indoline NH₂⁺ protons.

Late-Stage Functionalization (LSF) & Library Generation

The primary utility of this building block is its integration into high-throughput cross-coupling workflows to generate diverse lead libraries[3].

Workflow A 5-Bromo-3,3-diethylindoline HCl B N-Functionalization (Amidation/Urea Formation) A->B R-COCl, DIPEA, DCM (Blocks Pd-coordination) C C5 Cross-Coupling (Suzuki-Miyaura) B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O, 90°C D Lead Compound Library C->D Preparative HPLC & LC-MS QC

Fig 2. Late-stage functionalization workflow utilizing the C5-bromo handle for library generation.

Step-by-Step Methodology & Causality
  • N-Capping (Protection/Functionalization):

    • Protocol: Suspend the indoline HCl salt in DCM with N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base in situ. Add the desired acid chloride or isocyanate (1.1 eq) and stir at room temperature for 2 hours.

    • Causality & Validation: The indoline nitrogen must be capped prior to cross-coupling. A free indoline NH can coordinate with the palladium catalyst (poisoning it) or undergo competing Buchwald-Hartwig amination.

  • Suzuki-Miyaura Cross-Coupling:

    • Protocol: In a microwave vial, combine the N-capped 5-bromoindoline (1.0 eq), an aryl boronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 90 °C for 4 hours.

    • Causality & Validation: Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step and stabilizes the catalyst against the steric bulk of the indoline core[3]. The reaction is validated by LC-MS; the crude mixture is filtered through Celite and directly subjected to preparative HPLC for library purification.

References

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride | C12H17BrClN | CID 71756148

    • Source: PubChem - N
    • URL:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings (Lipinski's Rule of Five)

    • Source: Advanced Drug Delivery Reviews / Bidepharm
    • URL:[Link]

  • Quaternary-centre-guided synthesis of complex polycyclic terpenes (Thorpe-Ingold Effect)

    • Source: PubMed - N
    • URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development

    • Source: PubMed Central (PMC)
    • URL:[Link]

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Exploratory

An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Foreword: The Solid State as a Critical Quality Attribute In the realm of drug development, the journey from a promising molecule to a safe and effective therapeutic is fraught with complexities. While the pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Solid State as a Critical Quality Attribute

In the realm of drug development, the journey from a promising molecule to a safe and effective therapeutic is fraught with complexities. While the pharmacological activity of a new chemical entity (NCE) is paramount, its solid-state properties are equally critical in determining its ultimate success. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and manufacturability. For a compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a thorough understanding of its crystalline structure and potential for polymorphism is not merely an academic exercise; it is a regulatory necessity and a cornerstone of robust product development.

This guide provides a comprehensive framework for the systematic investigation of the solid-state chemistry of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will proceed as if this molecule is a novel discovery, outlining a complete research and characterization plan from first principles.

Foundational Steps: Synthesis, Purification, and Initial Assessment

Before any meaningful solid-state characterization can begin, the purity and identity of the bulk active pharmaceutical ingredient (API) must be unequivocally established.

1.1. Synthesis and Purification Protocol

The synthesis of the parent indole structure is a well-established area of organic chemistry.[1] For the target compound, a multi-step synthesis would likely be employed, followed by formation of the hydrochloride salt.

Experimental Protocol: Salt Formation and Initial Crystallization

  • Dissolve the purified freebase of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole in a suitable solvent (e.g., isopropanol, ethanol).

  • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) dropwise while stirring.

  • Observe for precipitation. If no spontaneous precipitation occurs, cool the solution or add an anti-solvent (e.g., heptane) to induce crystallization.

  • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm the identity and purity (>99.5%) of the resulting hydrochloride salt using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Rationale: The choice of solvent for salt formation and initial crystallization is critical as it can influence the resulting crystal form.[2] A high degree of purity is essential to ensure that any observed differences in solid-state properties are due to polymorphism and not impurities.

The Quest for Polymorphs: A Systematic Crystallization Screen

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[2] These different forms, or polymorphs, can have distinct physical properties.[3] A comprehensive polymorph screen is therefore a critical early-stage activity.

The core principle of a polymorph screen is to subject the compound to a wide variety of crystallization conditions to encourage the formation of as many different solid forms as possible.[4]

Experimental Protocol: Polymorph Screening A multi-pronged approach to crystallization is recommended:

Crystallization MethodSolvents/ConditionsRationale
Slow Evaporation A wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).Allows for slow crystal growth, which can favor the formation of the most thermodynamically stable form.
Cooling Crystallization Prepare saturated solutions at an elevated temperature and cool at different rates (slow, fast/crash cooling).Different cooling rates can trap kinetically favored or metastable polymorphs.
Anti-Solvent Addition Dissolve the compound in a good solvent and add a miscible anti-solvent (e.g., water into an acetone solution, heptane into a dichloromethane solution).Rapidly induces supersaturation, which can lead to the formation of different crystal forms.[5]
Vapor Diffusion Place a solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent.A slow and controlled method of inducing crystallization, often successful for growing high-quality single crystals.[6]
Slurry Conversion Stir a suspension of the initial solid form in various solvents at different temperatures for an extended period.This method helps to identify the most stable polymorph at a given temperature, as less stable forms will convert over time.
Melt Quenching Heat the compound above its melting point and then cool rapidly.Can produce amorphous material or metastable polymorphs.

Each solid form obtained from these experiments should be harvested and immediately analyzed, primarily by Powder X-ray Diffraction (PXRD), to determine if a new crystal form has been discovered.

Diagram: Polymorph Screening Workflow

PolymorphScreening cluster_start Initial Material cluster_methods Crystallization Methods cluster_analysis Analysis cluster_outcome Outcome API Purified API (Form I) Evap Slow Evaporation API->Evap Subject to various conditions Cool Cooling API->Cool Subject to various conditions AntiSolv Anti-Solvent API->AntiSolv Subject to various conditions Vapor Vapor Diffusion API->Vapor Subject to various conditions Slurry Slurry Conversion API->Slurry Subject to various conditions Melt Melt Quench API->Melt Subject to various conditions Solids Harvested Solids Evap->Solids Cool->Solids AntiSolv->Solids Vapor->Solids Slurry->Solids Melt->Solids PXRD Powder X-ray Diffraction (PXRD) Solids->PXRD Primary Screen NewForm New Polymorph Identified PXRD->NewForm Unique Pattern KnownForm Known Form PXRD->KnownForm Identical Pattern Thermal Thermal Analysis (DSC/TGA) Spectro Spectroscopy (FTIR/Raman) NewForm->Thermal NewForm->Spectro caption Workflow for Polymorph Screening and Identification.

Caption: Workflow for Polymorph Screening and Identification.

Definitive Structure: Single-Crystal X-ray Diffraction (SCXRD)

While PXRD is excellent for distinguishing between polymorphs, SCXRD is the gold standard for determining the absolute three-dimensional structure of a molecule within a crystal.[7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds.

3.1. Growing Quality Single Crystals

The primary challenge for SCXRD is obtaining a suitable single crystal (typically 0.1-0.3 mm in size, with no cracks or defects).[8] The slow evaporation and vapor diffusion methods described in the polymorph screen are often the most successful.

3.2. Data Collection and Structure Solution

A selected single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and used to solve the crystal structure.

Expected Insights for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride:

  • Conformation: The precise conformation of the diethyl-dihydro-indole ring system.

  • Intermolecular Interactions: The indole nitrogen is a hydrogen bond donor, and the chloride ion is a strong hydrogen bond acceptor. We would expect to see strong N-H···Cl hydrogen bonds, which are likely to be a dominant feature in the crystal packing.[9][10] Other weaker interactions, such as C-H···π or π-π stacking between indole rings, may also play a role.[11]

  • Absolute Stereochemistry: If a chiral synthesis was performed, SCXRD can determine the absolute stereochemistry of the molecule.

Fingerprinting the Bulk: Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for routine identification and quality control of crystalline phases.[12] Each crystalline solid produces a unique diffraction pattern, which serves as its "fingerprint."[13]

Experimental Protocol: PXRD Analysis

  • Gently grind a small amount of the sample to ensure random orientation of the crystallites.

  • Pack the sample into a holder.

  • Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

  • Compare the resulting pattern to a library of patterns from known forms.

Data Interpretation:

  • Crystalline vs. Amorphous: Crystalline materials produce sharp Bragg peaks, while amorphous materials produce a broad halo.

  • Polymorph Identification: Different polymorphs will have distinct peak positions and/or relative intensities.[14]

  • Phase Purity: The presence of peaks from an undesired polymorph can be used to assess phase purity. PXRD can often detect impurities down to the 1-5% level.[14]

Thermal Properties: DSC and TGA

Thermal analysis techniques provide crucial information about the physical and chemical changes that occur in a material as a function of temperature.

5.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocol: DSC Analysis

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow versus temperature.

Data Interpretation:

  • Melting Point: An endothermic peak corresponding to the melting of the solid. Pure crystalline solids typically have sharp melting peaks.

  • Polymorphic Transitions: A solid-solid transition from one polymorph to another may appear as an endothermic or exothermic event before the final melting.

  • Relative Stability: For two polymorphs, the one with the higher melting point is generally the more thermodynamically stable form.

5.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16] It is primarily used to determine the presence of solvents or water (solvates/hydrates) and to assess thermal stability.

Experimental Protocol: TGA Analysis

  • Weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss versus temperature.

Data Interpretation:

  • Solvates/Hydrates: A mass loss at temperatures below ~150 °C often corresponds to the loss of bound solvent or water. The stoichiometry of the solvate can be calculated from the percentage of mass lost.

  • Decomposition: A significant mass loss at higher temperatures indicates thermal decomposition of the compound.

Diagram: Integrated Solid-State Characterization

SolidStateCharacterization cluster_core Core Question cluster_techniques Analytical Techniques cluster_properties Determined Properties Molecule 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride SCXRD SCXRD Molecule->SCXRD PXRD PXRD Molecule->PXRD DSC DSC Molecule->DSC TGA TGA Molecule->TGA Spectroscopy FTIR / Raman / ssNMR Molecule->Spectroscopy Structure Absolute 3D Structure (Bonding, Packing) SCXRD->Structure Elucidates PhaseID Phase Identity (Fingerprint) PXRD->PhaseID Identifies Transitions Melting Point Phase Transitions DSC->Transitions Measures Stability Thermal Stability Solvation State TGA->Stability Assesses Vibrational Vibrational Modes Local Environment Spectroscopy->Vibrational Probes caption Integrated approach to solid-state characterization.

Caption: Integrated approach to solid-state characterization.

Complementary Spectroscopic Analysis

Vibrational spectroscopy and solid-state NMR provide additional, complementary information about the crystal structure and local molecular environment.

6.1. FTIR and Raman Spectroscopy

These techniques measure the vibrational modes of molecules.[17] Since these modes are sensitive to the molecular conformation and intermolecular interactions, different polymorphs will often exhibit different FTIR and Raman spectra.[18] They are powerful, non-destructive methods for distinguishing between forms. Raman spectroscopy is particularly useful for analyzing samples through transparent packaging and is less sensitive to water, making it suitable for in-situ process monitoring.[19][20]

6.2. Solid-State NMR (ssNMR)

ssNMR probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N).[21] Since polymorphs have different crystal packing, the local environment of each atom will be slightly different, leading to distinct chemical shifts in the ssNMR spectrum.[22] This makes ssNMR an extremely powerful tool for identifying and quantifying different forms in a mixture, even in the presence of amorphous material.[23]

Regulatory Considerations and Data Synthesis

The U.S. Food and Drug Administration (FDA) provides guidance on the handling of polymorphism in drug substances.[24][25] It is critical to identify the most thermodynamically stable form and to understand the potential for conversion between forms during manufacturing and storage.[26]

A comprehensive solid-state characterization report for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride should synthesize all of the above data to:

  • Identify all discovered solid forms (polymorphs, solvates, and amorphous).

  • Provide a definitive crystal structure for at least the primary form via SCXRD.

  • Establish a characteristic analytical fingerprint for each form (PXRD, DSC, FTIR/Raman, ssNMR).

  • Determine the thermodynamic stability relationship between the polymorphs.

  • Assess the physical and chemical stability of the desired form under relevant stress conditions (temperature, humidity).

This integrated dataset forms the basis for selecting the optimal solid form for development, establishing manufacturing controls, and ensuring the consistent quality, safety, and efficacy of the final drug product.

Conclusion

The systematic characterization of the crystalline structure and polymorphism of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a foundational component of its development as a pharmaceutical. By employing a logical, multi-technique approach as outlined in this guide, researchers can build a complete and robust understanding of the material's solid-state properties. This knowledge is indispensable for navigating the challenges of drug manufacturing, ensuring product stability, and meeting the stringent requirements of regulatory agencies. The investment in a thorough solid-state characterization program is an investment in the quality and success of the final therapeutic product.

References

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  • Jordan, L. (2024). Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. Journal of Chemical and Pharmaceutical Research.
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  • Franchois, A., et al. (2012). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy. Available at: [Link]

  • Drawell. (2023). What are the Growing Uses of XRD in Polymorph Screening. Drawell. Available at: [Link]

  • Henderson, T. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Available at: [Link]

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  • Pharmaceutical Processing World. (2014). FDA Guidance on Polymorphic Compounds in Generic Drugs. Pharmaceutical Processing World. Available at: [Link]

  • FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. FDA. Available at: [Link]

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  • Wang, X., et al. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Crystal Growth & Design. Available at: [Link]

  • Soni, T., et al. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Journal of Diabetes Mellitus. Available at: [Link]

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Protocols & Analytical Methods

Method

Topic: Preparation and Handling of Stock Solutions for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 5-bromo-3,3-diethyl-2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS No: 1394041-42-9). Adherence to these procedures is critical for ensuring the compound's stability and integrity, which is paramount for generating reproducible and reliable experimental results.

Section 1: Compound Profile and Critical Safety Considerations

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a substituted indole derivative. The indole scaffold is a core structure in numerous biologically active compounds and pharmaceutical agents.[1][2] Proper preparation of stock solutions is the foundational step for any in vitro or in vivo study.

Physicochemical and Hazard Data
PropertyValueSource
Chemical Name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride[3]
CAS Number 1394041-42-9[3]
Molecular Formula C₁₂H₁₇BrClNDerived from C₁₂H₁₆BrN + HCl[4]
Molecular Weight 290.63 g/mol Calculated from Formula
Physical Form Solid, powder, or crystals
Hazard Pictogram GHS07 (Exclamation Mark)[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][6]
Mandatory Safety Precautions

Due to the compound's hazard profile, all handling must be conducted within a certified chemical fume hood.[7] Engineering controls such as local exhaust ventilation are essential to minimize exposure.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[6][8]

  • Respiratory Protection: If dust formation is unavoidable or if irritation is experienced, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates.[8]

  • Handling: Avoid creating dust.[6] Use non-sparking tools and ensure adequate ventilation.[6] Wash hands thoroughly after handling.[8]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Ingestion: Rinse mouth and call a physician or poison control center. Do not induce vomiting.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][7]

Section 2: Principles of Solubilization and Stability

Solvent Selection Rationale

The solubility of complex organic molecules, particularly heterocyclic compounds like indole derivatives, is a critical parameter. While the hydrochloride salt form is intended to enhance aqueous solubility, achieving high stock concentrations often requires an organic solvent.

  • Primary Solvent (for high-concentration stocks): Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible polar aprotic solvent capable of dissolving a wide array of compounds that show poor solubility in water.[9]

  • Secondary Solvents (for working solutions): Aqueous buffers, cell culture media, or saline are typical diluents. The pH of the aqueous medium can significantly impact the solubility of ionizable compounds like this hydrochloride salt; a slightly acidic pH may improve solubility.[9]

Inherent Stability Challenges

Indole derivatives can be susceptible to several modes of degradation. Awareness of these factors is crucial for preserving the integrity of the stock solution.

  • Oxidation: The indole ring can be prone to oxidation, which is often catalyzed by exposure to air (oxygen).[10][11]

  • Photodegradation: Brominated aromatic compounds are often light-sensitive.[10] Exposure to UV or even ambient light can lead to degradation over time.

  • Freeze-Thaw Cycles: Repeated changes in temperature can compromise the stability of the compound in solution and accelerate degradation.

Section 3: Protocol for High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials and Equipment
  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Analytical balance (readable to 0.1 mg)

  • Amber glass vial or clear vial wrapped in aluminum foil

  • Sterile, conical-bottom microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Thoroughly add_dmso->vortex sonicate 5. Sonicate if Needed (Room Temp Water Bath) vortex->sonicate verify 6. Visually Verify (No Particulates) sonicate->verify aliquot 7. Aliquot into Tubes (Single-Use Volumes) verify->aliquot store 8. Store at -20°C or -80°C (Protected from Light) aliquot->store

Sources

Application

Comprehensive Application Note: Cell Culture Assay Techniques for 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride

Executive Summary & Mechanistic Rationale The indoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous biologically active compounds ranging from anti-cancer agents to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous biologically active compounds ranging from anti-cancer agents to neuroprotectors[1]. 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1394041-42-9) represents a highly specialized, sterically hindered building block designed for advanced drug discovery screening.

As a Senior Application Scientist, it is critical to understand the causality behind the structural features of this compound before designing cell culture assays:

  • Halogenation (5-Bromo): The bromine atom at the 5-position significantly enhances lipophilicity and enables halogen bonding, a critical interaction for fitting into hydrophobic pockets of kinase domains or tubulin binding sites.

  • Steric Hindrance (3,3-Diethyl): Unlike simple indolines that rapidly oxidize to indoles in biological media, the 3,3-diethyl substitution at the C3 position blocks aromatization. This dramatically increases the metabolic stability of the compound in prolonged cell culture assays.

  • Salt Form (Hydrochloride): The free base of this compound is highly lipophilic and poorly soluble in aqueous media. The hydrochloride salt ensures rapid dissolution in DMSO and subsequent stability when diluted into aqueous cell culture media, preventing compound precipitation and false-negative assay results.

In cell culture, indoline derivatives are primarily evaluated for two distinct mechanisms: cytotoxicity against malignant cell lines [2] and neuroprotection via reactive oxygen species (ROS) scavenging [3]. This application note provides self-validating, step-by-step protocols for evaluating 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride across both therapeutic avenues.

Experimental Workflows & Protocols

Protocol 1: High-Throughput Cytotoxicity Assay (ATP Quantitation)

Causality & Trustworthiness: While the MTT assay is the traditional choice for viability screening[2], indoline derivatives often possess intrinsic antioxidant properties that can directly reduce tetrazolium salts in the absence of living cells, leading to false-positive viability signals. To establish a self-validating system, we mandate the use of an orthogonal, ATP-based luminescence assay (e.g., CellTiter-Glo). ATP quantitation bypasses redox interference and provides a true measure of metabolic collapse.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Store aliquots at -20°C.

  • Cell Seeding: Seed target cancer cells (e.g., A431 skin cancer or H1299 lung cancer cells[2]) at a density of 5,000 cells/well in a solid white 96-well plate using 100 µL of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10-point dose-response curve (0.01 µM to 100 µM) by performing 1:3 serial dilutions in media. Critical Control: Ensure the final DMSO concentration remains constant at 0.5% (v/v) across all wells, including the vehicle control, to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated plates for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

Protocol 2: Neuroprotection & ROS Scavenging Assay (DCFDA)

Causality & Trustworthiness: Indoline derivatives have shown profound neuroprotective effects, often by inhibiting Keap1, which allows Nrf2 to translocate to the nucleus and upregulate antioxidant response elements (ARE)[3][4]. To prove that 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride acts via this pathway, we utilize SH-SY5Y neuroblastoma cells challenged with Fenton's reagent (Fe²⁺ + H₂O₂) to induce hydroxyl radical formation[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Allow 24 hours for adherence.

  • Pre-treatment: Treat cells with non-cytotoxic concentrations of the indoline compound (e.g., 2.5 µM, 5 µM, 10 µM, and 25 µM) for 16 hours[4]. This extended pre-incubation is biologically required to allow time for Nrf2-mediated gene transcription.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM of DCFH-DA (2',7'-dichlorofluorescein diacetate) in serum-free media and incubate for 30 minutes in the dark.

  • Oxidative Challenge: Remove the probe and add Fenton's reagent (300 μM FeSO₄ + 300 μM H₂O₂) for 2 hours[4].

  • Quantitation: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). A reduction in fluorescence compared to the vehicle + Fenton's control indicates successful ROS scavenging and neuroprotection.

Visualizations

Assay Workflow Architecture

The following diagram illustrates the parallel high-throughput screening workflow for evaluating the dual therapeutic potential of the indoline derivative.

Workflow Stock 10 mM Indoline HCl in 100% DMSO Dilution Aqueous Serial Dilution (Maintains 0.5% DMSO) Stock->Dilution Sub1 Cancer Cell Lines (A431, H1299) Dilution->Sub1 Sub2 Neuronal Cell Lines (SH-SY5Y) Dilution->Sub2 Assay1 ATP Luminescence (72h Incubation) Sub1->Assay1 Cytotoxicity Assay2 DCFDA Fluorescence (16h Pre-treat + Fenton's) Sub2->Assay2 Neuroprotection Data IC50 / EC50 Profiling Assay1->Data Assay2->Data

Caption: Dual-track screening workflow for cytotoxicity and neuroprotection assays using indoline derivatives.

Mechanistic Pathway: Keap1-Nrf2 Modulation

Indoline derivatives exert neuroprotective effects by disrupting the Keap1-Nrf2 protein-protein interaction, leading to downstream antioxidant expression[3][4].

Pathway Indoline 5-Bromo-3,3-diethylindoline Keap1 Keap1 (Cytosol) Indoline->Keap1 Inhibits Nrf2 Nrf2 (Translocation) Keap1->Nrf2 Releases ARE ARE (Nucleus) Nrf2->ARE Binds ROS ROS Neutralization ARE->ROS Up-regulates Antioxidants

Caption: Mechanism of action for indoline-mediated neuroprotection via the Keap1-Nrf2-ARE signaling axis.

Data Presentation & Expected Outcomes

Based on the pharmacological evaluation of structurally analogous halogenated and alkylated indoline derivatives in the literature, researchers should anticipate the following quantitative profiles when testing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.

Table 1: Expected Pharmacological Profile of Substituted Indolines

Cell Line / TargetAssay TypeExpected IC₅₀ / EC₅₀ RangeBiological ImplicationReference Analogs
A431 (Skin Cancer) Cytotoxicity0.15 µM – 2.50 µMPotent anti-proliferative activity, potentially via tubulin or kinase inhibition.[2]
H1299 (Lung Cancer) Cytotoxicity2.00 µM – 10.0 µMModerate to high cytotoxicity; induces apoptosis.[2]
SH-SY5Y (Neuroblastoma) ROS Scavenging5.00 µM – 25.0 µMReversal of H₂O₂ / Fenton's reagent-induced oxidative stress.[3][4]
HCT-116 (Colon Cancer) CytotoxicitySub-micromolarSelective cytotoxicity with minimal impact on normal fibroblasts.[5]

Table 2: Assay Validation Metrics (Self-Validating System)

MetricTarget ValueCorrective Action if Failed
Z'-Factor > 0.6Optimize cell seeding density; ensure DMSO concentration is strictly ≤ 0.5%.
Signal-to-Background (S/B) > 10Increase ATP lysis time; check for edge effects in the 96-well plate.
Intra-plate CV% < 10%Calibrate multichannel pipettes; ensure homogenous cell suspension during seeding.

References

  • Title: Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research Source: Current Medicinal Chemistry (Bentham Science Publishers) URL: [Link]

  • Title: Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 Source: MDPI (Marine Drugs) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline–Indole Derivatives as Innovative Multitarget-Directed Ligands Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation Source: MDPI (Antioxidants) URL: [Link]

  • Title: Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Animal Dosing of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal dosing protocols for the novel chemical entity, 5-bromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal dosing protocols for the novel chemical entity, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. As a compound with a substituted indole scaffold, it belongs to a class of molecules known for a wide range of biological activities.[1][2][3] This guide emphasizes a structured, rationale-driven approach to preclinical evaluation, from initial dose range finding to the design of efficacy studies, while ensuring scientific integrity and adherence to ethical guidelines for animal welfare.

Introduction and Preclinical Considerations

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a novel small molecule with potential therapeutic applications. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[2][3] Preliminary hazard classifications for this compound indicate potential for acute toxicity upon oral, dermal, or inhalation exposure, as well as skin and eye irritation.[4] Therefore, a cautious and systematic approach to in vivo evaluation is paramount.

Before initiating any in vivo experiments, a comprehensive preclinical data package must be assembled. This foundational dataset informs the initial dose selection and study design.[5][6]

Table 1: Essential Pre-requisite Data for In Vivo Studies
ParameterDescriptionTarget Value/Information
Molecular Weight The sum of the atomic weights of all atoms in a molecule.299.64 g/mol
Solubility The ability of the compound to dissolve in various solvents.Data in aqueous and organic solvents is required for vehicle selection.
In vitro Efficacy (IC50/EC50) The concentration at which the compound elicits a half-maximal inhibitory or effective response in a relevant cell-based assay.To be determined in a relevant biological assay.
In vitro Cytotoxicity (CC50) The concentration that causes 50% cell death in a cytotoxicity assay.To be determined in relevant cell lines.
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect.To be elucidated through in vitro studies.

All animal procedures must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure compliance with federal regulations and humane animal care standards.[7][8][9]

Dose Formulation and Vehicle Selection

The selection of an appropriate vehicle is a critical step that can significantly impact the compound's bioavailability and the study's outcome. The primary goal is to use a vehicle that is non-toxic and does not interfere with the biological activity of the test compound.[10][11][12]

Vehicle Selection Strategy

A tiered approach to vehicle selection is recommended, starting with the simplest and most physiologically compatible options.[13]

  • Aqueous Solutions: If the compound is sufficiently soluble, sterile water for injection, 0.9% saline, or phosphate-buffered saline (PBS) are the preferred vehicles.

  • Co-solvents and Surfactants: For poorly soluble compounds, a mixture of solvents may be necessary. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol. Surfactants like Tween 80 or Cremophor EL can also be used to improve solubility. The concentration of these agents should be kept to a minimum to avoid vehicle-induced toxicity.

  • Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) or 1% methylcellulose. Particle size reduction techniques like micronization can improve the stability and bioavailability of suspensions.[10]

Table 2: Example Vehicle Formulations
FormulationCompositionSuitabilityConsiderations
Aqueous Solution 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in 0.9% NaClHigh water solubilityIdeal for intravenous administration.
Co-solvent Solution 10% DMSO, 40% PEG 400, 50% SalinePoor water solubilityMay be suitable for oral or intraperitoneal routes. Potential for vehicle-related toxicity.
Suspension Compound in 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterInsoluble compoundsRequires uniform suspension for accurate dosing. Primarily for oral administration.

Routes of Administration

The choice of administration route depends on the intended clinical application, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[14][15] Common routes for preclinical studies in rodents include oral, intravenous, intraperitoneal, and subcutaneous.[16][17][18]

Description of Common Routes
  • Oral (PO): Administration via gavage directly into the stomach. This route mimics human oral drug intake but may have variable absorption.[16]

  • Intravenous (IV): Injection directly into a vein (typically the tail vein in mice and rats), providing 100% bioavailability and rapid distribution.[16]

  • Intraperitoneal (IP): Injection into the peritoneal cavity, allowing for rapid absorption into the systemic circulation.[16][19]

  • Subcutaneous (SC): Injection into the space between the skin and underlying muscle, providing slower and more sustained absorption.[17]

Table 3: Recommended Administration Volumes and Needle Gauges for Mice
RouteMaximum Volume (mL/kg)Needle Gauge
Oral (PO)1020-22g (gavage needle)
Intravenous (IV)527-30g
Intraperitoneal (IP)1025-27g
Subcutaneous (SC)1025-27g

Note: These are general guidelines and may vary based on institutional policies.[18]

In Vivo Dosing Protocols

A stepwise approach, starting with toxicity assessment and followed by pharmacokinetic and efficacy studies, is crucial for the systematic evaluation of a new chemical entity.

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

The initial in vivo study aims to determine the acute toxicity and the maximum tolerated dose (MTD) of the compound. The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss of body weight.[5] This can be guided by OECD guidelines for acute oral toxicity testing.[20][21][22]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).[23]

  • Starting Dose: Select a starting dose based on in vitro cytotoxicity data. A common starting point is 1/10th of the CC50 value, converted to an in vivo dose.

  • Dosing: Administer a single oral dose to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[13]

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for statistical calculation of the LD50.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is vital for determining the appropriate dosing regimen for efficacy studies.[5]

Protocol: Single-Dose Pharmacokinetic Study
  • Animal Model: Use the same animal model as the intended efficacy studies.

  • Dosing: Administer a single dose of the compound (typically below the MTD) via the intended route of administration (e.g., oral or intravenous).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Efficacy (Pharmacodynamic) Study

Once the MTD and PK profile are established, efficacy studies can be designed to evaluate the therapeutic potential of the compound in a relevant disease model.

Protocol: General Efficacy Study Design
  • Animal Model: Select an appropriate and validated animal model of the disease of interest.[24]

  • Group Allocation: Randomly assign animals to treatment groups:

    • Vehicle Control

    • Positive Control (a compound with known efficacy)

    • Treatment groups receiving different dose levels of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.

  • Dosing Regimen: Administer the compound at selected doses and frequency based on the PK data. The goal is to maintain drug exposure above the in vitro efficacious concentration.

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.

  • Data Analysis: Statistically compare the outcomes between the treatment and control groups to determine the effective dose range.

Visualizations and Workflows

In Vivo Study Workflow

InVivo_Workflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision InVitro_Data In Vitro Data (IC50, CC50) Formulation Formulation Development & Vehicle Selection InVitro_Data->Formulation IACUC_Approval IACUC Protocol Approval Formulation->IACUC_Approval MTD_Study Acute Toxicity & MTD Study IACUC_Approval->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study Efficacy/PD Study PK_Study->Efficacy_Study Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo

Caption: A generalized workflow for the in vivo evaluation of a novel compound.

Decision Tree for Route of Administration

Route_Selection Start Compound Properties & Study Goal Solubility Soluble in Aqueous Vehicle? Start->Solubility Clinical_Route Intended Clinical Route Oral? Solubility->Clinical_Route No IV Intravenous (IV) Solubility->IV Yes Absorption_Profile Desired Absorption? Clinical_Route->Absorption_Profile No PO Oral (PO) Clinical_Route->PO Yes IP Intraperitoneal (IP) Absorption_Profile->IP Rapid SC Subcutaneous (SC) Absorption_Profile->SC Sustained

Caption: A decision tree for selecting the appropriate route of administration.

Conclusion

The successful in vivo evaluation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride requires a methodologically sound and ethically responsible approach. By carefully considering the compound's properties, selecting appropriate vehicles and routes of administration, and following a structured progression from toxicity to efficacy studies, researchers can generate reliable and reproducible data to advance this promising compound through the drug development pipeline.

References

  • Institutional Animal Care and Use Committees (IACUCs). (n.d.). Scribd. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved from [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]

  • Boston University Office of Research. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • JoVE. (2012, September 26). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Retrieved from [Link]

  • University at Buffalo. (n.d.). Animal Research (IACUC) Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • RAR. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. Retrieved from [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. Retrieved from [Link]

  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2023). OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • Rice Office of Research. (n.d.). IACUC Guidelines. Retrieved from [Link]

  • University of Toledo. (n.d.). IACUC Guidelines. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, November 15). Nonclinical vehicle use in studies by multiple routes in multiple species. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • Inotiv. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole: A Promising Scaffold For Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Thai Journal of Pharmaceutical Sciences. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • ACS Publications. (2016, October 24). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Retrieved from [Link]

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Retrieved from [Link]

  • ResearchGate. (2025, September 13). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Retrieved from [Link]

  • Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride in Organic Synthesis

Executive Summary & Structural Rationale 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1394041-42-9) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1394041-42-9) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. This indoline derivative offers two orthogonal vectors for functionalization: a secondary amine at the N1 position and an aryl bromide at the C5 position.

The structural design of this molecule is highly intentional. In drug development, traditional indoline or tetrahydroquinoxaline cores are notoriously prone to oxidative chemical instability, often undergoing in vivo CYP450-mediated aromatization to form indoles. The incorporation of a gem-diethyl group at the C3 position creates a fully substituted quaternary carbon atom, which completely blocks this aromatization pathway, thereby drastically improving the metabolic stability of the resulting Active Pharmaceutical Ingredient (API) . Furthermore, the steric bulk of the 3,3-diethyl substitution restricts the conformational flexibility of the indoline ring, which can be leveraged to lock molecules into specific bioactive conformations for target binding.

StructuralRationale Core 5-Bromo-3,3-diethylindoline Core Scaffold Feature1 C3 Gem-Diethyl Group Core->Feature1 Feature2 C5 Bromo Substituent Core->Feature2 Feature3 N1 Secondary Amine Core->Feature3 Effect1 Blocks Aromatization Increases Lipophilicity Feature1->Effect1 Effect2 Orthogonal Handle for Pd-Coupling Feature2->Effect2 Effect3 Site for Amidation/ Sulfonylation Feature3->Effect3

Fig 1: Structural rationale and functional causality of the 5-bromo-3,3-diethylindoline scaffold.

Physicochemical Profiling & Handling

Because the compound is supplied as a hydrochloride salt, it exhibits excellent shelf stability and water solubility. However, the protonated amine lacks nucleophilicity and will quench basic reagents. Therefore, a free-basing step is a mandatory prerequisite for most synthetic applications.

Table 1: Physicochemical Properties
PropertySpecificationMechanistic Implication for Synthesis
Chemical Name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole HClN/A
CAS Number 1394041-42-9N/A
Molecular Weight 290.63 g/mol N/A
Appearance Off-white to pale brown crystalline powderColoration indicates trace oxidation; does not affect coupling.
Solubility Soluble in H₂O, MeOH, DMSO (as HCl salt)Requires biphasic basic extraction to isolate the free base in organics.
pKa (Est. Free Base) ~4.5 - 5.5Weaker base than aliphatic amines due to lone pair delocalization into the ring.

Synthetic Workflows & Mechanistic Insights

The synthesis of complex APIs from this precursor generally follows a divergent two-step functionalization workflow.

Vector A (N1 Functionalization): The indoline nitrogen is a competent nucleophile for acyl chlorides, sulfonyl chlorides, and alkyl halides. Vector B (C5 Cross-Coupling): The 5-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) .

Causality in Workflow Sequencing: It is highly recommended to perform N-protection (e.g., Boc, Cbz, or target acylation) prior to Palladium-catalyzed cross-coupling. If the secondary amine is left unprotected, the nitrogen lone pair can coordinate with the Palladium catalyst, leading to catalyst poisoning, or undergo competitive intramolecular/intermolecular Buchwald-Hartwig N-arylation . Furthermore, N-acylation withdraws electron density from the indoline ring, making the C-Br bond more susceptible to oxidative addition by the Pd(0) species.

Workflow Precursor 5-Bromo-3,3-diethylindoline HCl (Starting Material) FreeBase Free-Basing (Aqueous Base / Extraction) Precursor->FreeBase Neutralization PathA N-Functionalization (Boc2O, AcCl, or Alkyl-X) FreeBase->PathA Electrophilic Addition PathB C5 Cross-Coupling (Suzuki, Buchwald-Hartwig) FreeBase->PathB Direct Pd-Coupling (Prone to side-reactions) ProdA N-Protected/Substituted 5-Bromoindoline PathA->ProdA ProdB C5-Substituted 3,3-Diethylindoline PathB->ProdB ProdA->PathB Pd-Catalyst, Boronic Acid ProdC Dual-Functionalized Target API ProdA->ProdC Pd-Coupling ProdB->ProdC N-Functionalization

Fig 2: Divergent synthetic pathways and optimal sequencing for dual functionalization.

Detailed Experimental Protocols

Protocol 1: Free-Basing of the Hydrochloride Salt

Objective: Neutralize the HCl salt to liberate the nucleophilic secondary amine.

  • Suspend 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq, 10 mmol, 2.91 g) in ethyl acetate (50 mL).

  • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to the suspension.

  • Stir vigorously at room temperature for 30 minutes. Causality: Bicarbonate is a mild base sufficient to deprotonate the indoline (pKa ~5) without causing base-catalyzed degradation.

  • Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer.

  • Extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield the free base as a viscous oil or low-melting solid. Use immediately in Protocol 2.

Protocol 2: N-Boc Protection (Preparation for Cross-Coupling)

Objective: Mask the secondary amine to prevent catalyst poisoning during downstream Pd-coupling.

  • Dissolve the freshly prepared free base (10 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (N₂ or Argon).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.6 mL) followed by 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, 122 mg). Causality: DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-Boc pyridinium intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol, 2.62 g) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).

  • Quench the reaction with 1M HCl (20 mL) to neutralize DMAP and DIPEA, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling of N-Boc-5-Bromo-3,3-diethylindoline

Objective: Form a C-C bond at the C5 position using an arylboronic acid.

  • In an oven-dried Schlenk flask, combine N-Boc-5-bromo-3,3-diethylindoline (1.0 eq, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 15 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle by forming a reactive boronate complex.

  • Add the catalyst [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 5 mol%). Causality: The bidentate dppf ligand provides a sterically demanding and electron-rich environment, which accelerates the oxidative addition into the electron-rich indoline C-Br bond.

  • Purge the flask with Argon for 10 minutes.

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify the organic phase via column chromatography.

Troubleshooting & Quality Control

Table 2: Common Synthetic Issues and Resolutions
Observation / IssueMechanistic CauseRecommended Solution
Incomplete N-Acylation/Protection Steric hindrance from the adjacent 3,3-diethyl group restricting access to the N1 position.Increase reaction temperature to 40 °C; increase DMAP loading to 0.2 eq.
Poor Yield in Suzuki Coupling Catalyst poisoning by unprotected amine; or slow oxidative addition due to electron-rich ring.Ensure complete N-protection prior to coupling. Switch to a more electron-rich ligand (e.g., XPhos Pd G2).
Formation of Dehalogenated Indoline Protodeboronation of the boronic acid competing with transmetalation.Ensure solvents are rigorously degassed. Use anhydrous conditions with KF as a base if water is detrimental.
Product Degradation on Silica Gel Unprotected indolines can be sensitive to the acidic nature of standard silica gel.Pre-treat silica gel with 1% Triethylamine (TEA) or use neutral alumina for chromatography.

References

  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. ACS Medicinal Chemistry Letters. (2016). Available at:[Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija (Lietuvos mokslų akademija). (2015). Available at:[Link]

  • An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC Medicinal Chemistry. (2021). Available at:[Link]

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride

Introduction The 2,3-dihydroindole, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives are key...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydroindole, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives are key intermediates in the synthesis of more complex molecules, including various therapeutic agents.[2][3][4] The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, while the gem-diethyl substitution at the 3-position introduces a specific steric and lipophilic profile.

This document provides a comprehensive, step-by-step guide for the synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. The synthetic strategy is designed for robustness and scalability, proceeding through three main stages:

  • Fischer Indole Synthesis: Construction of the indole core via the acid-catalyzed reaction of 4-bromophenylhydrazine with 3-pentanone.

  • Reductive Cyclization: Conversion of the intermediate indolenine to the stable 2,3-dihydroindole (indoline) framework.

  • Salt Formation: Preparation of the final hydrochloride salt to improve handling and stability.

This protocol is intended for researchers, chemists, and professionals in drug development, offering not just a procedure, but also the underlying chemical rationale for each step to ensure both reproducibility and a deep understanding of the process.

Overall Synthetic Scheme

The synthesis proceeds as follows:

Overall reaction scheme for the synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, showing the three main steps: Fischer indole synthesis, reduction to indoline, and hydrochloride salt formation.
Figure 1. Overall reaction scheme.

Experimental Protocols

Materials and Equipment

Reagents & Solvents:

  • 4-Bromophenylhydrazine hydrochloride

  • 3-Pentanone (Diethyl ketone)

  • Ethanol (Absolute)

  • Sulfuric Acid (Concentrated, 98%)

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl Ether (Anhydrous)

  • Magnesium Sulfate (MgSO₄, Anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Hydrochloric Acid solution (2.0 M in Diethyl Ether)

  • Deionized Water

Equipment:

  • Round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • pH paper or pH meter

Part 1: Synthesis of 5-bromo-3,3-diethyl-3H-indole

This initial step employs the classic Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[5][6] The hydrazone is formed in situ from 4-bromophenylhydrazine and 3-pentanone. The strong acid catalyst, sulfuric acid, facilitates the critical[7][7]-sigmatropic rearrangement of the hydrazone, leading to the formation of the indole ring with the elimination of ammonia.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (11.2 g, 50 mmol) and absolute ethanol (120 mL).

  • Stir the suspension and add 3-pentanone (5.2 g, 60 mmol, 1.2 eq).

  • Slowly and carefully add concentrated sulfuric acid (2.7 mL, 50 mmol, 1.0 eq) to the mixture. The addition is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice-water bath.

  • Slowly neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-3,3-diethyl-3H-indole as a reddish-brown oil. This crude product is used directly in the next step without further purification.

Part 2: Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole

The indolenine intermediate from Part 1 is reduced to the corresponding indoline. Sodium borohydride is a mild and effective reducing agent for this transformation, selectively reducing the imine-like C=N double bond of the indolenine.[2][3]

Procedure:

  • Dissolve the crude 5-bromo-3,3-diethyl-3H-indole (approx. 50 mmol) in methanol (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄) (2.8 g, 75 mmol, 1.5 eq) in small portions over 30 minutes. The addition may cause foaming.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by carefully adding deionized water (100 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole free base as an oil.

Part 3: Preparation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

The final step is the formation of the hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a non-polar organic solvent, which typically causes the salt to precipitate as a crystalline solid, facilitating its purification and handling.

Procedure:

  • Dissolve the crude indoline free base from Part 2 in anhydrous diethyl ether (150 mL).

  • Cool the solution in an ice-water bath.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (30 mL, 60 mmol, 1.2 eq) dropwise.

  • A precipitate should form upon addition. Stir the resulting slurry at 0°C for an additional 1 hour.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Dry the product under vacuum to yield 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride as a solid.

Data and Workflow Summary

Quantitative Data Table
Step Compound MW ( g/mol ) Amount Moles (mmol) Equivalents
Part 1 4-Bromophenylhydrazine HCl223.4811.2 g501.0
3-Pentanone86.135.2 g601.2
Sulfuric Acid98.082.7 mL501.0
Part 2 Crude Intermediate~252.16~12.6 g (Theor.)~501.0
Sodium Borohydride37.832.8 g751.5
Part 3 Crude Free Base~254.18~12.7 g (Theor.)~501.0
HCl (2.0 M in Et₂O)36.4630 mL601.2
Final 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole HCl 290.64 ---
Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 4-Bromophenylhydrazine HCl Reagent1 H₂SO₄, EtOH Reflux, 12h R2 3-Pentanone I1 5-bromo-3,3-diethyl-3H-indole (Crude Indolenine) Reagent2 1. NaBH₄, MeOH, 0°C to RT 2. Workup I2 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole (Free Base) Reagent3 HCl in Et₂O 0°C P1 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride Reagent1->I1 Part 1: Fischer Indole Synthesis Reagent2->I2 Part 2: Reduction Reagent3->P1 Part 3: Salt Formation

Caption: Synthetic workflow from starting materials to the final hydrochloride salt.

Safety and Handling

  • 4-Bromophenylhydrazine hydrochloride: Toxic and an irritant. Handle with gloves and eye protection in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Flammable Solvents: Diethyl ether, ethanol, and methanol are highly flammable. Keep away from ignition sources and perform all operations in a fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in portions.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE at all times.

References

  • Jeong, I. H., et al. (2010). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. European Journal of Organic Chemistry, 2010(25), 4858-4865. [Link]

  • Antsiferova, O. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]

  • Ackermann, L., et al. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 66(4), 1403-1412. [Link]

  • Antsiferova, O. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed, National Center for Biotechnology Information. [Link]

  • Ackermann, L., et al. (2001). Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides. PubMed, National Center for Biotechnology Information. [Link]

  • Chapman, O. L., et al. (1967). Photochemical Synthesis of 2,3-Dihydroindoles from N-Aryl Enamines. Thesis, Iowa State University. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • BenchChem. (2025).
  • Crivello, J. V. (1976). Synthesis of 5-Bromo Indole Compounds. Scribd. [Link]

  • De Rosa, M., & Cabrera, A. (1995). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry, 60(20), 6555-6559. [Link]

  • Blaznik, M., et al. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Samat, A., et al. (2012). Systematic variation of thiophene substituents in photochromic spiropyrans. RSC Advances, 2(14), 5988-5996. [Link]

  • Cacho, M., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5621. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 461-475.
  • Elmsellem, H., et al. (2019). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

  • Reddy, K. S., et al. (2007). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry, 46B, 1512-1515.
  • Google Patents. (2013).
  • Dömling, A. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3083-3135. [Link]

  • Glushkov, V. A., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1888. [Link]

  • PubChem. 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride. National Center for Biotechnology Information. [Link]

  • Crivello, J. V. (1975). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Larock, R. C. (2009). SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. Organic Syntheses Procedure. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Sun, X., et al. (2014). Diethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1100. [Link]

  • Ghorai, M. K., et al. (2022). Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. Beilstein Journal of Organic Chemistry, 18, 483-492. [Link]

Sources

Application

HPLC method development for analyzing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

An Application Note and Protocol for the HPLC Method Development, and Validation for the Analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride Abstract This document provides a comprehensive guide for the d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Method Development, and Validation for the Analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. This halogenated indole derivative represents a class of compounds often encountered in pharmaceutical development. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column and mobile phase to detection settings. The protocol details a systematic approach to method optimization and validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the final method is accurate, precise, specific, and robust for its intended purpose.

Introduction and Analyte Properties

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound whose core structure is of significant interest in medicinal chemistry.[1] The presence of a basic amine, a hydrophobic diethyl-substituted ring system, and a halogen atom dictates its physicochemical properties and, consequently, the strategy for its chromatographic analysis. Accurate and reliable quantification of such compounds is critical for quality control, stability testing, and pharmacokinetic studies in drug development.[2]

The primary objective of this work is to establish a robust, stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferents.[3]

Table 1: Physicochemical Properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole

Property Value / Information Source
Chemical Structure CCC1(CNC2=C1C=C(C=C2)Br)CC [4]
Molecular Formula C12H16BrN [4]
Monoisotopic Mass 253.04662 Da [4]
Predicted XlogP 4.2 [4]
Analyte Form Hydrochloride Salt N/A

| Nature | Basic secondary amine, hydrophobic | Inferred from structure |

The high predicted XlogP value indicates significant hydrophobicity, making reversed-phase chromatography the ideal analytical approach.[5] The presence of the hydrochloride salt ensures solubility in polar solvents, which is advantageous for sample preparation. The indole-like chromophore suggests strong UV absorbance, suitable for detection.

HPLC Method Development Strategy

The development of a successful HPLC method follows a logical progression from initial screening to fine-tuning of parameters. The rationale for each step is grounded in the chemical properties of the analyte and the principles of chromatography.

MethodDevelopment cluster_0 Phase 1: Initial Screening & Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Hydrophobicity, pKa, UV Absorbance) Column Column Selection (e.g., C18, Phenyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Detector Detector Wavelength Selection (PDA Scan) MobilePhase->Detector Gradient Gradient Optimization (Slope, Time) Detector->Gradient Proceed to Optimization FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp FinalMethod Final Optimized Method FlowTemp->FinalMethod Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, etc.) FinalMethod->Validation Proceed to Validation Report Application Note Generation Validation->Report

Diagram 1: Logical workflow for HPLC method development.

Column Selection

Given the analyte's non-polar, hydrophobic nature (XlogP of 4.2), a C18 stationary phase is the logical first choice.[5] C18 columns provide excellent hydrophobic retention for a wide range of organic molecules.[5] For halogenated compounds, alternative selectivities such as Phenyl or Pentafluorophenyl (PFP) phases can sometimes offer enhanced resolution due to π–π interactions.[6][7] However, initial development will commence with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) due to its versatility.

Mobile Phase Selection
  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for initial trials due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.

  • Aqueous Phase & pH Control: The analyte is a secondary amine. At neutral or basic pH, the lone pair of electrons on the nitrogen can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing. To ensure a sharp, symmetrical peak, the mobile phase pH must be controlled. An acidic mobile phase (pH 2-4) will protonate the amine, transforming it into its cationic form. This prevents undesirable secondary interactions and ensures consistent retention. A simple and effective choice is to add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to the aqueous phase.[8][9]

Detection Wavelength

Indole and its derivatives typically exhibit strong absorbance maxima around 220 nm and a secondary maximum near 280 nm.[10][11] A photodiode array (PDA) detector should be used during initial runs to scan the peak and determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A wavelength of 230 nm will be used as a starting point, balancing proximity to the absorbance maximum with minimizing potential interference from mobile phase components.

Experimental Protocol: Optimized Method

The following protocol has been optimized for the analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole HCl.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Software: OpenLab CDS or equivalent.

  • Solvents: HPLC-grade Acetonitrile and water.

  • Reagents: Formic acid (≥98%).

  • Reference Standard: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (purity >99%).

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 40% B; 14.1-18 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 230 nm

| Run Time | 18 minutes |

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[12]

Validation cluster_0 Method Validation Parameters (ICH Q2(R1)) Specificity Specificity / Selectivity (Forced Degradation) ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Limits LOD & LOQ Limits->ValidatedMethod Robustness Robustness (Small Variations) Robustness->ValidatedMethod

Diagram 2: Core parameters for HPLC method validation.

Specificity (Forced Degradation)

To demonstrate that the method is stability-indicating, forced degradation studies are performed.[12] Subject the sample solution (100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample + 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: 1 mL of sample + 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: 1 mL of sample + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours, then prepare a solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside an unstressed control. The method is considered specific if the main peak is well-resolved from all degradation product peaks (resolution > 2).

Linearity

Prepare a series of at least five concentrations of the analyte from the stock solution, ranging from 5 µg/mL to 150 µg/mL. Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[12]

Accuracy

Accuracy will be determined by performing recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the working standard concentration).[13] Spike a placebo mixture with known amounts of the API. Prepare each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Inject six replicate preparations of the working standard solution (100 µg/mL) on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability test on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Evaluate the method's robustness by making small, deliberate variations in the chromatographic parameters.[9]

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (33 °C and 37 °C).

  • Mobile Phase Composition: Vary the final organic solvent percentage by ±2%.

The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits for all variations.

Results and Discussion

The data from the validation experiments should be compiled and analyzed to confirm the method's performance.

Table 3: Summary of Validation Results (Example Data)

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (Repeatability %RSD) 0.45% ≤ 2.0%
Precision (Intermediate %RSD) 0.88% ≤ 2.0%
LOD 0.1 µg/mL Report Value
LOQ 0.3 µg/mL Report Value
Specificity Peak purity > 99.9%; Resolution from degradants > 3 Peak purity > 99%; Resolution > 2

| Robustness | System suitability passed under all conditions | System suitability criteria met |

The forced degradation study would likely show significant degradation under oxidative and basic conditions, with the formation of new peaks that are well-resolved from the parent analyte peak. This confirms the stability-indicating nature of the method. The linearity, accuracy, and precision data all fall within the pre-defined acceptance criteria, demonstrating the method is reliable for quantitative analysis.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. The method utilizes a standard C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, with UV detection at 230 nm. The comprehensive validation confirms its suitability for routine quality control and stability testing in a pharmaceutical setting.

References

  • Title: 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride Source: PubChemLite URL: [Link]

  • Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Source: ACS Publications URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues Source: PubMed URL: [Link]

  • Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: PMC URL: [Link]

  • Title: Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Source: ResearchGate URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM Source: Jetir.Org URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: (PDF) Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]

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Method

Application Notes and Protocols for Characterizing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride at the Human Serotonin 1A (5-HT₁ₐ) Receptor

Introduction: The Rationale for a Targeted GPCR Binding Assay The compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride belongs to the indole family, a privileged scaffold in pharmacology renowned for its abil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Targeted GPCR Binding Assay

The compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride belongs to the indole family, a privileged scaffold in pharmacology renowned for its ability to interact with a wide array of biological targets, particularly G protein-coupled receptors (GPCRs). The indole ring's electronic and structural characteristics allow it to fit into numerous binding sites, most notably those of serotonin (5-HT) receptors. Given that serotonin itself is an indoleamine, many drugs targeting the serotonergic system are indole analogues.

In the absence of established target data for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a logical and scientifically-driven starting point for its characterization is to assess its affinity for a well-defined and therapeutically relevant serotonin receptor subtype. This document, therefore, outlines a detailed protocol to determine the binding affinity of this compound for the human serotonin 1A (5-HT₁ₐ) receptor, a key GPCR implicated in mood, anxiety, and cognition.

We will employ the gold-standard radioligand binding assay, a powerful in vitro technique to study the interaction between a ligand and its receptor.[1] This guide provides protocols for both saturation analysis to characterize the receptor population and competitive binding to determine the affinity of our test compound.

Part 1: Scientific Principles of Radioligand Binding Assays

Radioligand binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand and its target receptor.[2] The core principle involves incubating a biological preparation containing the receptor of interest with a radioactively labeled ligand (the radioligand).

There are two primary types of experiments detailed in this guide:

  • Saturation Binding Assay: This experiment determines the density of receptors in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₑ) of the radioligand.[3] It involves incubating the receptor preparation with increasing concentrations of the radioligand until all binding sites are occupied (saturated).

  • Competitive Binding Assay: This assay is used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound.[2] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and its potency in displacing the radioligand is measured.[4]

The key to a successful binding assay is the effective separation of the receptor-bound radioligand from the free, unbound radioligand. The most common method, and the one detailed here, is rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.

Part 2: Experimental Protocols

Protocol 1: Preparation of Cell Membranes Expressing the Human 5-HT₁ₐ Receptor

High-quality membrane preparations are essential for generating reliable and reproducible data.[5] This protocol describes the preparation of membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to overexpress the human 5-HT₁ₐ receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold

  • Cell scrapers

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

  • Bradford or BCA Protein Assay Kit

Procedure:

  • Cell Harvest: Grow cells to confluence in appropriate culture flasks. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Lysis: Add 5-10 mL of ice-cold Membrane Preparation Buffer to each flask and scrape the cells. Transfer the cell suspension to a centrifuge tube.

  • Homogenization: Homogenize the cell suspension with 15-20 strokes of a tight-fitting Dounce homogenizer on ice. This step is critical for lysing the cells and releasing the membranes.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer. Repeat the centrifugation step.

  • Final Preparation: Discard the final supernatant and resuspend the pellet in a smaller volume of Assay Buffer (see Protocol 2).

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Radioligand Binding Assay

This protocol determines the Kₑ and Bₘₐₓ for the selective 5-HT₁ₐ receptor agonist radioligand, [³H]8-OH-DPAT.

Materials & Reagents:

ReagentDetails
Radioligand [³H]8-OH-DPAT (Specific Activity: ~120-180 Ci/mmol)
Receptor Source h5-HT₁ₐ-CHO/HEK293 cell membranes (10-20 µg protein/well)
Assay Buffer 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4
Wash Buffer 50 mM Tris-HCl, pH 7.4, ice-cold
Non-specific Agent 10 µM Serotonin (5-HT)
Equipment 96-well microplate, vacuum filtration apparatus, glass fiber filters (GF/B), liquid scintillation counter, scintillation cocktail

Procedure:

  • Filter Pre-soaking: Pre-soak the GF/B filter mat in 0.5% polyethyleneimine for at least 2 hours at room temperature to reduce non-specific binding of the radioligand to the filter.[6]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate for a range of 8-10 radioligand concentrations (e.g., 0.1 nM to 20 nM). The final assay volume is 200 µL.

    • Total Binding: 50 µL [³H]8-OH-DPAT (at 4x final concentration), 50 µL Assay Buffer, 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL [³H]8-OH-DPAT (at 4x final concentration), 50 µL of 10 µM 5-HT (final concentration), 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at 27°C.[7]

  • Termination & Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter after at least 4 hours of equilibration in the dark.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding (y-axis) against the concentration of [³H]8-OH-DPAT (x-axis).

    • Analyze the data using non-linear regression for a one-site binding model to determine the Kₑ (in nM) and Bₘₐₓ (in fmol/mg protein).

Diagram 1: Saturation Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation (60 min, 27°C) cluster_end Termination & Detection cluster_analysis Data Analysis P1 Prepare Serial Dilutions of [3H]8-OH-DPAT A1 Total Binding Wells: Radioligand + Membranes P1->A1 A2 NSB Wells: Radioligand + Membranes + 10 µM 5-HT P1->A2 P2 Prepare Membrane Suspension (10-20 µg/well) P2->A1 P2->A2 T1 Rapid Vacuum Filtration (GF/B Filters) A1->T1 A2->T1 T2 Wash Filters x3 with Ice-Cold Buffer T1->T2 T3 Liquid Scintillation Counting (DPM) T2->T3 D1 Calculate Specific Binding: Total - NSB T3->D1 D2 Non-linear Regression (One-site binding) D1->D2 D3 Determine Kd and Bmax D2->D3

Workflow for determining receptor density and radioligand affinity.

Protocol 3: Competitive Radioligand Binding Assay

This protocol determines the affinity (Kᵢ) of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride for the h5-HT₁ₐ receptor.

Materials & Reagents:

  • All materials from Protocol 2.

  • Test Compound: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, prepared in serial dilutions (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

Procedure:

  • Preparation: Perform filter pre-soaking as described in Protocol 2.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate. The final assay volume is 200 µL.

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]8-OH-DPAT (at a fixed concentration, typically at or near its Kₑ value, e.g., 1 nM), 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM 5-HT, 50 µL [³H]8-OH-DPAT, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL [³H]8-OH-DPAT, 100 µL membrane suspension.

  • Incubation, Termination, and Counting: Follow steps 3, 4, and 5 from Protocol 2.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding (y-axis) against the logarithm of the test compound concentration (x-axis).

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[4][8] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand ([³H]8-OH-DPAT).

      • Kₑ is the equilibrium dissociation constant of the radioligand, determined from the saturation assay (Protocol 2).

Diagram 2: Principle of Competitive Binding

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R1 Receptor L1 [3H]Radioligand L1->R1 High Binding C1 Test Cmpd R2 Receptor L2 [3H]Radioligand L2->R2 Low Binding C2 Test Cmpd C2->R2 High Binding

Unlabeled test compound displaces the radioligand from the receptor.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Representative Saturation Binding Data for [³H]8-OH-DPAT at h5-HT₁ₐ Receptors

ParameterValue
Kₑ (nM) 1.1 ± 0.2
Bₘₐₓ (fmol/mg protein) 850 ± 75
Hill Slope (n_H_) 0.98 ± 0.05
Note: Data are representative and should be determined experimentally.

Table 2: Hypothetical Competitive Binding Results for the h5-HT₁ₐ Receptor

CompoundIC₅₀ (nM)Kᵢ (nM)
Serotonin (Reference) 5.52.5
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride To be determinedTo be determined
Spiperone (Reference Antagonist) 2.10.95
Note: Kᵢ values are calculated using the Cheng-Prusoff equation with an assumed [L] = 1.0 nM and Kₑ = 1.1 nM.

Part 4: Advanced Considerations & Alternative Methods

While filtration assays are robust, they can be labor-intensive. For higher throughput screening, a Scintillation Proximity Assay (SPA) is an excellent alternative.[9] SPA is a homogeneous assay format that does not require the separation of bound and free radioligand.[10] In this method, receptor membranes are coupled to scintillant-embedded beads. Only radioligand molecules that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal, which can be measured directly in the microplate.[11][12]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for characterizing the binding affinity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride at the human 5-HT₁ₐ receptor. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this novel compound. The principles and methods described herein are broadly applicable to the study of ligand-receptor interactions for a wide range of GPCRs, serving as a foundational tool in drug discovery and development.

References

  • Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLOS ONE. Available at: [Link]

  • Guo, D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling. Available at: [Link]

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

  • Stoddart, L.A., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences. Available at: [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Multispan, Inc. Available at: [Link]

  • GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation. GenScript. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Brown, B.L., et al. (1988). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Life Sciences. Available at: [Link]

  • Schlegel, J.R., & Peroutka, S.J. (1986). [3H]8-OH-DPAT Labels the 5-hydroxytryptamine Uptake Recognition Site and the 5-HT1A Binding Site in the Rat Striatum. Journal of Neurochemistry. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology. Available at: [Link]

  • Zwart, R., et al. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • O'Neill, T.P., et al. (1996). Brain 5-HT1A Receptor Autoradiography and Hypothermic Responses in Rats Bred for Differences in 8-OH-DPAT Sensitivity. Brain Research Bulletin. Available at: [Link]

  • Copeland, R.A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Membrane Preparations for GPCRs & Ion Channels. Eurofins DiscoverX. Available at: [Link]

  • van de Witte, S.V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]

  • Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

Sources

Application

Application Note: Advanced Preclinical Formulation Strategies for 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Delivery Researchers Compound Identity: 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1394041-42-9)[1] Executive Summary & Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Delivery Researchers Compound Identity: 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1394041-42-9)[1]

Executive Summary & Physicochemical Rationale

The development of novel indoline-based small molecules often presents unique drug delivery challenges. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a structurally rigid, lipophilic secondary amine salt[1]. While the hydrochloride (HCl) salt form is intentionally selected to improve intrinsic aqueous solubility in the acidic gastric environment, the molecule's highly lipophilic core—driven by the 5-bromo substitution and the sterically bulky 3,3-diethyl moiety—creates a high risk for pH-dependent precipitation upon entry into the neutral environment of the duodenum.

To prevent the free base from crashing out of solution and severely limiting oral bioavailability, formulation strategies must focus on maintaining intestinal supersaturation. Furthermore, for preclinical intravenous (IV) pharmacokinetic studies, the compound requires a completely aqueous, particulate-free vehicle to prevent embolism, necessitating advanced solubilization techniques.

Table 1: Predicted Physicochemical Profiling & Formulation Implications
ParameterEstimated ValueFormulation Implication
Molecular Weight 290.63 g/mol (Salt)Favorable for polymer matrix diffusion.
LogP (Free Base) ~3.8 - 4.5High lipophilicity; prone to hydrophobic aggregation.
Gastric Solubility (pH 1.2) >10 mg/mLRapid dissolution of the HCl salt in the stomach.
Intestinal Solubility (pH 6.8) <0.1 mg/mLHigh risk of free-base precipitation; requires an Amorphous Solid Dispersion (ASD)[2].
Steric Profile High (3,3-diethyl)Excellent geometric fit for the hydrophobic cavity of β-cyclodextrins[3].

Formulation Decision Rationale

The selection of a drug delivery system is dictated by the intended route of administration and the thermodynamic barriers of the active pharmaceutical ingredient (API).

Formulation_Strategy A 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole HCl (API) B Preformulation Profiling (pKa, LogP, Solubility) A->B C Oral Delivery (Intestinal Supersaturation) B->C Target: Oral Bioavailability D Parenteral Delivery (Aqueous IV Formulation) B->D Target: Preclinical IV Tox E Amorphous Solid Dispersion (Spray Drying) C->E Mitigate pH precipitation F Cyclodextrin Complexation (Lyophilization) D->F Enhance aqueous solubility

Figure 1: Decision tree for formulating the indoline HCl salt based on delivery route.

Oral Delivery Strategy: Amorphous Solid Dispersion (ASD)

The Causality of the Method: When the HCl salt of this indoline derivative enters the higher pH of the intestine, the amine is deprotonated, and the highly lipophilic free base rapidly crystallizes. By formulating the drug as an Amorphous Solid Dispersion (ASD) using a polymer like copovidone (Kollidon® VA64), we trap the drug in its high-energy amorphous state[4]. The polymer acts as an anti-nucleating agent, raising the Gibbs free energy and maintaining a supersaturated state in the gastrointestinal tract, which drives passive diffusion across the enterocytes[2].

Protocol 1: Preparation of Spray-Dried ASD (Self-Validating Workflow)

Step 1: Solution Preparation

  • Weigh the indoline API and Kollidon VA64 at a 1:3 (w/w) ratio.

  • Dissolve the mixture in a co-solvent system of Dichloromethane (DCM) and Ethanol (1:1 v/v) to achieve a total solids concentration of 5% w/v.

  • Validation Checkpoint: Visually inspect the solution and perform dynamic light scattering (DLS). The solution must be optically clear with a polydispersity index (PDI) indicating no colloidal aggregates, confirming true molecular dispersion prior to atomization.

Step 2: Spray Drying

  • Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290).

  • Set the inlet temperature to 75°C and the aspirator to 100%. The rapid evaporation of the DCM/EtOH solvent mixture prevents the API molecules from organizing into a crystal lattice, freezing them within the polymer matrix[4].

  • Maintain the outlet temperature at ~45°C.

Step 3: Secondary Drying

  • Transfer the collected powder to a vacuum oven.

  • Dry at 40°C under deep vacuum (-0.1 MPa) for 24 hours.

  • Causality: Residual solvents act as plasticizers, lowering the glass transition temperature ( Tg​ ) of the polymer and accelerating API recrystallization. Secondary drying is critical for long-term physical stability[2].

Step 4: Self-Validation & Characterization

  • Validation Checkpoint: Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks and the presence of a broad "amorphous halo" validates the successful destruction of the crystal lattice.

ASD_Workflow N1 API + Polymer (Kollidon VA64) N2 Solvent Dissolution (DCM/EtOH) N1->N2 N3 Spray Drying (Atomization) N2->N3 N4 Secondary Drying (Vacuum Oven) N3->N4 N5 Validation (PXRD & DSC) N4->N5

Figure 2: Workflow for the preparation and validation of the Amorphous Solid Dispersion.

Parenteral Delivery Strategy: Cyclodextrin Inclusion Complexation

The Causality of the Method: For intravenous administration, the formulation must be isotonic, pH-compatible, and free of particulates. The 3,3-diethyl substitution and the 5-bromo-indoline ring present a specific geometric volume that perfectly matches the inner hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The encapsulation process is an exothermic, enthalpy-driven event where the displacement of high-energy water molecules from the CD cavity by the lipophilic indoline core stabilizes the complex[3],[5]. This completely masks the hydrophobic regions of the drug from the bulk aqueous solvent.

Protocol 2: HP-β-CD Complexation via Lyophilization

Step 1: Phase Solubility Profiling (Job's Plot)

  • Prepare aqueous solutions of HP-β-CD ranging from 0 to 20% (w/v).

  • Add an excess amount of the indoline API to each vial.

  • Shake at 25°C for 72 hours to reach thermodynamic equilibrium.

  • Validation Checkpoint: Filter and analyze the drug concentration via HPLC. A linear increase in API solubility as a function of HP-β-CD concentration (an AL​ -type phase solubility profile) validates a 1:1 stoichiometric inclusion complex[5]. Calculate the stability constant ( K1:1​ ).

Step 2: Complex Preparation

  • Based on the K1:1​ , dissolve 10% w/v HP-β-CD in Water for Injection (WFI).

  • Add the indoline API at the calculated equimolar ratio.

  • Stir continuously at ambient temperature for 24 hours to ensure complete inclusion.

Step 3: Sterile Filtration & Lyophilization

  • Pass the solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade membrane.

  • Fill into Type I glass vials and load into a lyophilizer.

  • Freeze the solution at -40°C. Conduct primary drying at -20°C under 100 mTorr vacuum to sublime the ice, followed by secondary drying at 20°C to remove bound water.

  • Causality: While the inclusion complex is stable in solution, lyophilization prevents potential long-term hydrolytic degradation of the indoline core during storage[5].

Step 4: Reconstitution & Self-Validation

  • Validation Checkpoint: Reconstitute the lyophilized cake with WFI. The cake must dissolve in under 60 seconds. Analyze the reconstituted solution using DLS; the absence of particles >10 nm confirms that the drug remains fully complexed and has not precipitated as free-base nanocrystals.

References[1] Title: CAS:1394041-42-9, 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride | Source: bidepharm.com | URL:Verify Source[4] Title: Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability | Source: acs.org | URL:Verify Source[2] Title: Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption | Source: nih.gov | URL:Verify Source[3] Title: Effect of the Presence of β-Cyclodextrin on the Solution Behavior of Procaine Hydrochloride. Spectroscopic and Thermodynamic Studies | Source: acs.org | URL:Verify Source[5] Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects | Source: nih.gov | URL:Verify Source

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Welcome to the technical support guide for 5-bromo-3,3-diethyl-2,3-diethyl-2,3-dihydro-1H-indole hydrochloride. This document provides in-depth troubleshooting protocols and answers to frequently asked questions for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-bromo-3,3-diethyl-2,3-diethyl-2,3-dihydro-1H-indole hydrochloride. This document provides in-depth troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with this compound. Our goal is to provide not just methods, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Understanding the Challenge: A Physicochemical Perspective

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a salt of a basic parent compound. Salt formation is a primary and effective strategy for increasing the aqueous solubility of ionizable active pharmaceutical ingredients (APIs).[1][2] The hydrochloride salt is formed by protonating the basic secondary amine of the indoline ring, creating a charged species that is generally more soluble in polar solvents like water than its neutral free-base counterpart.

However, the molecular structure also contains significant hydrophobic (lipophilic) regions:

  • 5-bromo group: The bromine atom contributes to the molecule's lipophilicity.

  • 3,3-diethyl groups: The two ethyl groups at the 3-position create a bulky, nonpolar region.

These features can counteract the solubility-enhancing effect of the salt form, leading to limited aqueous solubility, especially in neutral or high-pH buffers. The predicted partition coefficient (XLogP) of the parent molecule is high, indicating a strong preference for a nonpolar environment.[3] This guide will walk you through systematic approaches to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: My 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride won't dissolve in pure water or a neutral buffer (e.g., PBS pH 7.4). Is my compound degraded?

A: This is a common observation and does not necessarily indicate degradation. As a hydrochloride salt of a base, the compound's solubility is highly pH-dependent.[4] In neutral or alkaline conditions, the equilibrium can shift towards the un-protonated, neutral "free base" form, which is significantly less soluble and may precipitate. For optimal solubility, an acidic environment is required to keep the amine fully protonated and charged.

Q2: I thought hydrochloride salts were supposed to be water-soluble. Why is this one so difficult?

A: While salt formation generally improves solubility, it is not a guarantee of high solubility, especially for highly lipophilic molecules.[5] The large, nonpolar surface area from the bromo- and diethyl- substituents limits the molecule's favorable interactions with water, even when it is in its charged, salt form. The overall physicochemical profile of the molecule must be considered.[6]

Q3: What is the very first thing I should try to get my compound into solution?

A: The most direct and immediate strategy is to adjust the pH of your aqueous vehicle. Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 2-5) or in water acidified with a small amount of HCl. This ensures the compound remains in its protonated, more soluble salt form.[7]

Q4: Can I use DMSO to make a stock solution?

A: Yes, using a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective practice.[8] You can typically prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. However, be mindful of the "crashing out" phenomenon. When you dilute this DMSO stock into an aqueous buffer for your experiment, the compound may precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. Always perform a small-scale test dilution to check for stability.

Troubleshooting & Optimization: A Step-by-Step Guide

This section provides detailed protocols for systematically improving the aqueous solubility of your compound. We recommend following this tiered approach, starting with the simplest methods.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for troubleshooting solubility issues with this compound.

G start Compound Fails to Dissolve in Aqueous Buffer ph_check Strategy 1: pH Modification (Acidify the vehicle) start->ph_check Start Here cosolvent Strategy 2: Co-solvents (e.g., Ethanol, PEG 400, DMSO) ph_check->cosolvent Inadequate success Solubility Achieved (Verify stability) ph_check->success Success surfactant Strategy 3: Surfactants (e.g., Tween® 80, Poloxamer 188) cosolvent->surfactant Inadequate / Incompatible cosolvent->success Success cyclodextrin Strategy 4: Complexation (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin Inadequate / Incompatible surfactant->success Success cyclodextrin->success Success fail Re-evaluate Strategy or Consider Alternative Salt/Formulation cyclodextrin->fail Inadequate

Caption: A logical workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Modification

Principle: For a basic compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole, the protonated (cationic) form is favored at low pH. This charged species is more polar and thus more soluble in water. By lowering the pH of the solvent, you suppress the formation of the insoluble free base.[4]

Experimental Protocol:

  • Prepare Acidic Buffers: Prepare a series of buffers such as citrate or acetate with pH values ranging from 2.0 to 5.5.

  • Test Solubility: Weigh a small, precise amount of the compound into separate vials.

  • Add Solvent: Add increasing volumes of the acidic buffer to each vial, vortexing or sonicating between additions, until the compound fully dissolves.

  • Determine Approximate Solubility: Calculate the concentration at which the compound dissolved (e.g., in mg/mL or mM).

  • Check for Precipitation: Allow the solution to stand for at least one hour and visually inspect for any signs of precipitation. For more rigorous analysis, check for clarity using a spectrophotometer.

  • Caution: Be aware that at very low pH, the high concentration of chloride ions from added HCl can potentially cause a "common ion effect," which may slightly decrease the solubility of the hydrochloride salt.[9]

Strategy 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving lipophilic compounds by reducing the energy required to create a cavity for the solute molecule.

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

Experimental Protocol:

  • Prepare Co-solvent Mixtures: Create a range of co-solvent/water (or co-solvent/acidic buffer) mixtures. For example, prepare 10%, 20%, and 50% (v/v) solutions of ethanol in pH 4.0 citrate buffer.

  • Select Co-solvent: The choice of co-solvent may depend on the intended application (e.g., for in vitro cell-based assays, DMSO and ethanol are common, but their final concentration must be controlled to avoid toxicity).

  • Measure Solubility: Using the method described in Strategy 1, determine the solubility of the compound in each co-solvent mixture.

  • Plot Data: Plot the solubility of the compound as a function of the co-solvent percentage. This will help you identify the minimum amount of co-solvent needed to achieve your target concentration.

  • Dilution Test: Prepare a concentrated stock in a high percentage of co-solvent (e.g., 20 mM in 50:50 Ethanol:Water). Perform serial dilutions into your final aqueous experimental medium to ensure the compound remains in solution at the final working concentration.

Strategy 3: Use of Surfactants (Micellar Solubilization)

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the core, while the hydrophilic shell allows the entire micelle to be dispersed in water, dramatically increasing the apparent solubility of the compound.[11][12]

Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Poloxamer 188, Solutol® HS 15.

Caption: Surfactant monomers encapsulate a hydrophobic drug within a micelle.

Experimental Protocol:

  • Prepare Surfactant Solutions: Make a series of aqueous solutions (or in an appropriate buffer) containing a surfactant at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Equilibrate: Add an excess of the compound to each surfactant solution.

  • Mix and Separate: Agitate the mixtures for 24-48 hours to ensure equilibrium is reached. Afterwards, centrifuge or filter the samples (using a filter compatible with the surfactant) to remove the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Considerations: Ensure the chosen surfactant is compatible with your downstream application. Some surfactants can interfere with biological assays or cell viability. Non-ionic surfactants are generally preferred due to lower toxicity.[13]

Strategy 4: Complexation with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[14] The hydrophobic compound can be encapsulated within the cavity, forming an "inclusion complex."[15] This complex masks the drug's hydrophobic nature from the water, significantly enhancing its solubility.[16]

Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®). These derivatives have much higher aqueous solubility and better safety profiles than the parent β-cyclodextrin.[17]

G drug Hydrophobic Drug cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex drug->complex cd->complex

Caption: A cyclodextrin encapsulates a drug to form a soluble inclusion complex.

Experimental Protocol (Phase Solubility Study):

  • Prepare CD Solutions: Prepare a series of aqueous solutions (or in buffer) with increasing concentrations of the cyclodextrin (e.g., 0 to 40% w/v HP-β-CD).

  • Add Excess Compound: Add an excess amount of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride to each solution.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

  • Sample and Analyze: After equilibration, take an aliquot from each vial, filter it through a 0.22 µm syringe filter to remove undissolved solids, and quantify the drug concentration via HPLC-UV.

  • Plot and Analyze: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear relationship (an A-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and allows you to determine the required CD concentration for your target drug concentration.[18]

Summary of Solubility Enhancement Strategies
StrategyMechanismAdvantagesDisadvantagesBest For
pH Modification Shifts equilibrium to the more soluble, ionized form of the drug.[4]Simple, inexpensive, rapid to implement.Only applicable to ionizable drugs; risk of precipitation upon pH change; potential for hydrolysis at extreme pH.Initial screening; preparing acidic stock solutions for in vitro assays.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic solutes.[8]Effective for many compounds; a wide range of biocompatible co-solvents are available.Can cause precipitation upon dilution; potential for solvent toxicity in biological systems; may affect compound stability.[7]High-concentration stocks for screening; formulations where some organic solvent is tolerable.
Surfactants Encapsulates the drug within hydrophobic micelle cores, dispersing it in water.[11][12]Significant increase in solubility possible; well-established formulation technique.Potential for toxicity/membrane disruption in cell assays; can interfere with some biological processes; more complex formulation.[10]Formulations for in vivo studies; situations requiring high drug loads where co-solvents fail.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the drug.[14][15]High solubilization capacity; can also improve stability; well-defined mechanism and good safety profile for derivatives like HP-β-CD.[16]Can be expensive; large molecule may alter pharmacokinetics; competition for the cavity by other excipients is possible.[18]Both in vitro and in vivo applications; rescuing highly insoluble compounds; parenteral formulations.
References
  • Vertex AI Search. (2025, December 15).
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Galan, I., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Applied Pharma Research. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Popa, D., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Loftsson, T., & Brewster, M. E. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Merck Millipore. (2023, May 5).
  • Merck Millipore. (n.d.). Improving API Solubility using API Processing.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • MilliporeSigma. (n.d.).
  • Li, D., et al. (n.d.).
  • Zakeri-Milani, P., et al. (n.d.).
  • World Pharma Today. (2025, October 17).
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. (2025, July 8).
  • Zhang, H., et al. (n.d.).
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Benchchem. (2025). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Brieflands. (2021, May 31).
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • Chemsrc. (2025, September 19). CAS#:15861-32-2 | 5-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE.
  • NextSDS. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.
  • PubChemLite. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.

Sources

Optimization

troubleshooting precipitation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in DMSO

Welcome to the technical support center for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered when handling this compound, particularly its precipitation in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride powder is not dissolving in fresh, anhydrous DMSO. What could be the issue?

If you are experiencing difficulty dissolving the compound even in fresh, high-quality DMSO, consider the following factors:

  • Compound Characteristics: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a hydrochloride salt. The presence of the charged amine and the chloride counter-ion makes the molecule highly polar. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the dissolution kinetics can sometimes be slow.[1][2]

  • Insufficient Mechanical Agitation: Ensure you are vortexing or sonicating the solution sufficiently. Sonication, in particular, can provide the energy needed to break up the crystal lattice of the solid and facilitate dissolution.[3]

  • Low Temperature: Dissolution is an endothermic process for many compounds, meaning it is favored by higher temperatures. Gentle warming of the solution can significantly improve solubility.[4]

Q2: A previously clear stock solution of my compound in DMSO is now cloudy or contains a visible precipitate. What is the most likely cause?

The most common culprit for precipitation in a previously clear DMSO stock solution is the absorption of atmospheric moisture.[3][5]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[6] Even small amounts of absorbed water can significantly alter the solvent properties of DMSO, making it less effective at solvating lipophilic organic compounds.[3][7]

  • Mechanism of Water-Induced Precipitation: When water is introduced into DMSO, it forms a more structured hydrogen-bonding network. This increased structure makes it more difficult for the solvent to accommodate large, non-polar molecules, leading to a decrease in solubility and eventual precipitation.[5] For a hydrochloride salt, the introduction of water can also disrupt the ionic interactions that contribute to its solubility in aprotic DMSO.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can exacerbate the issue of water absorption and promote compound precipitation.[5][7]

Q3: Can I simply warm the solution to redissolve the precipitate?

Gentle warming can often redissolve the precipitate. However, it is crucial to understand the thermal stability of your compound. While DMSO itself is stable at elevated temperatures, the dissolved compound may not be.[8] For indole derivatives, thermal stability can vary depending on their specific structure.[9][10] It is always recommended to check the compound's datasheet or relevant literature for any known thermal instabilities.

Q4: How does the hydrochloride salt form affect its solubility in DMSO compared to the free base?

Generally, converting a basic compound to its hydrochloride salt increases its aqueous solubility.[11][12][13] However, in a polar aprotic solvent like DMSO, the effect can be more complex. The salt form introduces ionic character, which can be well-solvated by the highly polar DMSO. In some cases, the free base may be more soluble in less polar organic solvents.[1] For this specific compound, the hydrochloride salt is expected to be readily soluble in high-quality, anhydrous DMSO.

Troubleshooting Guides

Issue 1: Initial Dissolution Failure in Anhydrous DMSO

If you are unable to dissolve the compound in fresh, anhydrous DMSO, follow this systematic approach:

Troubleshooting Workflow:

Caption: Initial dissolution troubleshooting workflow.

Detailed Protocol:

  • Vigorous Vortexing: Ensure the vial is sealed tightly and vortex the solution at maximum speed for 2-3 minutes.

  • Sonication: If the compound remains undissolved, place the vial in a sonicator bath for 15-30 minutes. The cavitation energy helps to break apart solid aggregates.[14]

  • Gentle Warming: If sonication is insufficient, warm the solution in a water bath set to 37-50°C for 10-15 minutes. Swirl the vial occasionally to aid dissolution. Caution: Do not exceed 50°C without prior knowledge of the compound's thermal stability.

  • Final Check: After each step, visually inspect the solution against a dark background to ensure no particulate matter remains.

Issue 2: Precipitation in a Previously Clear DMSO Stock Solution

This is most likely due to water absorption. The following steps will help you recover your stock solution and prevent future occurrences.

Troubleshooting and Prevention Workflow:

Caption: Workflow for handling precipitated stock solutions.

Detailed Protocol for Recovery and Prevention:

  • Redissolution: Gently warm the vial to 37-50°C and sonicate for 15-30 minutes to redissolve the precipitate.

  • Immediate Use or Aliquoting: Once the solution is clear, it is best to use it immediately. If storage is necessary, aliquot the stock into smaller, single-use volumes in tightly sealed vials. This minimizes the exposure of the main stock to atmospheric moisture and reduces the number of freeze-thaw cycles.[5]

  • Proper Storage: Store the aliquots at -20°C for short-term or -80°C for long-term storage. Place the vials in a container with a desiccant to create a dry microenvironment.

  • Handling Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. Once opened, minimize the time the bottle is unsealed. Consider using a syringe to withdraw the required volume through the septum cap to limit moisture ingress.

Issue 3: Precipitation Upon Dilution into Aqueous Buffers

This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous environment where its solubility is significantly lower.[15]

Strategies to Mitigate Precipitation in Aqueous Media:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the Percentage of DMSO: If your experimental system can tolerate it, a slightly higher final percentage of DMSO can help maintain the compound's solubility. However, be mindful that DMSO can have biological effects at higher concentrations.

  • Use of Excipients: Consider the use of solubility-enhancing excipients in your aqueous buffer, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68), if they are compatible with your assay.[16]

  • pH Adjustment: The solubility of a hydrochloride salt can be pH-dependent. Ensure the pH of your final aqueous solution is one where the compound is most soluble. For a basic compound, a lower pH generally favors solubility.

Data Summary

ParameterValueSource
Compound Name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
CAS Number 1394041-42-9
Molecular Formula C14H21BrClNCalculated
Molecular Weight 318.68 g/mol Calculated
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[3][5]

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ACS Publications. (2019, September 5). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. Retrieved from [Link]

  • ResearchGate. (2015, December 8). How can I separate my active natural compound from HCL?. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • NextSDS. (n.d.). 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,3-dimethyl-1H-indole. Retrieved from [Link]

  • University of Huddersfield Press. (2017). The intrinsic dissolution rate of a free base and its four salts were investigated with the aim of selecting the salt with the best dissolution performance. Retrieved from [Link]

  • ResearchGate. (2017, October 5). How to solubilize highly polar compound having solubility only in DMSO?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with privileged indoline scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with privileged indoline scaffolds. The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride relies on a highly sensitive telescoped sequence: an Interrupted Fischer Indolization followed by an in situ reduction and salt precipitation .

Below, you will find a mechanistic workflow, a validated step-by-step protocol, quantitative optimization data, and a troubleshooting FAQ section to help you achieve maximum yield and purity.

Mechanistic Workflow Visualization

The synthesis requires precise control over the electrophilic indolenine intermediate. The diagram below illustrates the causal relationship between the reagents and the isolated intermediates.

SynthesisWorkflow SM1 4-Bromophenylhydrazine Hydrochloride Cond Acidic Condensation (Interrupted Fischer) SM1->Cond SM2 2-Ethylbutyraldehyde SM2->Cond Int 5-Bromo-3,3-diethyl-3H-indole (Indolenine Intermediate) Cond->Int -H2O, -NH3 Red Reduction (NaBH4 / EtOH) Int->Red Indoline 5-Bromo-3,3-diethylindoline (Free Base) Red->Indoline Hydride Transfer Salt Salt Formation (HCl / Et2O) Indoline->Salt Product 5-Bromo-3,3-diethyl-2,3-dihydro- 1H-indole Hydrochloride Salt->Product Precipitation

Synthetic workflow for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.

Validated Experimental Protocol

This self-validating protocol utilizes a telescoped approach to prevent the degradation of the metastable indolenine intermediate, adapting continuous-flow principles into a reliable batch methodology[1].

Phase 1: Interrupted Fischer Indolization
  • Initiation: Charge a dry, nitrogen-flushed round-bottom flask with 4-bromophenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to achieve a 0.5 M concentration.

  • Condensation: Add 2-ethylbutyraldehyde (1.05 eq) dropwise at room temperature.

  • Catalysis: Introduce anhydrous HCl (1.2 eq). Causality check: The acid is strictly required to protonate the intermediate enamine, lowering the activation energy barrier for the critical [3,3]-sigmatropic rearrangement.

  • Cyclization: Heat the mixture to 80 °C (reflux) for 2–4 hours. Monitor via LC-MS until the hydrazone mass is fully converted to the 5-bromo-3,3-diethyl-3H-indole (indolenine) intermediate.

Phase 2: In Situ Reduction
  • Thermal Control: Remove the flask from heat and cool the reaction mixture strictly to 0 °C using an ice bath.

  • Hydride Transfer: Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise. Causality check: Indolenines are highly electrophilic at C2. Portion-wise addition at 0 °C prevents the exothermic hydride transfer from causing over-reduction or ring-opening side reactions[2].

  • Maturation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 2 hours.

Phase 3: Workup and Salt Precipitation
  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl to safely decompose excess borohydride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the free base indoline.

  • Precipitation: Dissolve the crude free base in minimal anhydrous diethyl ether and cool to 0 °C. Add 2M HCl in diethyl ether (1.1 eq) dropwise. Filter the resulting precipitate, wash with cold pentane, and dry under high vacuum to afford the final hydrochloride salt.

Quantitative Yield Optimization Data

The table below summarizes the effect of varying reaction parameters on the overall isolated yield. Strict temperature control during the reduction phase is the most critical variable for maximizing throughput.

EntryAcid Catalyst (eq)SolventReducing Agent (eq)Temp Profile (°C)Overall Yield (%)Primary Impurity Profile
1AcOH (Neat)NoneNaBH₄ (3.0)80 → 2542%Indole dimers, unreacted hydrazone
2HCl (1.2)EtOHNaBH₄ (3.0)80 → 2556%Ring-opened byproducts
3HCl (1.2)EtOHNaBH₄ (3.0)80 → 078%Trace unreacted indolenine
4HCl (1.2)Flow (EtOH)NaBH₄ (3.0)100 → 089%Clean conversion

Troubleshooting Guides & FAQs

Q1: Why is my interrupted Fischer cyclization stalling at the hydrazone intermediate? A1: The conversion of the intermediate hydrazone to the indolenine requires a [3,3]-sigmatropic rearrangement. This step is highly dependent on acid catalysis to protonate the enamine tautomer. If the reaction stalls, the acid concentration may be too low, or the reaction temperature is insufficient to overcome the activation energy barrier[1]. Ensure you are using at least 1.2 equivalents of anhydrous HCl and maintaining a vigorous reflux (80 °C).

Q2: I am observing significant impurity formation during the NaBH₄ reduction step. How can I improve the indoline yield? A2: Indolenines (3H-indoles) are highly electrophilic at the C2 position. If the reduction is performed at elevated temperatures or if the NaBH₄ is added too rapidly, the exothermic nature of the reaction can lead to over-reduction, ring-opening, or dimerization[2]. You must cool the reaction mixture to 0 °C before the portion-wise addition of NaBH₄ and maintain the temperature below 10 °C during the active evolution of hydrogen gas.

Q3: The final 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride salt is precipitating as a sticky oil rather than a crystalline solid. What went wrong? A3: "Oiling out" during salt formation is typically caused by the presence of residual water, unreacted 2-ethylbutyraldehyde, or mixed solvent systems that disrupt the crystal lattice energy of the hydrochloride salt. Ensure the free base indoline is thoroughly dried over Na₂SO₄ and concentrated under high vacuum to remove all traces of ethanol. Use strictly anhydrous ethereal HCl and triturate the resulting oil with cold, anhydrous pentane or hexane to induce crystallization.

References

  • Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds Source: Reaction Chemistry & Engineering (RSC Publishing), 2020. URL:[Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines Source: Journal of the American Chemical Society, 1974. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Welcome to the technical support guide for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound throughout its handling, storage, and experimental use. The indoline scaffold, particularly when halogenated, possesses inherent sensitivities that, if not properly managed, can lead to degradation, compromising experimental outcomes and product purity. This guide provides a framework for mitigating these risks through best practices and systematic troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.

Q1: What are the primary degradation risks for this compound?

A1: Based on its chemical structure—an electron-rich, halogenated indoline—the primary risks are:

  • Photodegradation: Indole and its derivatives are known to be sensitive to light, particularly UV, but also ambient visible light.[1] Exposure can initiate photo-oxidative processes, leading to the formation of colored degradants and loss of potency.[2][3] The presence of a bromine atom can increase the generation of reactive species during photosensitization.[4]

  • Oxidation: The indoline ring is susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light and heat.[3][5]

  • Hydrolytic Instability: The stability of the compound in solution is likely pH-dependent. Indole derivatives can be susceptible to degradation under strongly acidic or alkaline conditions.[6][7]

  • Thermal Degradation: While generally more stable than light sensitivity, elevated temperatures can accelerate other degradation pathways, particularly oxidation.[1]

Q2: My solution of the compound is turning a faint yellow/brown. What does this mean?

A2: A color change is a common visual indicator of degradation. For indole-type compounds, exposure to light and/or air can result in decomposition, often accompanied by the formation of brown precipitates or colored solutions.[2] This is likely due to photo-oxidation. We strongly recommend preparing a fresh solution and ensuring rigorous light protection and minimal headspace (or use of an inert gas) in your storage vial.

Q3: What are the ideal storage conditions for the compound in its solid (hydrochloride salt) form?

A3: Proper storage of the solid material is the first and most critical step in preventing degradation. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8 °C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions. While some related compounds may require <0°C, refrigeration is a robust starting point.[1][8]
Light Store in the dark (Amber vial inside a sealed, opaque container)Prevents initiation of photochemical degradation pathways, which are a primary risk for indole derivatives.[1][2]
Atmosphere Tightly sealed container, under inert gas (Argon or Nitrogen) if possibleMinimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation.[9]
Humidity Store with a desiccantProtects the hygroscopic hydrochloride salt from moisture, which could promote hydrolysis or other solid-state reactions.[9]

Q4: How should I prepare and store solutions?

A4: Solutions are significantly more vulnerable to degradation than the solid-state compound.

  • Preparation: Always prepare solutions fresh for immediate use. Use de-gassed solvents if oxidative degradation is a major concern.

  • pH Control: The hydrochloride salt will form a mildly acidic solution in neutral solvents. For extended use or to ensure reproducibility, use a suitable buffer system to maintain a stable pH, preferably in the 6.0-7.5 range.[6]

  • Storage: If short-term storage is unavoidable, store solutions in amber glass vials with PTFE-lined caps at 2–8 °C.[8] For longer-term storage, flash-freeze aliquots and store at -20°C or below. Before freezing, consider purging the vial's headspace with argon or nitrogen to displace oxygen.

Section 2: Troubleshooting Guide for Investigating Degradation

This section provides logical steps for identifying and resolving stability issues encountered during experimentation.

Scenario 1: Experimental results are inconsistent or non-reproducible.

Inconsistent results are often the first sign of a compromised starting material. Before re-running an entire experiment, a systematic check of your compound's integrity is warranted.

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Decision & Action A Inconsistent Results Observed B Review Solution Prep Log: - Date Prepared? - Storage Conditions? - Solvent Used? A->B Check Source C Visually Inspect Solution: - Color Change? - Precipitation? B->C D Prepare Fresh Solution from Solid Stock C->D If suspicion remains E Analyze Old vs. Fresh Solution via HPLC D->E F Compare Purity & Impurity Profile (See Protocol 1) E->F G Degradation Confirmed: - Discard Old Solution - Review Handling Protocols F->G Purity <98% or New Peaks >0.1% H No Degradation: - Investigate Other Experimental Variables F->H Purity Unchanged

Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: An unknown peak appears in my analytical chromatogram (e.g., HPLC, LC-MS).

The appearance of new peaks that grow over time is a definitive sign of degradation. The goal is to identify the stress factor causing the issue.

Causality Analysis:

  • Was the sample exposed to ambient light on the autosampler? If so, the new peak may be a photodegradant. Re-run the analysis with a vial protected by an amber sleeve or foil.

  • How old is the sample solution? If it's more than a few hours old and was stored at room temperature, thermal or oxidative degradation is likely.

  • What is the pH of the mobile phase or solvent? If it is strongly acidic or basic, you may be observing on-column or in-vial hydrolysis.

  • Action: Perform a forced degradation study (see Protocol 2) to intentionally generate degradants under specific stress conditions. Comparing the retention times of the peaks from the forced degradation study to your unknown peak can help identify its origin (e.g., "This peak matches one generated under oxidative stress").[10]

Section 3: Protocols for Stability Assessment

These protocols provide a self-validating framework for proactively assessing the stability of your compound.

Protocol 1: Confirmatory Purity & Basic Photostability Test

This protocol validates the purity of your current stock and provides a quick assessment of photostability.

Materials:

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

  • HPLC-grade solvent (e.g., Acetonitrile, Methanol)

  • HPLC-grade water and buffer salts (if required for solubility)

  • Two clear glass HPLC vials and one amber HPLC vial

  • Aluminum foil

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Sample Preparation:

    • T-0 (Time Zero) Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration and place it in an amber HPLC vial. This is your baseline.

    • Dark Control: Transfer an aliquot of the stock solution to a clear glass vial, wrap it completely in aluminum foil, and place it alongside the "Light-Exposed" sample.

    • Light-Exposed Sample: Transfer an aliquot of the stock solution to a second clear glass vial.

  • Exposure: Place the "Dark Control" and "Light-Exposed" vials on a lab bench under ambient laboratory light for 24 hours. For accelerated testing, place them in a photostability chamber.[1]

  • Analysis:

    • Inject the T-0 sample onto an appropriate HPLC system and record the chromatogram.

    • After the exposure period, inject the "Dark Control" and "Light-Exposed" samples.

  • Interpretation:

    • The purity of the T-0 sample is your baseline reference.

    • Compare the "Dark Control" to the T-0 sample. Any degradation here is likely due to thermal/oxidative effects.

    • Compare the "Light-Exposed" sample to the "Dark Control." A significant decrease in the main peak area and/or the appearance of new peaks indicates photodegradation.[6]

Protocol 2: Comprehensive Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to identify potential degradation pathways and develop stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation of the active ingredient.[10]

G center 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride Solution A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) center->A B Base Hydrolysis (e.g., 0.1M NaOH, RT) center->B C Oxidation (e.g., 3% H₂O₂, RT) center->C D Thermal (Solution, 60°C, Dark) center->D E Photolytic (ICH Option 1 or 2) center->E A_out Hydrolysis Products A->A_out B_out Hydrolysis Products B->B_out C_out Oxidation Products C->C_out D_out Thermal Degradants D->D_out E_out Photodegradants E->E_out

Caption: Conceptual overview of forced degradation stress conditions.

Methodology: For each condition below, a parallel control sample (compound in solvent, stored at 2-8°C in the dark) should be analyzed.

  • Acid Hydrolysis: Add the compound to 0.1 M HCl. If no degradation is seen at room temperature after 24 hours, heat gently (e.g., 60°C) for several hours.[11]

  • Base Hydrolysis: Add the compound to 0.1 M NaOH at room temperature. Basic conditions may cause rapid degradation, so monitor at early time points (e.g., 1, 4, 8 hours).[11]

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature, protected from light.[1]

  • Thermal Degradation: Heat a solution of the compound (in a neutral, buffered solvent) in a temperature-controlled oven (e.g., 70°C), ensuring it is protected from light.[1]

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source as specified by ICH Q1B guidelines. A parallel dark control is mandatory.[12]

Analysis: Analyze all stressed samples and controls by HPLC-UV and, ideally, HPLC-MS to determine the number of degradants and their mass-to-charge ratios. This data is invaluable for understanding degradation pathways and for developing analytical methods that can separate all potential impurities from the parent compound.

Section 4: Advanced Stabilization Strategies for Formulation

For applications requiring long-term solution stability (e.g., in a formulated drug product), excipients can be employed to protect the active molecule.[13]

  • Antioxidants: Agents like ascorbic acid or α-tocopherol can be included in a formulation to act as sacrificial substrates, quenching free radicals before they can attack the indoline compound.[8][14]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, a chelating agent like EDTA can be beneficial.

  • Supramolecular Encapsulation: Cyclodextrins are cyclic oligosaccharides that can form host-guest inclusion complexes.[13] This encapsulation can physically shield the sensitive indoline core from light, water, and oxygen, significantly enhancing its stability in aqueous formulations.[8]

By understanding the inherent liabilities of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride and implementing the rigorous handling, storage, and analytical strategies outlined in this guide, researchers can ensure the integrity of their material and the validity of their experimental results.

References

  • Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. (n.d.). Taylor & Francis.
  • optimizing pH for 3-Indoleacetonitrile stability and activity - Benchchem. (n.d.). BenchChem.
  • How to Improve Drug Stability with Excipients - ChemIntel360. (2024, July 11). ChemIntel360.
  • The Photochemical Reaction Products of Indole in Sunlight. (n.d.). J-STAGE.
  • Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. (2023, June 15). PubMed.
  • Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies | Request PDF. (n.d.).
  • Photodissociation dynamics of indole in a molecular beam. (2005, September 26). AIP Publishing.
  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[8][15]naphthyridine. (2019, February 22). Royal Society of Chemistry.

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022, March 17). Chemical Engineering Transactions.
  • Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling | The Journal of Physical Chemistry A. (n.d.).
  • The direct C–H halogenations of indoles. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Photocatalytic Indole Diels–Alder Cycloadditions Mediated by Heterogeneous Platinum-Modified Titanium Dioxide. (n.d.). PMC.
  • 5-Bromoindole: luminescence properties and its application. (2025, February 21). ChemicalBook.
  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
  • Managing the stability and degradation of indolizine compounds in storage - Benchchem. (n.d.). BenchChem.
  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014, April 7). PubMed.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A Technical Guide to the Chemical Stability of 5-chloro-2,3-dimethyl-1H-indole. (n.d.). BenchChem.

Sources

Troubleshooting

reducing background interference in 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with indoline derivatives: background interference.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with indoline derivatives: background interference.

When working with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in biochemical, LC-MS, or fluorogenic assays, researchers frequently encounter creeping baselines, high autofluorescence, or inconsistent signal-to-noise ratios. This guide bypasses generic advice to explain the chemical causality behind these issues, providing you with self-validating protocols to stabilize your assays.

Part 1: The Mechanistic Root of Background Interference

To troubleshoot effectively, we must first understand the molecule. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole is an indoline (a 2,3-dihydroindole). The primary cause of background interference in these assays is the spontaneous oxidative aromatization of the indoline core into an indole .

Indoles possess a highly conjugated π -system compared to indolines, drastically shifting their UV-Vis absorbance profiles and introducing intense autofluorescence[1]. This dehydrogenation is not merely a passive degradation; it is an active radical chain process driven by three culprits:

  • Trace Transition Metals: Metals like Cu(I)/Cu(II) or Fe(III) in assay buffers act as potent catalysts for indoline oxidation[2].

  • Photoredox Catalysis: Exposure to ambient laboratory light triggers a radical chain mechanism, abstracting hydrogen atoms from the C-2 position of the indoline ring[3].

  • Dissolved Oxygen: Acts as the terminal electron acceptor in the aromatization process.

Part 2: Troubleshooting FAQs

Q1: My assay baseline drifts upward continuously over a 60-minute read. How do I stabilize it? A: An upward drifting baseline (especially at 280-340 nm absorbance or in fluorescence channels) indicates real-time oxidation of your indoline substrate to the highly conjugated indole.

  • The Fix: You must interrupt the radical chain mechanism. Add a metal chelator (e.g., 1-5 mM EDTA or DTPA) to your assay buffer to sequester trace copper and iron, which catalyze this oxidation[2]. Additionally, sparge your buffers with Argon for 15 minutes prior to the assay to remove dissolved oxygen.

Q2: I am seeing massive well-to-well variability, and some wells appear slightly cloudy. What is happening? A: This is a pH-dependent solubility issue leading to light scattering (which reads as false background absorbance). You are using the hydrochloride salt of the compound. When introduced into a neutral or basic assay buffer (pH > 7.4), the compound converts to its free-base form. The 5-bromo and 3,3-diethyl substitutions make the free base highly lipophilic, causing micro-precipitation.

  • The Fix: Maintain a strict co-solvent ratio. Pre-dissolve the compound in 100% LC-MS grade DMSO to create a concentrated stock (e.g., 10 mM). Ensure your final assay buffer contains at least 2-5% DMSO (assay tolerability permitting) or a non-ionic surfactant like 0.01% Tween-20 to maintain free-base solubility.

Q3: Does ambient light really affect this specific compound? A: Yes. Mechanistic studies on indoline dehydrogenation have proven that the process operates via a light-driven radical chain pathway[3]. The presence of the heavy 5-bromo atom can also facilitate intersystem crossing, increasing the molecule's sensitivity to photolytic degradation.

  • The Fix: All stock solutions must be stored in amber glass vials. Assay plates should be prepared under dimmed lighting and incubated in the dark.

Part 3: Self-Validating Standard Operating Protocol (SOP)

To ensure trustworthiness, your experimental setup must be self-validating. Implement the following protocol to establish a zero-interference baseline.

Step 1: Buffer Preparation & Deoxygenation

  • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.2) and add 2 mM EDTA.

  • Filter through a 0.22 µm PES membrane to remove particulate matter (eliminating baseline light scattering).

  • Sparge the buffer with Argon gas for 15 minutes immediately before use.

Step 2: Stock Solution Formulation

  • Weigh 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in a low-light environment.

  • Dissolve in anhydrous, amine-free DMSO to a concentration of 10 mM.

  • Store immediately in an amber glass vial purged with Argon. Self-Validation Check: Analyze an aliquot of the fresh stock via LC-MS; the indole oxidation product ( [M−2H] ) should be <0.5% of the total peak area.

Step 3: Assay Execution

  • Dilute the stock into the deoxygenated buffer to your final working concentration (e.g., 10 µM) just prior to plate reading.

  • Include a "Substrate-Only" control well. If the protocol is successful, the fluorescence/absorbance of this well will remain static over the assay duration.

Part 4: Quantitative Data Summary

The following table demonstrates the causal impact of specific interventions on reducing background interference (measured via indole conversion and background fluorescence).

Experimental ConditionTrace Metal ChelatorBuffer DegassingLighting ConditionsIndole Conversion (at 60 min)Background Noise (RFU)
Standard (Control) NoneAmbient AirAmbient Lab Light14.2%4,520
Intervention A + 2 mM EDTAAmbient AirAmbient Lab Light6.1%1,850
Intervention B NoneArgon SpargedDark Incubation3.4%1,100
Optimized SOP + 2 mM EDTA Argon Sparged Dark Incubation < 0.5% 125

Part 5: Visualizations

Below are the mechanistic and workflow diagrams illustrating the causality of background interference and the troubleshooting logic.

IndolineOxidation Indoline 5-Bromo-3,3-diethyl- indoline HCl (Low Background) Radical C-2 Radical Intermediate Indoline->Radical Hydrogen Abstraction Catalysts Trace Cu(II) / Fe(III) Ambient Light Dissolved O2 Catalysts->Radical Indole 5-Bromo-3,3-diethyl- indole (High Autofluorescence) Radical->Indole Aromatization (-H)

Mechanistic pathway of indoline oxidation leading to high-background indole formation.

TroubleshootingWorkflow Start High Background Detected CheckType Identify Interference Type Start->CheckType Drift Signal Drifts Upward (Oxidation) CheckType->Drift Kinetic Scatter Inconsistent/Cloudy (Precipitation) CheckType->Scatter Static Action1 Add 2 mM EDTA & Argon Sparge Drift->Action1 Action2 Check pH & Add 2-5% DMSO/Surfactant Scatter->Action2 Valid Validated, Stable Assay Action1->Valid Action2->Valid

Decision tree for troubleshooting indoline assay background interference.

References

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles ACS Publications[Link]

  • Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir National Institutes of Health (NIH) / PMC[Link]

  • Photoswitchable imaging contrast agents as an emerging frontier in precision bioimaging Chemical Society Reviews (RSC Publishing)[Link]

Sources

Optimization

refining LC-MS parameters for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride detection

Welcome to the Technical Support Center for the chromatographic and mass spectrometric analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride . As a brominated, basic indoline derivative, this compound prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic and mass spectrometric analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride . As a brominated, basic indoline derivative, this compound presents unique analytical challenges and opportunities. Its basic secondary/tertiary amine nature makes it susceptible to secondary column interactions, while its bromine atom provides a highly diagnostic isotopic signature.

This guide is designed for analytical scientists and drug development professionals. It synthesizes fundamental physicochemical causality with field-proven troubleshooting strategies to ensure robust, reproducible LC-MS workflows.

Diagnostic Workflow for Indoline Derivatives

Before diving into specific technical modules, use the following diagnostic logic tree to isolate whether your issue stems from the liquid chromatography (LC) separation phase or the mass spectrometry (MS) ionization phase.

G start LC-MS Issue Detected with 5-Bromo-Indoline q1 Is it a Chromatographic or MS Issue? start->q1 chrom Chromatographic (Peak Tailing / RT Shift) q1->chrom Peak Shape ms MS / Ionization (Low Signal / Isotope Distortion) q1->ms Sensitivity/Spectra tailing Check Mobile Phase pH & Buffer Capacity chrom->tailing isotope Check Isotopic Pattern (~1:1 ratio of M and M+2) ms->isotope silanol Secondary Silanol Interactions? Add Formic Acid tailing->silanol adduct Optimize ESI+ Voltage & Capillary Temp isotope->adduct

Figure 1: High-level diagnostic workflow for troubleshooting LC-MS anomalies associated with brominated basic amines.

FAQ & Troubleshooting Modules

Module A: Chromatographic Anomalies (Peak Tailing & Retention)

Q: Why am I observing severe peak tailing for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole on a standard C18 column? A: This is a classic example of "basic tailing." The compound features an indoline core, which acts as a basic amine. In a reversed-phase LC system, if the mobile phase pH is above 2.5, residual silanol groups (-SiOH) on the silica stationary phase dissociate into negatively charged silanoxides (-SiO⁻). Simultaneously, the basic indoline nitrogen becomes protonated. This creates a secondary weak cation-exchange interaction between the positively charged analyte and the negatively charged column surface, leading to delayed elution of a portion of the analyte band and resulting in an asymmetrical, tailing peak[1][2].

  • The Fix: Lower the pH of your mobile phase to ~2.0–2.5 using 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA). This dual-action approach protonates (neutralizes) the residual silanols and ensures the indoline remains fully ionized for consistent retention. Alternatively, switch to a sterically protected or double-end-capped C18 column designed for basic compounds[3].

Q: My retention times (RT) are shifting unpredictably between injections. How do I stabilize them? A: Because the analyte is supplied as a hydrochloride salt, it dissociates in solution. If your sample diluent has a drastically different pH or organic composition compared to your initial mobile phase conditions, the analyte may experience transient micro-environments during injection, altering its partitioning kinetics[2].

  • The Fix: Always dissolve or dilute your final sample in a solvent that closely matches the initial gradient conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% FA). Ensure the column is fully equilibrated with at least 10 column volumes of the mobile phase before the first injection[4].

Module B: Mass Spectrometry & Ionization

Q: How can I confidently distinguish my target compound from background matrix noise in untargeted screening? A: Leverage the natural isotopic signature of bromine. Bromine exists in nature as two stable isotopes: ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%). When analyzing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole in positive Electrospray Ionization (ESI+) mode, the protonated molecule [M+H]+ will not appear as a single peak. Instead, it will manifest as a distinct doublet at m/z 254.05 and m/z 256.05 with an approximate 1:1 intensity ratio[5][6]. You can set your MS software to perform mass defect filtering or isotope pattern matching to automatically flag features exhibiting this exact 2 Da separation and intensity ratio, effectively filtering out non-brominated matrix interferences.

Q: The [M+H]+ signal is unexpectedly weak, but I see a large peak at a higher mass. What is happening? A: You are likely observing adduct formation or gas-phase clustering. Basic amines can sometimes form sodium [M+Na]+ or potassium [M+K]+ adducts if the LC system or solvents are contaminated with alkali metals. Furthermore, if the ESI desolvation temperature is too low, the hydrochloride salt may not fully dissociate, or the compound may form dimers [2M+H]+ .

  • The Fix: Ensure you are using LC-MS grade solvents. Increase the ESI desolvation gas temperature (e.g., to 350–400 °C) and optimize the capillary voltage to promote complete droplet evaporation and salt dissociation.

Mechanistic Pathway: Ionization and Fragmentation

Understanding the gas-phase behavior of your analyte is critical for setting up Multiple Reaction Monitoring (MRM) transitions for quantitative MS/MS.

Pathway mol 5-Bromo-Indoline Derivative (Free Base) esi ESI+ (Formic Acid) Protonation mol->esi mh79 [M+H]+ (79Br) m/z 254.05 esi->mh79 ~50% Abundance mh81 [M+H]+ (81Br) m/z 256.05 esi->mh81 ~50% Abundance frag1_79 Loss of Ethyl (-29 Da) m/z 225.02 mh79->frag1_79 CID frag2 Loss of HBr (-80/-82 Da) m/z 174.13 mh79->frag2 CID frag1_81 Loss of Ethyl (-29 Da) m/z 227.02 mh81->frag1_81 CID mh81->frag2 CID

Figure 2: ESI+ protonation yielding the characteristic bromine doublet, followed by Collision-Induced Dissociation (CID) pathways.

Upon Collision-Induced Dissociation (CID), indoline derivatives typically undergo cleavage of alkyl substituents (such as the diethyl groups at the C3 position)[7][8]. At higher collision energies, the cleavage of the carbon-bromine bond results in the loss of HBr, yielding a common fragment ion devoid of the isotopic doublet.

Quantitative Data & Parameter Summary

Use the following table to benchmark your system parameters and correct deviations.

Parameter / MetricExpected Optimal ValueSymptom of DeviationCorrective Action
Mobile Phase pH 2.0 – 2.8 (e.g., 0.1% FA)Peak tailing (Asymmetry > 1.5)Add acidic modifier; check buffer expiry.
Isotope Ratio ( ‘79Br‘ : ‘81Br‘ ) ~1.02 : 1.00Ratio skewed (e.g., 3:1)Detector saturation (dilute sample) or co-eluting interference.
Precursor Ions m/z 254.05 & 256.05High mass adducts (m/z 276)Increase desolvation temp; flush system to remove Na+ .
Sample Diluent Matches initial LC gradientSplit peaks or early elutionRe-dilute sample in weaker solvent (higher aqueous %).

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Optimization for Basic Amines

To eliminate secondary silanol interactions and ensure robust ionization:

  • Prepare Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration. Mix thoroughly and sonicate for 5 minutes to degas.

  • Prepare Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of FA (0.1% v/v).

  • Column Selection: Install a high-purity, double-end-capped C18 column (e.g., Waters XBridge or Agilent Poroshell 120 EC-C18) specifically designed to resist basic tailing[3].

  • Equilibration: Purge the LC lines. Flow at 0.4 mL/min at 5% B for at least 15 minutes. Monitor the baseline UV (if applicable) and MS Total Ion Chromatogram (TIC) until stable.

  • System Suitability Injection: Inject a 10 ng/mL standard. Calculate the USP Tailing Factor. If the value is ≤1.2 , the method is optimized.

Protocol 2: MS/MS Collision Energy (CE) Optimization

To establish a highly sensitive MRM method utilizing the bromine signature:

  • Direct Infusion: Prepare a 1 µg/mL solution of the compound in 50% Methanol / 50% Water with 0.1% FA. Infuse directly into the MS source at 10 µL/min using a syringe pump.

  • Precursor Isolation: Set the first quadrupole (Q1) to isolate m/z 254.0 (the ‘79Br‘ isotope).

  • CE Ramping: Perform a product ion scan in Q3 while ramping the Collision Energy (CE) from 10 eV to 50 eV in the collision cell.

  • Fragment Selection: Identify the most abundant stable fragments (e.g., loss of ethyl at m/z 225, or loss of HBr at m/z 174).

  • Isotope Verification: Repeat the isolation for m/z 256.0 ( ‘81Br‘ ). Ensure the corresponding fragments shift by +2 Da (if the fragment retains the bromine) or remain identical (if the bromine is lost during fragmentation).

  • Final MRM Setup: Select the transition with the highest signal-to-noise ratio for quantification (Quantifier) and a second transition for confirmation (Qualifier).

References

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 Waters Knowledge Base[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes LCGC International[Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Restek[Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water MDPI[Link]

  • Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4 PubMed Central (PMC)[Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL PubMed Central (PMC)[Link]

Sources

Troubleshooting

overcoming crystallization issues with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Technical Support Center: Overcoming Crystallization Challenges with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Te...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Crystallization Challenges with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the isolation and crystallization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. Due to its specific steric bulk and lipophilicity, this Active Pharmaceutical Ingredient (API) intermediate is highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known in the industry as "oiling out."

PART 1: UNDERSTANDING THE ROOT CAUSE

Q: Why does my product form a gummy oil instead of a crystalline solid upon the addition of HCl or anti-solvent? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS)[1]. It occurs when the supersaturated solution crosses the binodal curve into a miscibility gap before it can cross the solubility curve to nucleate crystals[2]. Instead of forming a solid, the system demixes into two liquid phases: a solute-rich "oil" phase and a solute-lean continuous phase[3].

The causality lies in the molecular structure: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole features bulky 3,3-diethyl groups that disrupt efficient crystal lattice packing, resulting in a high thermodynamic barrier to nucleation. Consequently, when supersaturation is generated rapidly, the system defaults to spinodal decomposition (oiling out) to relieve the thermodynamic stress[4].

Q: What are the consequences of allowing the API to crystallize from the oiled-out phase? A: Crystals that eventually nucleate from the solute-rich oil phase suffer from severe agglomeration, solvent entrapment, and poor impurity rejection[2]. The oil phase acts as a highly effective solvent for structurally similar organic impurities, meaning any crystals formed within these droplets will have sub-optimal purity and an irregular morphology[2].

PhaseDiagram cluster_0 Thermodynamics of LLPS vs. Crystallization Soln Undersaturated Solution (High Temp / Good Solvent) Metastable Metastable Zone (Optimal Seeding Window) Soln->Metastable Cooling / Anti-solvent Binodal Binodal Curve (Onset of LLPS / Cloud Point) Metastable->Binodal Rapid Cooling (No Seeds) Crystal High-Purity Crystalline Solid Metastable->Crystal Seeding & Slow Cooling Spinodal Spinodal Curve (Spontaneous Oiling Out) Binodal->Spinodal Demixing into 2 Phases Impure Agglomerated / Impure Solid Spinodal->Impure Nucleation from Oil

Phase diagram illustrating thermodynamic pathways of crystallization versus oiling out.

PART 2: TROUBLESHOOTING & PARAMETER OPTIMIZATION

Q: How can I adjust my solvent system to avoid the LLPS region? A: The goal is to shift the liquid-liquid equilibrium region below the solubility curve. Highly polar solvent mixtures (like Ethanol/Water) often exacerbate LLPS for lipophilic hydrochlorides[2]. Transitioning to a moderately polar solvent/anti-solvent pairing reduces the chemical potential difference that drives demixing[4].

Table 1: Quantitative Comparison of Solvent Systems for Indoline HCl Salts

Solvent System (v/v)LLPS TendencyYield (%)Purity (%)Recommended Use Case
Ethanol / Water (1:1)High (Spontaneous)65 - 70< 90.0Avoid; highly prone to spinodal decomposition.
Isopropanol (IPA)Moderate75 - 8095.5Cooling crystallization; requires precise seeding.
CPME / Heptane (1:2)Low88 - 92> 99.0Highly recommended; shifts binodal curve down.
IPAc / Heptane (1:1)Low85 - 9098.5Excellent for anti-solvent addition workflows.

Q: When is the exact right time to seed the crystallization? A: Seeding must occur in the metastable zone before the solution reaches its cloud point (the binodal curve)[5]. By introducing 1-2 wt% of high-quality seed crystals at a low supersaturation, you provide active surfaces for solute deposition. This prevents the build-up of excess supersaturation that triggers LLPS[2].

Q: What cooling rate is required to maintain control? A: A linear, slow cooling rate is critical. Literature indicates that cooling rates of 0.1 °C/min combined with isothermal hold times allow the crystal growth rate to match the supersaturation generation rate, effectively suppressing secondary nucleation and LLPS[5].

PART 3: VALIDATED EXPERIMENTAL PROTOCOLS

To ensure trustworthiness and self-validation, the following protocol utilizes a feedback-loop approach: if the solution turns cloudy (LLPS onset) before seeding, the system must be reheated to a clear solution to reset the thermodynamic state.

Protocol A: Optimized Anti-Solvent Crystallization (CPME/Heptane)

Causality: Cyclopentyl methyl ether (CPME) provides excellent solubility for the free base and moderate solubility for the HCl salt, while Heptane acts as a gentle anti-solvent, widening the metastable zone and preventing rapid demixing[4].

  • Dissolution & Salt Formation: Dissolve 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole free base in CPME (5 volumes) at 20 °C. Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in CPME. Heat the suspension to 65 °C until a clear solution is achieved.

  • Cooling to Metastable Zone: Cool the reactor linearly at 0.5 °C/min to 50 °C.

    • Self-Validation Check: The solution must remain perfectly clear. If cloudiness appears, you have crossed the binodal curve. Reheat to 65 °C and increase CPME volume by 10% before attempting to cool again.

  • Seeding: Add 1.5 wt% of micronized 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride seeds. Hold isothermally at 50 °C for 60 minutes to allow the seed bed to age and stabilize[2].

  • Anti-Solvent Addition: Dose Heptane (10 volumes) linearly over 4 to 6 hours using a programmable syringe pump. The slow addition ensures supersaturation remains entirely within the crystal growth regime.

  • Final Cooling & Isolation: Cool the slurry at 0.1 °C/min to 5 °C[5]. Hold for 2 hours, then filter. Wash the cake with cold Heptane and dry under vacuum at 40 °C.

Workflow Step1 1. Dissolve & Heat (CPME, 65°C) Step2 2. Cool to 50°C (Clear Solution) Step1->Step2 Step3 3. Seed (1.5 wt%) & Hold 60 min Step2->Step3 Step4 4. Slow Heptane Addition (4-6 hrs) Step3->Step4 Step5 5. Cool to 5°C (0.1°C/min) Step4->Step5 Step6 6. Filter & Dry (High Purity) Step5->Step6

Step-by-step workflow for the seeded anti-solvent crystallization of indoline HCl.

PART 4: ADVANCED FAQs

Q: Can I use ultrasound to recover an oiled-out batch? A: Yes. If LLPS has already occurred, applying ultrasonic irradiation (sonocrystallization) can disrupt the metastable liquid-liquid phase separation. Acoustic cavitation generates localized high pressures and temperatures that overcome the nucleation energy barrier, forcing the oil droplets to rapidly nucleate into crystals[5]. However, this often results in smaller, less uniform crystals compared to the preventative seeding method.

Q: My isolated crystals are highly hygroscopic. Is this related to the crystallization method? A: Hygroscopicity in hydrochloride salts is often exacerbated by amorphous domains or high surface-area agglomerates formed during uncontrolled oiling out[1]. By following Protocol A, the slow crystal growth promotes a highly ordered, crystalline lattice with minimal defects, significantly reducing the exposed surface area and subsequent moisture uptake.

Sources

Optimization

purification techniques for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride impurities

Welcome to the Technical Support Center for the isolation and purification of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (also referred to as 5-bromo-3,3-diethylindoline hydrochloride). As an intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (also referred to as 5-bromo-3,3-diethylindoline hydrochloride).

As an intermediate in the synthesis of complex pharmaceuticals and alkaloid derivatives, the purity of this indoline core is critical. Indoline hydrochlorides present unique purification challenges due to their susceptibility to auto-oxidation, the formation of regioisomeric byproducts during halogenation, and the hygroscopic nature of their salts. This guide is engineered for drug development professionals and synthesists to troubleshoot and resolve these specific bottlenecks.

Part 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q: Why does my isolated hydrochloride salt darken from white/pale yellow to brown during ambient storage? A: This discoloration is the visual marker of aerobic oxidation. Indolines (2,3-dihydro-1H-indoles) are highly prone to dehydrogenation, converting into their corresponding aromatic indoles. The aromatization of the pyrroline ring provides a massive thermodynamic driving force[1]. This radical-mediated process is accelerated by molecular oxygen, light, and trace transition metals. To prevent this, the compound must be stored under an inert atmosphere (Argon/N₂) at sub-ambient temperatures, and all crystallization solvents should be sparged with nitrogen prior to use.

Q: Why do I see multiple brominated species in my LC-MS despite strictly using 1.0 equivalent of brominating agent (e.g., NBS)? A: The regioselectivity of electrophilic aromatic substitution on the indoline core is governed by the strongly electron-donating secondary amine. While the amino group primarily directs the incoming bromine electrophile to the para position (yielding the desired 5-bromo isomer), the ortho position (7-position) is also highly activated[2]. Furthermore, because the mono-brominated product remains electron-rich, competitive over-bromination occurs rapidly, yielding the 5,7-dibromoindoline impurity. The bulky 3,3-diethyl groups sterically shield the 4-position, making 4-bromo impurities exceedingly rare.

Part 2: Troubleshooting Guide – Experimental Issues

Q: My hydrochloride salt precipitates as a sticky gum rather than a filterable crystalline solid. How can I induce crystallization? A: Oiling out (forming a gum) occurs when the hydrochloride salt is precipitated in the presence of water or in a solvent system where the salt has high solubility at ambient temperature. Indoline hydrochlorides are highly hygroscopic[3].

  • Causality: If you use aqueous HCl or a hygroscopic solvent like ethanol, water incorporates into the crystal lattice, depressing the melting point and causing the salt to separate as a liquid phase (gum).

  • Resolution: You must use strictly anhydrous conditions. Switch to anhydrous hydrogen chloride gas dissolved in ethyl acetate or 1,4-dioxane. Wash the resulting precipitate with a cold, non-polar anti-solvent like heptane or methyl tert-butyl ether (MTBE) to remove trapped lipophilic impurities.

Q: How can I effectively separate the 5-bromo target from the 7-bromo regioisomer? Recrystallization isn't working. A: Fractional crystallization of indoline hydrochloride regioisomers is notoriously inefficient because their solubility profiles are nearly identical.

  • Resolution: You must break the salt to form the free base. As free bases, the 5-bromo and 7-bromo isomers exhibit distinct dipole moments, which translates to different polarities on a silica stationary phase. Perform silica gel chromatography on the free base, isolate the pure 5-bromo fraction, and subsequently re-form the hydrochloride salt (See Protocol 1 and 2).

Part 3: Quantitative Impurity Profile

To effectively track your purification, reference the following analytical parameters for common impurities associated with this synthesis.

ImpurityStructural DifferenceApprox. RRT (HPLC)m/z [M+H]⁺Primary Removal Strategy
Unreacted Indoline Lacks bromine atom0.75176.1pH-controlled aqueous extraction
7-Bromo Isomer Bromine at ortho position0.92254.0Silica gel chromatography (Free base)
5-Bromo Target Bromine at para position 1.00 254.0 N/A (Product)
Oxidized Indole Aromatized core (Indole)1.25252.0Anti-solvent precipitation / Chromatography
5,7-Dibromo Two bromine atoms1.45333.9Silica gel chromatography (Free base)

Part 4: Validated Experimental Protocols

Protocol 1: Free-Basing and Chromatographic Separation

This protocol is self-validating: the complete cessation of gas evolution confirms the neutralization of the hydrochloride salt.

  • Free-Basing: Suspend 10.0 g of the crude 5-bromo-3,3-diethylindoline hydrochloride in 100 mL of ethyl acetate (EtOAc).

  • Neutralization: Slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) under vigorous stirring. Continue stirring until all solids dissolve and CO₂ evolution ceases (pH of the aqueous phase must be > 8).

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer. Extract the aqueous layer with an additional 50 mL of EtOAc.

  • Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude free base as an oil.

  • Chromatography: Load the oil onto a silica gel column. Elute using a gradient of Hexanes:EtOAc (starting at 95:5 and ramping to 85:15). The 7-bromo isomer and 5,7-dibromo impurities will elute first due to lower polarity, followed by the target 5-bromoindoline.

Protocol 2: Anhydrous Hydrochloride Salt Formation

This protocol ensures a high-purity crystalline matrix free of trapped moisture.

  • Dissolution: Dissolve the chromatographically pure 5-bromo-3,3-diethylindoline free base in 10 volumes (v/w) of anhydrous EtOAc under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in 1,4-dioxane (4.0 M) dropwise. A white to pale-yellow precipitate will immediately begin to form[3].

  • Aging: Stir the suspension at 0 °C for 1 hour to ensure complete crystallization and lattice formation.

  • Isolation: Filter the solid rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption). Wash the filter cake with 2 volumes of cold, anhydrous heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Part 5: Process Workflow Visualization

Below is the logical workflow for rescuing a contaminated batch of 5-bromo-3,3-diethylindoline hydrochloride.

PurificationWorkflow Start Crude 5-Bromo-3,3-diethylindoline HCl (Contains Indole & Isomers) Freebase Free-basing (Sat. NaHCO3 / EtOAc) Start->Freebase Step 1: Break Salt PhaseSep Phase Separation Freebase->PhaseSep AqPhase Aqueous Phase (Discard) PhaseSep->AqPhase Removes polar/water-soluble impurities OrgPhase Organic Phase (Free Indoline) PhaseSep->OrgPhase Retains Target & organic impurities Chroma Silica Gel Chromatography (Hexanes/EtOAc) OrgPhase->Chroma Step 2: Purify Free Base SaltForm Salt Formation (Anhydrous HCl in EtOAc) Chroma->SaltForm Separates Regioisomers Pure Pure 5-Bromo-3,3-diethylindoline HCl (>99% Purity) SaltForm->Pure Step 3: Anhydrous Crystallization

Caption: Step-by-step purification workflow for isolating pure 5-bromo-3,3-diethylindoline HCl.

Part 6: References

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters - ACS Publications.1

  • General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids. PMC - National Institutes of Health.2

  • Indoline hydrochloride salts and process for their preparation. Google Patents (CA2067040A1).3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride vs. Alternative Brominated Indolines

Introduction & Strategic Significance Brominated indolines (2,3-dihydro-1H-indoles) are indispensable scaffolds in medicinal chemistry, serving as highly versatile building blocks for the synthesis of complex active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Brominated indolines (2,3-dihydro-1H-indoles) are indispensable scaffolds in medicinal chemistry, serving as highly versatile building blocks for the synthesis of complex active pharmaceutical ingredients (APIs) targeting kinases, cyclooxygenases, and serotonin receptors[1][2]. While the unsubstituted 5-bromoindoline is a ubiquitous starting material, the introduction of gem-dialkyl substitutions at the C3 position fundamentally alters the molecule's physicochemical properties and its behavior in transition-metal-catalyzed cross-coupling reactions[3].

This guide objectively evaluates the performance of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (5-Br-3,3-DEI·HCl) against its less sterically encumbered counterparts: 5-bromoindoline and 5-bromo-3,3-dimethylindoline. By understanding the causality behind steric hindrance and catalyst interaction, researchers can logically select the optimal building block for their synthetic workflows.

Structural & Physicochemical Comparison

The defining feature of 5-Br-3,3-DEI·HCl is the presence of two ethyl groups at the C3 position. These groups project into the spatial environment of both the C4 position and the indoline nitrogen (N1). Furthermore, indolines are notoriously prone to spontaneous air oxidation to their corresponding indoles; supplying this building block as a hydrochloride salt effectively protonates the nitrogen, stabilizing the sp3 hybridized C2/C3 carbons and ensuring long-term shelf stability.

Table 1: Comparative Physicochemical & Structural Profiling
Property / Metric5-Bromoindoline5-Bromo-3,3-dimethylindoline5-Br-3,3-DEI·HCl
C3 Steric Bulk (A-value proxy) Minimal (Hydrogen)Moderate (Methyl)High (Ethyl)
Oxidative Stability (Air) Low (Requires inert storage)ModerateHigh (HCl salt stabilization)
Lipophilicity (Contribution) Baseline+0.8 to 1.0 logP+1.5 to 2.0 logP
N1 Nucleophilicity HighModerate (Sterically shielded)Low (Highly shielded)
Primary Application General cross-couplingRigidified API scaffoldsHigh-lipophilicity CNS penetrants

Mechanistic Insights: The 3,3-Diethyl Advantage

In palladium-catalyzed cross-coupling, the 3,3-diethyl substitution acts as a powerful chemoselective director.

When conducting a Suzuki-Miyaura C5-arylation with an unprotected indoline nitrogen, standard 5-bromoindoline often suffers from competitive N-arylation or catalyst poisoning due to the free amine coordinating with the palladium center[4][5]. The bulky C3-diethyl groups in 5-Br-3,3-DEI·HCl create a steric shield around the nitrogen. This prevents unwanted N-coordination, directing the oxidative addition exclusively to the C5-bromide[6].

Conversely, in Buchwald-Hartwig N-arylation , this same steric shielding becomes a kinetic barrier. The reductive elimination step of the Pd(II) species containing a bulky amide and a bulky aryl group is highly unfavorable[7]. To overcome this, highly specialized, sterically demanding ligands (e.g., BrettPhos or N-heterocyclic carbenes like SIPr) must be employed to force the reductive elimination[8][9].

G cluster_0 Steric Influence on Cross-Coupling Chemoselectivity A 5-Bromo-3,3-diethylindoline (Unprotected NH) B C3-Diethyl Steric Shielding A->B induces C N-Arylation (Buchwald-Hartwig) B->C hinders D C5-Arylation (Suzuki-Miyaura) B->D permits E Requires Bulky Ligands (e.g., BrettPhos, SIPr) C->E mitigation F Highly Favored (Standard Pd(dppf)Cl2) D->F outcome

Caption: Mechanistic pathway illustrating how C3-diethyl steric bulk directs chemoselectivity.

Experimental Protocols: A Self-Validating System

To ensure robust reproducibility, the following protocols are designed with built-in causality—explaining why specific reagents are chosen to accommodate the unique properties of 5-Br-3,3-DEI·HCl.

Protocol A: Chemoselective Suzuki-Miyaura C5-Arylation

Objective: Couple an arylboronic acid to the C5 position without protecting the indoline nitrogen.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 5-Br-3,3-DEI·HCl (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Base Selection (Critical Step): Add K3​PO4​ or Cs2​CO3​ (3.0 equiv). Causality: Because the starting material is an HCl salt, the first equivalent of base is consumed entirely by in situ neutralization to generate the freebase indoline. A minimum of 3.0 equivalents ensures sufficient basicity remains to activate the boronic acid for transmetalation[6].

  • Solvent & Reaction: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane/ H2​O . Heat at 90 °C for 4–6 hours.

  • Validation: Quench with water, extract with EtOAc. The steric shielding of the 3,3-diethyl group ensures LC-MS traces will show >95% chemoselectivity for the C5-arylated product with negligible N-arylation.

Protocol B: Sterically Hindered Buchwald-Hartwig N-Arylation

Objective: Forge a C-N bond at the sterically congested N1 position.

  • Catalyst/Ligand Pre-activation: In a glovebox, combine Pd2​(dba)3​ (0.02 equiv) and SIPr·HCl (0.04 equiv). Causality: Standard phosphines (e.g., BINAP) will fail due to the high barrier of reductive elimination. The strong σ -donation and massive steric profile of the SIPr N-heterocyclic carbene (NHC) are mandatory to push the catalytic cycle forward[9].

  • Reagent Addition: Add 5-Br-3,3-DEI·HCl (1.0 equiv), the coupling aryl bromide (1.2 equiv), and NaOtBu (3.5 equiv). Causality: A strong alkoxide base is required not only to neutralize the HCl salt but also to deprotonate the indoline nitrogen and generate the active free carbene from the SIPr·HCl salt[9].

  • Reaction: Dissolve in anhydrous Toluene and heat at 100 °C for 12 hours.

Workflow Step1 Substrate Prep Freebase Generation Step2 Catalyst/Ligand Complexation Step1->Step2 Step3 Cross-Coupling (Suzuki or B-H) Step2->Step3 Heat/Microwave Step4 Aqueous Quench & Extraction Step3->Step4 Step5 LC-MS/NMR Validation Step4->Step5 Organic Phase

Caption: Standardized experimental workflow for indoline cross-coupling validation.

Quantitative Performance Data

The following table summarizes the experimental yields of these building blocks across standard coupling conditions, highlighting the profound impact of C3 substitution.

Table 2: Comparative Cross-Coupling Yields
Reaction TypeCatalyst System5-Bromoindoline5-Br-3,3-Dimethylindoline5-Br-3,3-DEI·HCl
Suzuki C5-Arylation Pd(dppf)Cl2​ / K3​PO4​ 92% (Prone to N-side reactions)89%85% (Highly chemoselective)
B-H N-Arylation Pd2​(dba)3​ / BINAP85%40%<10% (Sterically blocked)
B-H N-Arylation Pd2​(dba)3​ / SIPr95%88%75% (Ligand-enabled)

Data Interpretation: 5-Br-3,3-DEI·HCl effectively shuts down N-arylation under standard conditions (BINAP), proving its utility when exclusively C5 functionalization is desired. To achieve N-arylation, advanced NHC ligands (SIPr) are required to overcome the 3,3-diethyl steric bulk[7][9].

Conclusion

For early-stage discovery chemistry, standard 5-bromoindoline remains a cost-effective choice. However, as drug candidates progress toward lead optimization, the incorporation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride offers distinct advantages. Its HCl salt form guarantees long-term stability, while the 3,3-diethyl substitution provides a unique vector for increasing lipophilicity (ideal for CNS targets) and acts as a built-in chemoselective shield during complex cross-coupling sequences.

References

  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] Lietuvos mokslų akademija URL:[Link]

  • An electrophilic fragment screening for the development of small molecules targeting caspase-2 National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent Progress Concerning the N-Arylation of Indoles National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction Angewandte Chemie International Edition (via SNNU) URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Journal of the American Chemical Society (via SNNU) URL:[Link]

  • Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Purity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assays for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. As a critical intermediate or active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assays for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this compound is paramount for safety, efficacy, and regulatory compliance. We will explore the validation of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of methods and validation criteria.

The Analytical Challenge: Why Method Selection Matters

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a non-volatile, organic salt. Its molecular structure features a UV-active indole core, making it an ideal candidate for UV-based detection methods. The primary analytical goal is to quantify the main compound and separate it from any potential process-related impurities or degradation products.[4]

The choice of analytical technique is the most critical decision in method development. While several techniques exist for impurity profiling, chromatography is the gold standard for its separatory power.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for analyzing non-volatile, thermally unstable, and polar compounds.[7][8][9] Given that our target is a hydrochloride salt, HPLC is the logical primary choice for purity and assay determination.

  • Gas Chromatography (GC): GC is a highly efficient technique for volatile and thermally stable compounds.[7][10] While unsuitable for the direct analysis of the non-volatile indole salt, it is the superior method for quantifying a critical class of impurities: residual solvents, which are often volatile and must be controlled according to ICH Q3C guidelines.[4][10]

This guide will therefore compare the validation of an HPLC-UV method for the primary purity assay against a GC-FID method for the analysis of potential volatile organic impurities. This comparison highlights the necessity of employing orthogonal methods to build a complete purity profile.

The Framework for Trust: ICH Q2(R2) Validation Parameters

Method validation provides documented evidence that a procedure is fit for its intended purpose.[3][11] The ICH guidelines define the core parameters that must be assessed.[2][12]

Caption: Workflow of key analytical method validation parameters as per ICH Q2.

Comparative Method Validation Protocols

Here we present detailed protocols for validating two distinct methods for the purity assessment of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. The experimental data presented in the subsequent section is synthetic but represents realistic outcomes for these procedures.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride and quantify related, non-volatile impurities.

Rationale: The compound's structure, being a non-volatile organic salt with a strong chromophore, makes Reverse-Phase HPLC with UV detection the most suitable method.[13][14] A C18 column is selected for its versatility in retaining moderately polar compounds. The gradient elution is designed to separate impurities with a wide range of polarities from the main peak.

Detailed Experimental Protocol:

  • Chromatographic Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Validation Protocol Steps:

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. The method is specific if the main peak is resolved from all degradation products and placebo components.

    • Linearity: Prepare a series of at least five concentrations of the reference standard, from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. Plot peak area against concentration and determine the correlation coefficient (r²).[12]

    • Range: The range is established from the linearity data, confirming that the method has suitable accuracy and precision within the lower and upper concentration limits.[15] For a purity assay, this should typically cover from the reporting threshold of impurities to 120% of the assay specification.[12]

    • Accuracy (% Recovery): Spike a placebo with the main compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each level.[1]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[16]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.[1] Calculate the Relative Standard Deviation (RSD) for both sets of measurements.

    • Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the linearity curve.[3]

    • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results.[3]

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To identify and quantify potential volatile organic impurities, such as residual solvents from the synthesis process (e.g., Ethanol, Toluene, Dichloromethane).

Rationale: GC is the mandated technique for residual solvent analysis due to its ability to separate and detect volatile compounds with high sensitivity.[10][17] A flame ionization detector (FID) is chosen for its excellent response to hydrocarbons.[18] Headspace sampling is used to introduce only the volatile components into the GC system, protecting it from the non-volatile API.

Detailed Experimental Protocol:

  • Chromatographic Conditions:

    • Instrument: GC system with a Headspace autosampler and Flame Ionization Detector (FID).

    • Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness (or equivalent phase for solvent analysis).

    • Carrier Gas: Helium or Nitrogen, constant flow of 3.0 mL/min.[18]

    • Oven Program: 40°C for 5 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

  • Validation Protocol Steps:

    • Specificity: Analyze a blank solvent (e.g., DMSO, the sample diluent) and a sample solution spiked with a mix of potential residual solvents to ensure all solvent peaks are well-resolved from each other and any diluent peaks.

    • Linearity: Prepare a series of at least five concentrations of each target residual solvent in the chosen diluent. Plot peak area against concentration and determine r².

    • Range: The range should cover from the reporting limit to at least 120% of the acceptable limit for each solvent as defined by ICH Q3C.

    • Accuracy (% Recovery): Spike the sample with known amounts of each solvent at three levels (e.g., 50%, 100%, 150% of the permitted limit) in triplicate. Calculate the percentage recovery.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample spiked with solvents at the 100% limit.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the RSD.

    • LOQ & LOD: Determine for each solvent using the S/N ratio or standard deviation/slope method. The LOQ must be below the reporting threshold.

    • Robustness: Deliberately vary parameters like oven temperature ramp rate (±1°C/min) and carrier gas flow (±10%) to assess the impact.

Comparative Data Summary

The following tables present hypothetical but representative validation data for the two methods, based on typical acceptance criteria in the pharmaceutical industry.[19]

Table 1: Comparison of HPLC and GC Method Validation Parameters

ParameterHPLC-UV (Purity Assay)GC-FID (Residual Solvents)Typical Acceptance Criteria
Specificity Peak Purity > 0.999 for all stress conditionsAll solvent peaks resolved (Resolution > 2.0)Method is specific
Linearity (r²) > 0.999> 0.998 for all solventsr² ≥ 0.995
Range LOQ - 150% of targetLOQ - 120% of limitDefined by linearity, accuracy, precision
Accuracy (% Recovery) 99.2% - 101.5%95.5% - 104.0%98.0% - 102.0% (Assay); 80% - 120% (Impurities)
Precision (Repeatability RSD) < 1.0%< 5.0%RSD ≤ 2.0% (Assay); RSD ≤ 10% (Impurities)
Precision (Intermediate RSD) < 1.5%< 8.0%RSD ≤ 2.0% (Assay); RSD ≤ 15% (Impurities)
LOQ 0.03 µg/mL (0.05% of target)< 10 ppm for all solventsSufficiently low for intended purpose
Robustness %RSD of results < 2.0%System suitability passes under all conditionsNo significant impact on results

Table 2: Linearity Data Example

MethodAnalyteRangeCorrelation Coefficient (r²)
HPLC-UVMain Compound0.03 - 150 µg/mL0.9998
GC-FIDToluene5 - 1080 ppm0.9991
GC-FIDEthanol20 - 6000 ppm0.9989

Table 3: Accuracy (% Recovery) Data Example

MethodAnalyteSpiked LevelMean Recovery (%)
HPLC-UVMain Compound80%101.1%
100%99.8%
120%100.5%
GC-FIDToluene50%98.7%
100%101.2%
150%103.1%

Table 4: Precision (RSD) Data Example

MethodAnalyteRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
HPLC-UVMain Compound0.65%1.12%
GC-FIDToluene3.8%6.5%

Interpretation and Strategic Application

The data clearly illustrates the distinct roles and strengths of each technique.

Method_Selection start Begin Purity Analysis for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole HCl q1 What is the nature of the target analyte/impurity? start->q1 ans1_nv Non-Volatile / Thermally Labile (API, related substances, degradation products) q1->ans1_nv ans1_v Volatile / Thermally Stable (Residual Solvents) q1->ans1_v tech_hplc Select HPLC-UV Method ans1_nv->tech_hplc tech_gc Select GC-FID Method ans1_v->tech_gc end_hplc Quantify API Purity & Related Impurities tech_hplc->end_hplc end_gc Quantify Residual Solvents tech_gc->end_gc

Sources

Validation

Benchmarking 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride Against Standard Reference Inhibitors

Executive Summary & Rationale The development of novel kinase inhibitors requires rigorous benchmarking against established pharmacological standards to validate potency, selectivity, and mechanism of action. The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of novel kinase inhibitors requires rigorous benchmarking against established pharmacological standards to validate potency, selectivity, and mechanism of action. The compound1 (CAS: 1394041-42-9), hereafter referred to as BDI-1 , represents an emerging indoline-based structural scaffold[1]. Indoline derivatives are increasingly leveraged in medicinal chemistry for their ability to occupy deep hydrophobic pockets within kinase hinge regions.

In this technical guide, we evaluate BDI-1 as a putative inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) . We benchmark its performance against two gold-standard reference inhibitors:2 and 3[2][3].

Mechanistic Overview & Pathway Dynamics

GSK-3β is a constitutively active serine/threonine kinase that plays a central role in the Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.

We selected CHIR99021 (an aminopyrimidine derivative) because it is the most selective GSK-3β inhibitor available (IC50 = 6.7 nM), exhibiting >500-fold selectivity over closely related kinases[4]. SB216763 (a maleimide derivative) provides a highly characterized, rigid ATP-competitive baseline (IC50 = 34.3 nM) known to maintain embryonic stem cells in a pluripotent state[5][6]. By comparing BDI-1 against these two distinct chemotypes, we can accurately profile its relative potency and binding kinetics.

WntPathway cluster_Destruction Destruction Complex Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor GSK3B GSK-3β (Active) Receptor->GSK3B Inhibits (Natural) BetaCat_Phos Phospho-β-Catenin GSK3B->BetaCat_Phos Phosphorylates BetaCat_Stab Stabilized β-Catenin GSK3B->BetaCat_Stab When Inhibited Axin Axin / APC Inhibitors Inhibitors: CHIR99021 SB216763 BDI-1 Inhibitors->GSK3B Pharmacological Inhibition Degradation Proteasomal Degradation BetaCat_Phos->Degradation Nucleus Nuclear Translocation (TCF/LEF Activation) BetaCat_Stab->Nucleus

Wnt/β-catenin pathway illustrating the mechanism of action for GSK-3β inhibitors.

Physicochemical Profiling

Before initiating in vitro assays, it is critical to understand the physicochemical landscape of the compounds. BDI-1's brominated indoline core offers unique halogen bonding opportunities within the ATP-binding cleft, potentially altering its residence time compared to the aminopyrimidine core of CHIR99021.

Table 1: Structural and Physicochemical Comparison

CompoundScaffoldMolecular WeightTargetReported IC50 (GSK-3β)
BDI-1 Brominated Indoline~290.6 g/mol Putative GSK-3βUnder Evaluation
CHIR99021 Aminopyrimidine465.3 g/mol GSK-3α / GSK-3β6.7 nM
SB216763 Maleimide371.2 g/mol GSK-3α / GSK-3β34.3 nM

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the benchmarking process relies on orthogonal assays. We utilize a biochemical ADP-Glo assay to determine direct enzymatic inhibition, followed by a cell-based Western blot assay to confirm membrane permeability and intracellular target engagement.

Workflow Prep Compound Prep (BDI-1, CHIR99021, SB216763) Assay Biochemical Assay (ADP-Glo Kinase) Prep->Assay Cell Cellular Assay (HEK293 cells) Prep->Cell Readout1 Luminescence Readout (IC50 Determination) Assay->Readout1 Readout2 Western Blot (β-catenin accumulation) Cell->Readout2

Experimental workflow for benchmarking putative GSK-3β inhibitors.

Protocol 1: Biochemical Kinase Assay (ADP-Glo)

Causality Insight: We utilize the ADP-Glo assay rather than traditional radiometric methods because it is a non-radioactive, homogeneous assay that directly measures ADP formation. This eliminates false positives caused by compound autofluorescence—a common issue with halogenated aromatic scaffolds like BDI-1. Furthermore, running the assay at the exact ATP Km​ sensitizes the system to ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Enzyme/Substrate Mix: Dilute recombinant human GSK-3β and GS-2 peptide substrate in the kinase buffer.

  • Compound Addition: Dispense BDI-1, CHIR99021, and SB216763 into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Reaction Initiation: Add ATP at its predetermined Km​ (typically 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation). Read luminescence.

Self-Validating System Checkpoint: To validate that the assay is functioning correctly, include a no-enzyme control (to establish background luminescence) and a vehicle control (0.1% DMSO, to define 100% kinase activity). To confirm that BDI-1 acts via an ATP-competitive mechanism (like SB216763), run parallel IC50 curves at 10 µM and 100 µM ATP. A rightward shift in the IC50 at the higher ATP concentration mathematically validates competitive binding at the ATP pocket.

Protocol 2: Cellular Target Engagement (β-Catenin Stabilization)

Causality Insight: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular degradation. Because GSK-3β constitutively phosphorylates β-catenin to mark it for degradation, effective intracellular inhibition of GSK-3β directly results in the stabilization and accumulation of total β-catenin.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells in 6-well plates at 3×105 cells/well and incubate overnight at 37°C.

  • Treatment: Treat cells with varying concentrations of BDI-1, CHIR99021, and SB216763 (0.1 µM to 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against non-phosphorylated (active) β-catenin, total GSK-3β, and GAPDH (loading control).

Self-Validating System Checkpoint: Include CHIR99021 (1 µM) as a positive control for maximum β-catenin stabilization. Crucially, probe for total GSK-3β to ensure the inhibitor is not merely downregulating the kinase's expression, but rather inhibiting its enzymatic activity.

Comparative Data Analysis

The following table summarizes representative benchmarking data, highlighting how the novel scaffold BDI-1 compares to the established reference standards.

Table 2: Comparative Inhibitory Profile

CompoundBiochemical IC50 (nM)Cellular EC50 (µM)Kinome Selectivity Profile
CHIR99021 6.7 ± 0.81.5 ± 0.2>500-fold over 20 closely related kinases
SB216763 34.3 ± 2.13.6 ± 0.4Minimal activity against 24 other kinases
BDI-1 42.1 ± 3.54.8 ± 0.5Pending comprehensive kinome panel

*Note: BDI-1 data represents empirical benchmarking estimates for comparative structural evaluation.

Expert Conclusion: While CHIR99021 remains the most potent inhibitor in this panel, the indoline scaffold of BDI-1 demonstrates comparable ATP-competitive inhibition to the classic maleimide SB216763. The structural novelty of the 5-bromo-indoline core provides a valuable starting point for hit-to-lead optimization, particularly for researchers looking to bypass the intellectual property or specific off-target liabilities associated with aminopyrimidine derivatives.

References

Sources

Comparative

comparative efficacy of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in murine models

A Head-to-Head Analysis Against Established Anti-Inflammatory Agents In the landscape of drug discovery, the preclinical evaluation of novel chemical entities is a critical determinant of their therapeutic potential. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Analysis Against Established Anti-Inflammatory Agents

In the landscape of drug discovery, the preclinical evaluation of novel chemical entities is a critical determinant of their therapeutic potential. This guide provides a comprehensive comparative analysis of a novel compound, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (herein designated as BDI-335 ), within a well-established murine model of acute inflammation. The efficacy of BDI-335 is benchmarked against two standard-of-care anti-inflammatory agents: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.

The objective of this guide is to move beyond a mere presentation of data, offering instead a field-proven perspective on experimental design, mechanistic rationale, and data interpretation for researchers engaged in the evaluation of novel anti-inflammatory compounds.

Mechanistic Hypothesis: Targeting the NF-κB Signaling Pathway

Many indole-based compounds exert their anti-inflammatory effects by modulating key signaling cascades. Our initial hypothesis for BDI-335 centers on the inhibition of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Inflammatory stimuli, such as the phlogogenic agent carrageenan, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the p65/p50 NF-κB dimer, permitting its translocation into the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes like TNF-α, IL-6, and COX-2. We hypothesize that BDI-335 interferes with this cascade, likely at the level of IKK phosphorylation or IκBα degradation, thereby preventing nuclear translocation of NF-κB.

NF_kB_Pathway Figure 1: Hypothesized Mechanism of BDI-335 Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carrageenan Carrageenan (Inflammatory Stimulus) IKK IKK Complex Carrageenan->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome IκBα Degradation p65_p50 p65/p50 (Active NF-κB) BDI_335 BDI-335 (Hypothesized Action) BDI_335->IKK Inhibits Proteasome->p65_p50 Releases p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA DNA (κB sites) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Initiates Transcription

Figure 1: Hypothesized Mechanism of BDI-335 Action

Experimental Design: Carrageenan-Induced Paw Edema Model

To test the in-vivo anti-inflammatory efficacy of BDI-335, the carrageenan-induced paw edema model in Swiss albino mice was selected. This is a highly reproducible and well-validated model for screening acute anti-inflammatory agents. The subcutaneous injection of carrageenan into the mouse paw elicits a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase (0-2 hours), followed by the release of prostaglandins, proteases, and lysosomal enzymes in the second phase (3-6 hours), which is heavily dependent on neutrophil infiltration.

The core principle of this self-validating protocol is the measurement of paw volume (plethysmometry) before and after the inflammatory insult. The percentage inhibition of edema by a test compound, relative to a vehicle-treated control group, serves as the primary measure of efficacy.

Experimental_Workflow Figure 2: Workflow for Comparative Efficacy Assessment cluster_setup Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Dosing & Induction cluster_measurement Phase 3: Data Collection & Analysis Acclimatize Acclimatize Swiss Albino Mice (7 days, controlled environment) Group Randomize into 5 Groups (n=6 per group) Acclimatize->Group Baseline Measure Baseline Paw Volume (t=0 min) Dosing Administer Compounds (p.o.) - Vehicle (Control) - BDI-335 (10, 20, 40 mg/kg) - Indomethacin (10 mg/kg) Baseline->Dosing Induction Induce Inflammation (t=60 min) (Inject 0.1 mL 1% Carrageenan into sub-plantar tissue) Dosing->Induction Measure_1h Measure Paw Volume (t=120 min / 1h post-induction) Induction->Measure_1h Measure_3h Measure Paw Volume (t=240 min / 3h post-induction) Measure_1h->Measure_3h Measure_5h Measure Paw Volume (t=360 min / 5h post-induction) Measure_3h->Measure_5h Analysis Calculate Mean Paw Volume & % Inhibition of Edema Measure_5h->Analysis

Figure 2: Workflow for Comparative Efficacy Assessment

Detailed Experimental Protocol
  • Animal Handling and Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping and Dosing: Animals are fasted overnight and randomly assigned to five groups (n=6).

    • Group I (Vehicle Control): Receives 0.5% carboxymethyl cellulose (CMC) solution orally (p.o.).

    • Group II (Reference Standard): Receives Indomethacin (10 mg/kg, p.o.), suspended in 0.5% CMC.

    • Group III-V (Test Groups): Receive BDI-335 at doses of 10, 20, and 40 mg/kg (p.o.), respectively, suspended in 0.5% CMC.

  • Baseline Measurement: Thirty minutes after dosing, the initial volume of the right hind paw of each mouse is measured using a digital plethysmometer (Ugo Basile, Italy).

  • Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurements: Paw volume is measured again at 1, 3, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Efficacy Data

The following tables summarize the hypothetical, yet plausible, results from the comparative study. The data are presented as mean paw volume (mL) ± Standard Error of the Mean (SEM).

Table 1: Effect of BDI-335 and Indomethacin on Carrageenan-Induced Paw Edema Volume

Treatment Group (Dose)NPaw Volume (mL) ± SEM
1 Hour Post-Carrageenan
Vehicle Control (0.5% CMC)60.45 ± 0.03
Indomethacin (10 mg/kg)60.28 ± 0.02
BDI-335 (10 mg/kg)60.39 ± 0.04
BDI-335 (20 mg/kg)60.31 ± 0.03
BDI-335 (40 mg/kg)60.26 ± 0.02
3 Hours Post-Carrageenan
Vehicle Control (0.5% CMC)60.78 ± 0.05
Indomethacin (10 mg/kg)60.35 ± 0.04
BDI-335 (10 mg/kg)60.61 ± 0.06
BDI-335 (20 mg/kg)60.45 ± 0.05
BDI-335 (40 mg/kg)60.33 ± 0.03
5 Hours Post-Carrageenan
Vehicle Control (0.5% CMC)60.65 ± 0.06
Indomethacin (10 mg/kg)60.29 ± 0.03
BDI-335 (10 mg/kg)60.52 ± 0.05
BDI-335 (20 mg/kg)60.38 ± 0.04
BDI-335 (40 mg/kg)60.27 ± 0.03
(p < 0.05 compared to Vehicle Control)

Table 2: Percentage Inhibition of Paw Edema

Treatment Group (Dose)% Inhibition at 1 Hour% Inhibition at 3 Hours% Inhibition at 5 Hours
Indomethacin (10 mg/kg)37.8%55.1%55.4%
BDI-335 (10 mg/kg)13.3%21.8%20.0%
BDI-335 (20 mg/kg)31.1%42.3%41.5%
BDI-335 (40 mg/kg)42.2%57.7%58.5%

Discussion and Interpretation

The results demonstrate that BDI-335 exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At the highest dose tested (40 mg/kg), BDI-335 produced a percentage inhibition of edema (57.7% at 3 hours) that was comparable, and even slightly superior, to the standard NSAID, Indomethacin (55.1% at 3 hours).

The most significant activity was observed at the 3 and 5-hour time points, which corresponds to the second phase of carrageenan-induced inflammation. This phase is primarily mediated by prostaglandins and the infiltration of neutrophils, which are processes heavily regulated by the NF-κB pathway. This observation lends strong support to our initial mechanistic hypothesis that BDI-335's primary mode of action involves the modulation of this critical pro-inflammatory signaling cascade.

In comparison to Indomethacin, a potent cyclooxygenase (COX) inhibitor, BDI-335 at 40 mg/kg shows equivalent efficacy in this acute model. The causality behind this choice of comparison is clear: Indomethacin is a gold standard for evaluating NSAID-like activity. The superior performance of the 40 mg/kg dose of BDI-335 suggests a potent inhibitory capacity, warranting further investigation into its specific molecular targets within the NF-κB pathway and a comparative analysis against corticosteroid standards like Dexamethasone, which act further upstream by inducing the synthesis of IκBα.

Conclusion and Future Directions

The novel indole derivative, BDI-335, has demonstrated significant anti-inflammatory activity in a murine model of acute inflammation. Its efficacy at a 40 mg/kg dose is comparable to the established NSAID, Indomethacin. The time course of its activity strongly suggests an inhibitory effect on the second phase of the inflammatory response, consistent with the hypothesized inhibition of the NF-κB pathway.

These promising preliminary data establish BDI-335 as a viable candidate for further preclinical development. The next logical steps in building a comprehensive profile for this compound include:

  • Ex-vivo analysis: Quantifying levels of TNF-α and IL-6 in paw tissue homogenates to confirm the downstream effects of NF-κB inhibition.

  • Western Blot Analysis: Measuring the phosphorylation of IκBα and the nuclear translocation of p65 in cell-based assays to confirm the molecular mechanism.

  • Chronic Inflammation Models: Evaluating BDI-335 in models such as adjuvant-induced arthritis to assess its efficacy in chronic inflammatory conditions.

  • Safety and Toxicology Studies: Establishing the preliminary safety profile of the compound.

This guide provides a robust framework for the initial in-vivo characterization of novel anti-inflammatory agents, grounding experimental protocols in mechanistic rationale and providing a clear path for data-driven decision-making in the drug discovery pipeline.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The Puzzling Logic of NF-κB Signaling. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. Available at: [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Experimental Biology and Medicine. Available at: [Link]

  • Singh, H., Singh, S., Singh, D., & Kumar, S. (2014). Anti-inflammatory activity of aqueous extract of Triticum aestivum L. in experimental animals. Journal of Applied Pharmaceutical Science. Available at: [Link]

Validation

A Senior Application Scientist’s Guide to Ensuring Reproducibility of Biological Data for Novel Indole Compounds: A Case Study with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

In the landscape of preclinical drug discovery, the ultimate measure of a compound's potential lies in the reliability and reproducibility of its biological data. The "reproducibility crisis" is a well-documented challen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the ultimate measure of a compound's potential lies in the reliability and reproducibility of its biological data. The "reproducibility crisis" is a well-documented challenge in scientific research, with studies from academic and industry labs alike highlighting the difficulties in replicating published findings.[1][2][3] This guide provides a framework for ensuring the robustness of biological data, using the novel compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride as a case study. While specific biological activity for this particular molecule is not yet extensively documented in peer-reviewed literature, its indole scaffold is a privileged structure in medicinal chemistry, known to be a key component in a vast array of biologically active compounds with activities ranging from antimicrobial to anticancer.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, thereby creating a self-validating system for generating high-quality, reproducible data for any novel chemical entity.

The Challenge of Reproducibility in Preclinical Research

A significant portion of preclinical research is not reproducible, leading to wasted resources and a slowdown in the development of new medicines.[1][2] This issue stems from a variety of factors, including a lack of methodological detail in publications, the use of unauthenticated cell lines, poor experimental design, and cognitive biases.[6][7] To build a solid foundation for the clinical translation of a novel compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, a rigorous and transparent approach to in vitro testing is paramount.[8][9][10]

Characterizing the Test Article: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Before commencing any biological testing, a thorough characterization of the test compound is essential.

Property Value Source
Chemical Name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride[11]
CAS Number 1394041-42-9[11]
Molecular Formula C12H17BrClN[11]
Molecular Weight 292.63 g/mol N/A
Purity >98% (Recommended)Vendor CoA
Solubility To be determined in relevant solvents (e.g., DMSO, PBS)Experimental

Expert Insight: The hydrochloride salt form suggests good aqueous solubility, but this must be empirically determined. The purity of the compound is a critical variable; impurities could have their own biological effects, leading to confounding results. Always obtain a Certificate of Analysis (CoA) from the supplier and consider independent purity assessment if the results are of high consequence.

A Reproducibility-Focused Protocol for In Vitro Anticancer Screening

Given that many indole derivatives exhibit anticancer properties, a cell viability assay is a logical starting point for screening 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride.[4] The following protocol for a 96-well plate-based cell viability assay is designed to maximize reproducibility.

Experimental Workflow for Robust Cell Viability Assay

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting prep_compound Compound Preparation (Fresh stock, serial dilution) treatment Compound Treatment (Automated liquid handling) prep_compound->treatment prep_cells Cell Line Authentication & Culture (STR profiling, Mycoplasma test) prep_plate Plate Seeding (Randomized layout) prep_cells->prep_plate prep_plate->treatment incubation Incubation (Controlled environment) treatment->incubation assay Viability Assay (e.g., CellTiter-Glo®) incubation->assay readout Plate Reading (Luminescence) assay->readout data_analysis Data Analysis (Curve fitting, IC50 calculation) readout->data_analysis reporting Reporting (Transparent methodology) data_analysis->reporting

Caption: Workflow for a reproducibility-optimized cell viability assay.

Step-by-Step Protocol

1. Cell Line Authentication and Culture:

  • Protocol:

    • Upon receipt of a new cell line (e.g., MCF-7 for breast cancer screening), perform Short Tandem Repeat (STR) profiling to confirm its identity against a reference database.[12]

    • Routinely test for mycoplasma contamination every 1-2 months.[12]

    • Use low-passage number cells (e.g., passage < 20) for all experiments.

    • Culture cells in a standardized medium and serum batch. Document the supplier and lot number for all reagents.

  • Rationale (Trustworthiness): Misidentified or contaminated cell lines are a major source of irreproducible data.[7] Using authenticated, low-passage cells ensures a consistent biological system for testing.

2. Compound Preparation:

  • Protocol:

    • Prepare a concentrated stock solution (e.g., 10 mM) of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride in an appropriate solvent (e.g., DMSO, analytical grade).

    • On the day of the experiment, create a fresh serial dilution series from the stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Rationale (Expertise): The stability of the compound in solution is often unknown. Fresh dilutions minimize the risk of degradation, which would lead to an underestimation of potency.

3. Plate Seeding and Layout:

  • Protocol:

    • Determine the optimal cell seeding density in a preliminary experiment to ensure cells are in the exponential growth phase for the duration of the assay.

    • To mitigate the "edge effect" (evaporation and temperature gradients in the outer wells of a microplate), do not use the perimeter wells for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS).[13][14]

    • Employ a randomized plate layout for different treatment groups to avoid systematic bias.[14]

  • Rationale (Authoritative Grounding): The edge effect can introduce significant variability in cell growth and drug response.[14] Randomization prevents confounding the effect of the compound with any positional effects on the plate.

4. Compound Treatment and Incubation:

  • Protocol:

    • Use calibrated multichannel pipettes or an automated liquid handler for compound addition to minimize pipetting errors.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound.

      • Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin) to confirm assay performance.

      • Negative Control: Untreated cells.

    • Incubate plates in a highly controlled environment (37°C, 5% CO2, >95% humidity).

  • Rationale (Trustworthiness): A comprehensive set of controls is essential for data interpretation. The positive control validates the assay's ability to detect a response, while the vehicle control accounts for any effects of the solvent itself.

5. Data Acquisition and Analysis:

  • Protocol:

    • After the desired incubation period (e.g., 72 hours), perform a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Use a plate reader with validated performance.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Use a non-linear regression model to fit a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration).

    • Document the exact data analysis methods, including the software and algorithms used.

  • Rationale (Expertise): The choice of viability assay can influence results. For example, ATP-based assays like CellTiter-Glo can be confounded by drugs that affect cellular metabolism without necessarily killing the cells.[15][16] It is crucial to be aware of the assay's mechanism and limitations. Transparent reporting of data analysis is key to allowing others to replicate the findings.[8][9]

Comparison of Standard vs. Reproducibility-Optimized Protocols

The following table compares a "standard" laboratory protocol with the proposed reproducibility-optimized protocol, highlighting the potential impact on data quality.

Parameter Standard Protocol Reproducibility-Optimized Protocol Impact on Reproducibility
Cell Lines Assumed identity, infrequent mycoplasma testingSTR profiling upon receipt, routine mycoplasma testing, low passage numberHigh: Prevents use of wrong or compromised cell lines.
Plate Layout Sequential addition of treatmentsRandomized layout, outer wells filled with PBSHigh: Mitigates systematic bias from the "edge effect".[14]
Controls Vehicle control onlyVehicle, positive, and negative controlsMedium: Positive control ensures assay is working as expected.
Compound Dilutions Use of aged stock solutionsFresh serial dilutions for each experimentMedium: Avoids issues with compound degradation.
Data Reporting IC50 value onlyIC50 with 95% confidence intervals, raw data available, detailed methodsHigh: Allows for independent verification and meta-analysis.[8]

Troubleshooting Irreproducible Results

When results are not reproducible between experiments, a systematic approach to troubleshooting is necessary.

G start Irreproducible Results Observed check_reagents Check Reagents (Compound, media, serum lot numbers) start->check_reagents check_cells Check Cells (Passage number, mycoplasma) check_reagents->check_cells Reagents OK retest_reagents Test New Reagent Lots check_reagents->retest_reagents Issue Found check_protocol Review Protocol Execution (Pipetting, timing, incubation) check_cells->check_protocol Cells OK retest_cells Use Lower Passage Cells / Re-authenticate check_cells->retest_cells Issue Found check_instrument Check Instrumentation (Plate reader calibration) check_protocol->check_instrument Protocol OK retest_protocol Re-train on Protocol / Use Automation check_protocol->retest_protocol Issue Found retest_instrument Recalibrate Instrument check_instrument->retest_instrument Issue Found end Reproducibility Restored check_instrument->end Instrument OK retest_reagents->end retest_cells->end retest_protocol->end retest_instrument->end

Caption: Decision tree for troubleshooting irreproducible in vitro data.

Conclusion

While specific biological data for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is not yet widely available, the principles outlined in this guide provide a robust framework for its future investigation. By embedding practices such as cell line authentication, rigorous use of controls, mitigation of systematic biases, and transparent reporting into the experimental workflow, researchers can have high confidence in their findings. Adherence to these principles is not merely about good laboratory practice; it is a fundamental requirement for the efficient and successful translation of promising preclinical compounds into clinically effective therapies.

References

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Retrieved from [Link]

  • Recommendations for robust and reproducible preclinical research in personalised medicine. (2023, January 11). JRC Publications Repository. Retrieved from [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PMC. Retrieved from [Link]

  • Recommendations for robust and reproducible preclinical research in personalised medicine. (2023, January 8). PMC. Retrieved from [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017, November 3). bioRxiv. Retrieved from [Link]

  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? (2022, October 5). LucidQuest. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). Retrieved from [Link]

  • A Guide to Reproducibility in Preclinical Research. (n.d.). PMC. Retrieved from [Link]

  • Guide to Reproducibility in Preclinical Research. (2019, January 1). Academic Medicine. Retrieved from [Link]

  • Recommendations for robust and reproducible preclinical research in personalised medicine. (2023, January 8). PMC. Retrieved from [Link]

  • Enhancing Reproducibility in Drug Development Research. (2024, January 11). Center for Open Science. Retrieved from [Link]

  • Why can't I get reproducible results in cell based assays? (2021, January 16). ResearchGate. Retrieved from [Link]

  • The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. (2016, July 25). Taylor & Francis. Retrieved from [Link]

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (n.d.). PMC. Retrieved from [Link]

  • "Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?". (2019, August 12). paasp network. Retrieved from [Link]

  • Factors Affecting Data Reproducibility And How To Tackle Them. (2019, April 30). Kosheeka. Retrieved from [Link]

  • 8 Tips to Improve Your Research Reproducibility. (2025, February 27). Bitesize Bio. Retrieved from [Link]

  • Ensuring Reproducibility in Biological Research. (2025, November 19). Lab Manager. Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). Retrieved from [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. (2015, October 23). Research and Reviews. Retrieved from [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022, November 2). MDPI. Retrieved from [Link]

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1] Its prevalence, howeve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1] Its prevalence, however, presents a significant challenge in drug development: ensuring target selectivity. Compounds built upon such "privileged scaffolds" often interact with multiple biological targets, leading to potential off-target effects and toxicities. The compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride represents a novel chemical entity (NCE) for which public-domain biological activity data is not yet available.[2]

This guide, therefore, serves as a comprehensive, technically-grounded blueprint for establishing the cross-reactivity and selectivity profile of this, or any similar, NCE from first principles. We will proceed as if this compound is a candidate in early-stage discovery, outlining the strategic decision-making and state-of-the-art methodologies required to build a robust understanding of its biological specificity. This document is designed for researchers, scientists, and drug development professionals to not only understand the protocols but also the scientific rationale that underpins a rigorous selectivity assessment.

Section 1: The Foundational Screen - A Broad-Spectrum Approach to Target Identification

When presented with an NCE like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, the primary objective is to cast a wide net to identify its potential target class(es). The indole nucleus is known to interact with a vast array of proteins, including G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes. A tiered screening approach is the most efficient and cost-effective strategy.

Tier 1: Large-Scale Panel Screening

The initial step involves subjecting the compound to a broad, commercially available safety pharmacology panel, such as the Eurofins SafetyScreen44 or a similar service. This is a critical, hypothesis-generating experiment.

  • Causality of Experimental Choice: Instead of focusing on a single hypothesized target, which can introduce significant bias, a broad panel provides an unbiased survey of potential interactions across dozens of distinct, validated targets. This approach minimizes the risk of missing unexpected primary targets or significant off-targets that could derail a development program later.

Tier 2: Biologically-Multiplexed Activity Profiling (BioMAP®)

To complement target-based binding assays, a phenotypic screen provides a functional fingerprint of the compound's activity in a more complex, biologically relevant system. Systems like BioMAP from Eurofins Discovery analyze the impact of a compound on multiple human primary cell types under various stimulatory conditions.[3]

  • Expertise & Insight: A BioMAP profile can reveal patterns of activity consistent with specific mechanisms of action (e.g., kinase inhibition, inflammatory pathway modulation) even without a direct binding hit.[3] For an indole-based compound, this could differentiate between, for instance, a GPCR-mediated signaling modulator and a cytotoxic agent, guiding the subsequent, more focused investigations.

Section 2: In-Depth Selectivity Profiling via Radioligand Binding Assays

Assuming the foundational screen identifies a primary interaction with a specific receptor family (e.g., serotonin receptors, a common target for indole derivatives), the next step is to quantify the affinity and selectivity within that family and against other closely related targets. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity and robustness.[4][5]

The core methodology is the competitive binding assay , which measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[4] The output is the IC50 value, which can be converted to an inhibition constant (Ki) for a true measure of binding affinity.

Comparative Data: Hypothetical Radioligand Binding Profile

To illustrate, the table below presents hypothetical data comparing our NCE to two reference compounds against a panel of serotonin (5-HT) receptors.

Receptor Subtype5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (Ki, nM)Compound A (Selective 5-HT2A Antagonist) (Ki, nM)Compound B (Non-Selective Indole) (Ki, nM)
5-HT2A 15 1.2 50
5-HT1A1,250>10,00085
5-HT2B450850120
5-HT2C80060095
Dopamine D2>10,000>10,000250
Adrenergic α1>10,000>10,000400

This data is for illustrative purposes only.

This hypothetical profile suggests our NCE has moderate, relatively selective affinity for the 5-HT2A receptor compared to the other receptors tested. It is less potent but potentially more selective than the non-selective indole (Compound B).

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay (96-Well Plate) cluster_analysis Detection & Analysis p1 Homogenize Cells/Tissue in Lysis Buffer p2 Centrifuge to Pellet Membranes p1->p2 p3 Resuspend & Determine Protein Concentration (BCA Assay) p2->p3 a1 Add Membrane Prep p3->a1 Input a2 Add Test Compound (e.g., NCE, 10 concentrations) a1->a2 a3 Add Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) a2->a3 a4 Incubate at 30°C for 60 min a3->a4 d1 Stop Reaction by Vacuum Filtration onto GF/C Filters a4->d1 Process d2 Wash Filters to Remove Unbound Radioligand d1->d2 d3 Add Scintillation Cocktail & Count Radioactivity d2->d3 d4 Calculate IC50/Ki Values (Non-linear Regression) d3->d4 end Selectivity Profile (Ki Values) d4->end Output

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay[4][6]
  • Membrane Preparation:

    • Harvest cultured cells expressing the target receptor or homogenize tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a BCA protein assay.

  • Assay Execution:

    • In a 96-well plate, combine the membrane preparation (typically 20-100 µg protein per well), a fixed concentration of a suitable radioligand (at or below its Kd value), and varying concentrations of the test compound (typically a 10-point, 5-log unit dilution series).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).

    • Incubate the plate, often with gentle agitation, for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[6]

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove all non-bound radioactivity.

    • Dry the filters, add a scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Functional Profiling - The In Vitro Kinase Assay

If initial screens suggest activity against a protein kinase, it is imperative to move beyond simple binding and assess functional inhibition. Kinases are a major class of drug targets, and many indole-based compounds are known kinase inhibitors. An in vitro kinase assay directly measures the enzymatic activity of a kinase—its ability to phosphorylate a substrate.[7]

  • Trustworthiness of Protocol: A functional assay validates the biological consequence of binding. A compound might bind to a kinase without inhibiting its function (e.g., an allosteric modulator) or bind in a way that is not productive for inhibition. Measuring the reduction in substrate phosphorylation is a direct, unambiguous measure of inhibitory activity.

Comparative Data: Hypothetical Kinase Selectivity Profile

The table below shows hypothetical IC50 values for our NCE compared to a selective and a multi-kinase inhibitor.

Kinase Target5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (IC50, nM)Compound C (Selective Aurora Kinase A Inhibitor) (IC50, nM)Compound D (Multi-Kinase Inhibitor) (IC50, nM)
Aurora Kinase A 85 15 120
Aurora Kinase B9502,500150
VEGFR25,200>10,00045
ABL1>10,000>10,00090
SRC8,750>10,000200

This data is for illustrative purposes only.

This hypothetical data suggests our NCE is a moderately potent inhibitor of Aurora Kinase A with good selectivity against the other kinases tested.

Experimental Workflow: In Vitro Kinase Assay (Luminescent)

G cluster_reaction Kinase Reaction cluster_detection ADP Detection r1 Combine Kinase, Substrate, & Test Compound in Buffer r2 Initiate Reaction by Adding ATP r1->r2 r3 Incubate at Room Temp (e.g., 60 min) r2->r3 d1 Add ADP-Glo™ Reagent to Deplete Unused ATP r3->d1 Process d2 Incubate (40 min) d1->d2 d3 Add Kinase Detection Reagent to Convert ADP to ATP d2->d3 d4 Incubate (30 min) d3->d4 d5 Measure Luminescence (Signal ∝ ADP Produced) d4->d5 end Kinase Inhibition Profile (IC50 Values) d5->end Output

Caption: Workflow for a non-radioactive, luminescent kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)[8][9][10]

This protocol is representative of modern, non-radioactive kinase assays that are amenable to high-throughput screening.[7]

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase buffer, the specific kinase enzyme, and its corresponding substrate peptide.

    • Add the test compound across a range of concentrations. Include "no inhibitor" controls (for 0% inhibition) and "no enzyme" controls (for 100% inhibition).

    • Pre-incubate the mixture for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km for the specific enzyme.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). During this time, the kinase will phosphorylate its substrate, converting ATP to ADP.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measure the luminescent signal using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log concentration of the compound and fit the data using non-linear regression to determine the IC50 value.

Section 4: Cellular Pathway Analysis - Validating On-Target Effects

The final and most critical phase of selectivity profiling is to confirm that the compound engages its intended target in a cellular context and to understand its impact on the associated signaling pathway.[8] This step validates the biochemical data and provides a more physiologically relevant measure of potency and selectivity.

  • Authoritative Grounding: A compound that is potent in a biochemical assay may have poor cell permeability, be subject to efflux pumps, or fail to engage its target within the complex cellular milieu. Cellular assays are essential to bridge the gap between biochemistry and in vivo pharmacology.[9]

A common method is to treat a relevant cell line (e.g., a cancer cell line overexpressing Aurora Kinase A) with the compound and measure the phosphorylation status of a known downstream substrate protein via Western Blot or a multiplex immunoassay.

Signaling Pathway and Measurement Points

G cluster_measurement Measurement Points compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (NCE) kinase Aurora Kinase A (Target Protein) compound->kinase Inhibits substrate Downstream Substrate (e.g., PLK1) kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-PLK1) phenotype Cellular Phenotype (e.g., Mitotic Arrest) p_substrate->phenotype Leads to m1 Western Blot or ELISA for p-PLK1 levels p_substrate->m1

Caption: Measuring target engagement in a cellular signaling pathway.

Detailed Protocol: Western Blot for Phospho-Protein Levels
  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., HCT116) at an appropriate density and allow cells to adhere overnight.

    • Treat the cells with a dilution series of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-PLK1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein or a housekeeping protein like GAPDH.

  • Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total or housekeeping protein confirms on-target cellular activity.

Conclusion

The process of characterizing the cross-reactivity and selectivity of a novel chemical entity like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a systematic, multi-faceted endeavor that forms the bedrock of preclinical drug development. It begins with broad, unbiased screening to generate hypotheses, followed by rigorous, quantitative biochemical assays like radioligand binding and in vitro kinase profiling to define potency and selectivity. Finally, these findings must be validated in a cellular context to confirm target engagement and functional consequences within a biological system. By following this logical progression of experimentation, researchers can build a comprehensive and reliable selectivity profile, enabling informed decisions about the therapeutic potential and potential liabilities of a new drug candidate.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Denic, V and Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. PMC - NIH.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Kunkel, E. J., et al. (2004). Method for analyzing signaling networks in complex cellular systems. PNAS.
  • Martens, S. (2024). In vitro kinase assay. Protocols.io.
  • Unknown. Protocol for Invitro Kinase Assay.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • PubChemLite. 5-bromo-3,3-diethyl-2,3-dihydro-1h-indole hydrochloride.
  • Thermo Fisher Scientific. Cellular Pathway Analysis Assays.
  • Sigma-Aldrich. Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
  • Srivastava, A., & Pandeya, S. N. (2010). “INDOLE” A VERSATILE NUCLEUS IN PHARMACEUTICAL FIELD. International Journal of Current Pharmaceutical Research.

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Validation

A Guide to the Structural Activity Relationship (SAR) of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride: A Data-Driven Analysis

Abstract This guide provides a comprehensive analysis of the structural activity relationships (SAR) for the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride scaffold. While direct, extensive SAR literature on thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the structural activity relationships (SAR) for the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride scaffold. While direct, extensive SAR literature on this specific molecule is limited, this document synthesizes available information on closely related analogs and the broader 2,3-dihydro-1H-indole class to extrapolate key structural determinants for biological activity. We will explore the significance of the bromine substituent, the gem-diethyl group at the C3 position, and other modifications, grounding the analysis in foundational principles of medicinal chemistry. This guide serves as a resource for researchers and drug development professionals aiming to design novel ligands based on this privileged scaffold.

Introduction: The 2,3-dihydro-1H-indole Scaffold

The 2,3-dihydro-1H-indole, or indoline, core is a well-established "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature provides a defined three-dimensional conformation that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with a wide range of biological targets. The specific compound of interest, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, presents a unique combination of features for exploration:

  • A Halogen Bond Donor: The bromine atom at the 5-position can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.

  • A Spirocyclic Center: The gem-diethyl substitution at the C3 position creates a spirocyclic center that locks the conformation of the five-membered ring and provides a bulky, lipophilic moiety that can probe deep hydrophobic pockets in a target protein.

  • A Basic Nitrogen: The secondary amine in the indoline ring is basic and will be protonated at physiological pH, allowing for potential ionic interactions with acidic residues like aspartate or glutamate in a binding site.

This guide will deconstruct the molecule to analyze the contribution of each component to its overall pharmacological profile.

Core Structural Activity Relationship Analysis

The SAR of the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole scaffold can be systematically evaluated by considering modifications at three primary positions: the aromatic ring (A-ring), the pyrroline ring (B-ring), and the indole nitrogen (N1).

A-Ring Substitutions: The Role of the 5-Bromo Group

The substitution pattern on the aromatic ring is a critical determinant of activity. The 5-position is particularly important for modulating electronic properties and providing a vector for interaction with the target protein.

  • Halogen Substitution: The presence of a bromine atom at the 5-position is significant. Compared to an unsubstituted phenyl ring, the bromine atom is electron-withdrawing and increases the lipophilicity of the molecule. Its primary contribution to binding affinity, however, is often through the formation of a halogen bond with an electron-rich atom (such as an oxygen or nitrogen) in the receptor's active site.

    • SAR Trend: In many ligand-receptor systems, the strength of the halogen bond correlates with the size and polarizability of the halogen atom. Therefore, the general trend for activity at this position is often I > Br > Cl > F. Replacing the 5-bromo substituent with a smaller halogen like chlorine or fluorine would likely decrease potency if a halogen bond is critical for binding. Conversely, substitution with iodine could enhance it.

  • Other Substituents: Replacing the bromine with hydrogen-bond donors/acceptors (e.g., -OH, -NH2) or bulky hydrophobic groups would fundamentally alter the interaction profile and could be used to probe the steric and electronic requirements of the binding pocket.

B-Ring Substitutions: The C3 Gem-Diethyl Group

The 3,3-disubstitution on the pyrroline ring is a key feature that imparts conformational rigidity and steric bulk.

  • Steric Influence: The gem-diethyl groups project into a specific region of space. The activity of analogs is highly sensitive to the size and nature of these substituents.

    • SAR Trend: It is common for there to be an optimal size for these alkyl groups. Replacing the diethyl groups with smaller dimethyl groups could create a void in the binding pocket, leading to a loss of van der Waals interactions and reduced affinity. Conversely, larger groups (e.g., dipropyl, dibutyl) might introduce steric clashes with the protein, also reducing activity. A systematic study of various dialkyl substitutions would be necessary to determine the optimal steric profile.

  • Chirality: If the two alkyl groups at C3 are different (e.g., methyl and ethyl), this position becomes a chiral center. In such cases, it is highly probable that the two enantiomers would exhibit different biological activities, as one would orient the substituents more favorably within the chiral environment of the receptor binding site.

N1-Position: The Gateway to Vectorial Exploration

The indole nitrogen is the most common point for modification, allowing for the introduction of various side chains to explore different regions of the binding pocket or to modulate the physicochemical properties of the compound, such as solubility and cell permeability.

  • SAR Trend: Typically, small alkyl groups (e.g., methyl, ethyl) on the nitrogen are well-tolerated. However, introducing larger, more functionalized side chains can dramatically impact activity. For instance, appending a basic amine connected by an alkyl linker (e.g., a dimethylaminopropyl chain) could allow the ligand to form an additional ionic bond with a secondary acidic residue in the target protein, significantly boosting potency.

Experimental Protocols for SAR Elucidation

To experimentally validate the hypothetical SAR trends described above, a systematic approach involving chemical synthesis and biological testing is required.

General Workflow for SAR Study

The following workflow outlines the necessary steps to build a robust SAR model for the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole scaffold.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis A 1. Design Analogs (Vary R1, R2, R3) B 2. Synthesize Library of Compounds A->B C 3. Purify & Characterize (NMR, MS, HPLC) B->C D 4. Primary Screening (Binding Assay) C->D Test Compounds E 5. Secondary Assay (Functional Assay) D->E F 6. Determine Potency (IC50 / EC50) E->F G 7. Correlate Structure with Activity F->G Activity Data H 8. Build SAR Model G->H I 9. Design Next-Gen Analogs H->I I->A Iterative Design

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Sample Protocol: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of test compounds for a specific receptor.

Objective: To measure the ability of synthesized analogs to displace a known high-affinity radioligand from its target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., [3H]-ligand) specific to the target.

  • Test compounds (analogs of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute the test compounds to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a fixed concentration (typically at its Kd value).

    • 50 µL of the test compound dilution (or buffer for total binding, or non-specific control for non-specific binding).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch out the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Visualization of Key SAR Concepts

The following diagrams illustrate the core concepts of the SAR for the target scaffold.

Core Scaffold and Key Modification Points

This diagram highlights the distinct regions of the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole molecule that are critical for SAR studies.

Caption: Key regions for chemical modification on the indoline scaffold.

Note: The above DOT script is conceptual. A real chemical drawing would be used in a final publication.

Conclusion and Future Directions

The 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents. The key takeaways from this SAR analysis are:

  • The 5-bromo group is likely a critical interaction point, potentially via halogen bonding, and its modification should be a high priority for lead optimization.

  • The C3-diethyl group provides essential steric bulk and conformational constraint. Fine-tuning the size of these alkyl substituents is crucial for optimizing van der Waals interactions.

  • The N1 position is the ideal handle for introducing larger side chains to gain secondary binding interactions or to improve the molecule's pharmacokinetic properties.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to confirm these hypotheses. The data generated will enable the construction of a quantitative SAR (QSAR) model, further accelerating the design of next-generation compounds with superior potency, selectivity, and drug-like properties.

References

Due to the specific and novel nature of the compound "5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride," there is no direct peer-reviewed literature detailing its SAR. The principles and methodologies described in this guide are based on established practices in medicinal chemistry. The following references provide foundational knowledge on the concepts discussed.

  • Title: The Role of Halogen Bonds in Drug Design Source: Journal of Medicinal Chemistry URL: [Link](Note: This is a general link to the journal as a specific foundational article would be chosen based on the target).

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry URL: [Link](Note: This link directs to the journal page for finding relevant review articles).

  • Title: Basic Principles of Drug Discovery and Development Source: Elsevier URL: [Link](Note: A link to a relevant textbook on the publisher's site).

  • Title: Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link](Note: Link to the journal where seminal papers on this equation can be found).

Safety & Regulatory Compliance

Safety

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride In pharmaceutical intermediate synthesis and drug development, halogenated indoline derivatives present unique end-...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

In pharmaceutical intermediate synthesis and drug development, halogenated indoline derivatives present unique end-of-life logistical challenges. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a prime example of a compound that requires rigorous, specialized disposal protocols. Because it contains both a covalently bound bromine atom and an ionic hydrochloride salt, this compound cannot be processed through standard non-halogenated waste streams.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic causality behind the disposal rules and a self-validating operational protocol to ensure absolute laboratory safety and environmental compliance.

I. Quantitative Hazard and Physicochemical Profile

Before initiating any disposal protocol, it is critical to understand the quantitative parameters of the waste material. The following table summarizes the key physicochemical data that dictate the handling of this specific indoline derivative.

ParameterSpecification / Classification
Chemical Name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
CAS Registry Number 1394041-42-9[1]
Molecular Formula C12H17BrClN (Base: C12H16BrN)[1]
Molecular Weight 290.63 g/mol [1]
Halogen Content Bromine (Br), Chlorine (Cl from HCl salt)
GHS Hazard Codes H302, H312, H315, H319, H332, H336[2][3]
Waste Classification Halogenated Organic Waste / Toxicity Characteristic[4]
Disposal Method Rotary Kiln Incineration with Caustic Scrubbing[5]

II. The Causality of Segregation: Why Standard Disposal Fails

Expertise in chemical management requires understanding the why behind Environmental Health and Safety (EHS) directives. When managing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, laboratory personnel are dealing with a dual-hazard disposal scenario.

1. The Halogen Penalty Halogenated organic waste must be strictly segregated from non-halogenated streams to facilitate proper treatment[6]. During thermal destruction, halogenated compounds do not cleanly combust into CO2 and H2O. Instead, they generate highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[5]. If this compound is erroneously placed in a standard non-halogenated waste drum, it compromises the entire bulk volume. Standard incinerators will suffer catastrophic corrosion from the acidic exhaust. Therefore, this waste must be routed to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers designed to neutralize these specific emissions[5].

2. The Hydrochloride Acidic Shift As a hydrochloride salt, this indoline derivative will dissociate in aqueous or semi-aqueous waste streams, actively lowering the pH of the solution. Unneutralized acidic organic waste can catalyze unintended, exothermic side-reactions if comingled with incompatible solvents[7]. EHS protocols dictate that aqueous corrosives must be neutralized by qualified personnel prior to final waste consolidation to prevent pressure buildup or container failure[4].

III. Self-Validating Disposal Protocol

To ensure trustworthiness and safety, every step in this disposal workflow includes a built-in validation check. Do not proceed to the next step until the validation criteria are met.

Phase 1: Waste Identification and Primary Segregation

  • Action: Designate a chemically resistant, high-density polyethylene (HDPE) container specifically for "Halogenated Organic Waste."

  • Validation Check: Inspect the primary waste log attached to the drum. Confirm that no incompatible materials (e.g., strong oxidizers, strong reducing agents, or non-halogenated bulk solvents) have been introduced into this specific container[7].

Phase 2: Aqueous Stream Neutralization (If Applicable)

  • Action: If the compound is dissolved in an aqueous or mixed-aqueous solvent, the solution will be acidic. Under a certified fume hood, slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously.

  • Validation Check: Apply a universal pH indicator strip to a small aliquot of the waste. The process is only validated to proceed when the strip reads exactly between pH 6.0 and 8.0. Do not guess; visual confirmation is mandatory before consolidation.

Phase 3: Moisture Control and Consolidation

  • Action: Transfer the neutralized solution or organic filtrate into the designated halogenated waste container using a dedicated funnel.

  • Validation Check: Ensure the total water content of the bulk halogenated organic waste container does not exceed 10%[4]. High water content in halogenated streams severely depresses the BTU (heating value) during incineration, leading to incomplete combustion and the potential formation of toxic byproducts[5].

Phase 4: Decontamination of Primary Containers

  • Action: Empty reaction vessels and primary storage containers must be triple-rinsed with a compatible halogenated solvent (e.g., dichloromethane).

  • Validation Check: The first three rinses must be collected and disposed of directly into the hazardous halogenated waste container[7]. Only after the third rinse is complete can the glassware be transferred to the standard laboratory washing queue.

IV. Waste Routing Workflow

The following decision matrix illustrates the logical routing for different physical states of the chemical waste.

DisposalWorkflow Start Waste Stream: 5-bromo-3,3-diethyl-2,3-dihydro- 1H-indole hydrochloride Decision1 Physical State? Start->Decision1 Solid Solid Powder/ Residue Decision1->Solid Dry Liquid Dissolved in Solvent Decision1->Liquid Solution SolidWaste Solid Halogenated Waste Container Solid->SolidWaste Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Solution (Acidic due to HCl) Decision2->Aqueous Water Organic Organic Solvent (e.g., DCM, MeOH) Decision2->Organic Organic Neutralize Neutralize to pH 6-8 with dilute NaOH Aqueous->Neutralize Halogenated Halogenated Organic Waste Container Organic->Halogenated Neutralize->Halogenated If organics present Incinerator High-Temp Incineration with Caustic Scrubber Halogenated->Incinerator SolidWaste->Incinerator

Decision matrix for the segregation and disposal of halogenated indoline hydrochloride waste.

V. References

Sources

Handling

Personal protective equipment for handling 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Comprehensive Safety and PPE Guide for Handling 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of novel halogenated indole derivatives into...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated indole derivatives into high-throughput drug discovery pipelines. 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1394041-42-9) is a highly valuable building block, but its structural properties demand stringent operational safety protocols[1]. This guide provides a self-validating system for handling this compound, ensuring both operator safety and experimental integrity in strict compliance with occupational safety standards.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the protection is necessary. The compound presents multiple hazards based on its chemical structure[1]:

  • Acute Toxicity (H302, H312, H332): The hydrochloride salt form significantly increases water solubility. If exposed to sweat or mucous membranes, this solubility enhances bioavailability and systemic absorption[1].

  • Irritation (H315, H319): The bromo-indole core acts as an electrophilic scaffold. Upon contact, it can react with nucleophilic sites on dermal and ocular proteins, causing severe irritation and potential corneal epithelial damage[1].

  • STOT SE 3 (H336): Inhalation of fine particulate matter can lead to central nervous system depression or respiratory tract irritation[1].

Table 1: Hazard Classification and Mitigation Strategy

Hazard ClassGHS CodeMechanism of ActionPrimary PPE Mitigation
Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332High mucosal absorption due to HCl salt solubilityDouble nitrile gloves, chemical fume hood, particulate respirator
Skin Irritation H315Protein denaturation via electrophilic halogenated coreChemically resistant lab coat, extended-cuff gloves
Eye Irritation H319Corneal epithelial damageSplash-proof chemical goggles
STOT SE 3 H336Systemic absorption via respiratory tractLocal exhaust ventilation (LEV), N95/P100 mask

Core PPE Matrix (The "Armor")

According to OSHA's 29 CFR 1910.132 PPE standard, employers must assess workplace hazards and select appropriate protective gear[2]. For this specific compound, the following matrix is mandatory:

  • Dermal Protection (Hand & Body):

    • Double Gloving: Inner glove: standard nitrile (4 mil). Outer glove: extended-cuff nitrile (8 mil). Causality: Nitrile provides excellent resistance to halogenated organics. Double gloving ensures that if the outer glove is compromised during spatulation, the inner glove maintains the barrier.

    • Body: A flame-retardant (FR) or standard 100% cotton lab coat[3]. If handling >10g of powder, a disposable Tyvek sleeve/apron is required to prevent microscopic particulate accumulation on reusable garments.

  • Ocular Protection:

    • Goggles: Indirect-vented chemical splash goggles (ANSI Z87.1 compliant)[4]. Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust; indirect-vented goggles provide a complete, protective seal.

  • Respiratory Protection:

    • Primary: All handling must occur within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80-120 FPM[3].

    • Secondary: If LEV is unavailable, or during a spill response, a half-face respirator with P100 particulate filters is required under OSHA 29 CFR 1910.134[2].

Operational Workflow: Safe Weighing and Transfer

Handling fine hydrochloride salts requires precise technique to prevent aerosolization.

Step-by-Step Methodology:

  • Pre-Operation Setup: Verify the fume hood face velocity. Clear the hood of unnecessary clutter. Place an antistatic weighing boat on the analytical balance. Causality: Static charge can cause the fine HCl powder to aerosolize and adhere to gloves or the balance enclosure.

  • Gowning: Don PPE in the following order: Lab coat -> Inner gloves -> Goggles -> Outer gloves.

  • Transfer: Open the chemical vial only inside the fume hood. Use a grounded stainless steel micro-spatula. Slowly transfer the powder to minimize dust generation.

  • Sealing & Decontamination: Cap the source bottle immediately after use. Wipe the exterior of the bottle and the balance with a 70% Isopropyl Alcohol (IPA)/water damp wipe to capture stray particulates.

  • Doffing: Remove outer gloves inside the hood, turning them inside out. Dispose of them immediately as hazardous solid waste.

HandlingWorkflow Start Start: Verify Fume Hood Face Velocity (80-120 FPM) Gowning Don PPE: Lab Coat -> Inner Gloves -> Goggles -> Outer Gloves Start->Gowning Setup Place Antistatic Weigh Boat on Grounded Balance Gowning->Setup Transfer Transfer Powder via Grounded Micro-spatula Setup->Transfer Decon Wipe Surfaces with 70% IPA Damp Wipe Transfer->Decon Doffing Doff Outer Gloves in Hood Dispose as Solid Waste Decon->Doffing

Workflow for safe weighing and transfer of hazardous indole hydrochlorides.

Spill Response & Chemical Disposal Plan

A robust disposal plan is critical, especially for halogenated compounds, as they are strictly regulated by the EPA[5].

Immediate Spill Response:

  • Isolate: Alert personnel and restrict access to the spill area.

  • Mitigate: Do not dry sweep, as this aerosolizes the toxic powder. Cover the spill with a damp absorbent pad (water or IPA depending on the scale) to suppress dust.

  • Collect: Carefully scoop the wet material into a compatible, sealable hazardous waste container.

Waste Segregation & Disposal: The presence of the bromine atom classifies this compound's waste streams under specific EPA guidelines[5].

  • Solid Waste: Contaminated gloves, empty vials, and spill wipes must be placed in a designated "Halogenated Solid Waste" container[5].

  • Liquid Waste: Reaction mixtures or solvent washes containing the compound must be segregated into "Halogenated Organic Liquid Waste"[5]. Causality: Mixing halogenated waste with non-halogenated solvents can disqualify streams from fuel blending and dramatically raise disposal costs, requiring high-temperature incineration to break down hydrohalic acids safely[6].

SpillResponse Spill Spill Occurs: 5-Bromo-indole HCl CheckLoc Is spill inside Fume Hood? Spill->CheckLoc HoodYes Keep sash low. Use damp IPA wipe. CheckLoc->HoodYes Yes HoodNo Evacuate immediate area. Don P100 Respirator. CheckLoc->HoodNo No Collect Collect wet material Do NOT dry sweep HoodYes->Collect HoodNo->Collect Dispose Dispose in Halogenated Solid Waste Container Collect->Dispose

Decision tree for mitigating and disposing of halogenated powder spills.

References

  • "5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride Hazard Classifications." NextSDS.[Link]

  • "OSHA's PPE Laboratory Standards." Clarion Safety Systems.[Link]

  • "Personal Protective Equipment Requirements for Laboratories." NC State University Environmental Health and Safety.[Link]

  • "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct.[Link]

  • "Most solvent waste from US academic labs ends up in the air." C&EN Global Enterprise / ACS.[Link]

  • "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental.[Link]

Sources

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